molecular formula C5H7FO2 B3007202 2-Cyclopropyl-2-fluoroacetic acid CAS No. 1554428-25-9

2-Cyclopropyl-2-fluoroacetic acid

Cat. No.: B3007202
CAS No.: 1554428-25-9
M. Wt: 118.107
InChI Key: HEGZMVDTSMCYBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-2-fluoroacetic acid (CAS 1554428-25-9) is a fluorinated carboxylic acid with the molecular formula C5H7FO2 and a molecular weight of 118.11 g/mol. This compound serves as a versatile building block in organic synthesis and medicinal chemistry research, particularly in the design and development of novel active molecules. The strategic incorporation of both a cyclopropyl ring and a fluorine atom into a acetic acid scaffold makes it a valuable synthon for modulating the properties of larger compounds. Fluorinated compounds are pivotal in modern drug discovery, as the introduction of fluorine can significantly enhance the metabolic stability, lipophilicity, and bioavailability of lead compounds. The cyclopropyl group is known to influence conformation and pharmacokinetic properties. The fusion of these features in a single molecule provides researchers with a tool to improve the efficacy of potential therapeutic agents. As such, this compound is primarily used in pharmaceutical research as a key intermediate for the synthesis of more complex, fluorinated target structures. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should refer to the available safety data sheet and note that this compound is classified with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopropyl-2-fluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FO2/c6-4(5(7)8)3-1-2-3/h3-4H,1-2H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGZMVDTSMCYBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1554428-25-9
Record name 2-cyclopropyl-2-fluoroacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Cyclopropyl-2-fluoroacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Cyclopropyl-2-fluoroacetic acid (CAS No. 1554428-25-9). Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally similar compounds, namely cyclopropylacetic acid and fluoroacetic acid, to provide context and reasonable estimations. Furthermore, this guide outlines detailed, standardized experimental protocols for the determination of key physicochemical parameters, in line with OECD guidelines, to aid researchers in the empirical characterization of this and other novel carboxylic acids.

Physicochemical Properties

The quantitative physicochemical data for this compound is sparse in publicly available literature. The following table summarizes the available information for the target compound, alongside experimental data for the related compounds, cyclopropylacetic acid and fluoroacetic acid, to provide a comparative context.

PropertyThis compoundCyclopropylacetic acidFluoroacetic acid
Molecular Formula C₅H₇FO₂C₅H₈O₂C₂H₃FO₂
Molecular Weight 118.11 g/mol 100.12 g/mol 78.04 g/mol
CAS Number 1554428-25-9[1]5239-82-7144-49-0[2]
Boiling Point No data available86-87 °C @ 9 mmHg[3]165 °C[2][4]
Melting Point No data availableNo data available (liquid at room temp)[3][5]35.2 °C[2]
pKa No data available (predicted to be acidic)4.76 (Predicted)[5]2.586[2]
Water Solubility No data availableLimited miscibility[5][6]Very soluble
logP (Octanol/Water) 0.9 (Predicted)No data available0.2 (Computed)[7]
Appearance No data availableClear, colorless oil[3]Colorless crystalline solid[4][7]
Density No data available1.076 g/cm³[3]1.369 g/cm³[2]

Experimental Protocols

For the empirical determination of the physicochemical properties of this compound, the following standard methodologies are recommended.

Boiling Point Determination

The boiling point of a liquid can be determined by several methods depending on the sample volume available.

  • Distillation Method (for >5mL): This is a highly accurate method that also serves to purify the sample. The liquid is heated in a distillation apparatus, and the temperature at which the vapor and liquid are in equilibrium (i.e., the temperature at which the bulk of the material distills) is recorded as the boiling point[8][9][10].

  • Thiele Tube Method (for <1mL): A small amount of the sample is placed in a small test tube with an inverted capillary tube. The assembly is attached to a thermometer and heated in a Thiele tube containing mineral oil. The boiling point is the temperature at which a rapid stream of bubbles emerges from the capillary, and upon cooling, the liquid is drawn back into the capillary[8].

Melting Point Determination

For solid compounds, the melting point is a crucial indicator of purity.

  • Capillary Method: A small, powdered sample is packed into a glass capillary tube. The tube is placed in a melting point apparatus with a calibrated thermometer. The sample is heated at a controlled rate, and the temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting range[11][12][13][14]. Pure compounds typically have a sharp melting point range of 0.5-1°C[12].

pKa Determination (OECD Guideline 112)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

  • Titration Method: A known concentration of the acidic substance in water is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is the pH at which half of the acid has been neutralized. The determination requires measuring the pH at various points of the titration curve and calculating the pKa from this data[15][16][17].

Water Solubility Determination (OECD Guideline 105)

Water solubility is the saturation mass concentration of a substance in water at a given temperature.

  • Flask Method (for solubilities > 10⁻² g/L): An excess amount of the substance is added to a flask containing purified water. The flask is agitated at a constant temperature until equilibrium is reached. The solution is then filtered, and the concentration of the substance in the aqueous phase is determined by a suitable analytical method (e.g., HPLC, GC)[18][19][20][21][22].

logP Determination (OECD Guidelines 107, 117, 123)

The partition coefficient (logP) between n-octanol and water is a measure of a compound's lipophilicity.

  • Shake Flask Method (OECD 107): The substance is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and the two phases are then separated. The concentration of the substance in each phase is determined, and the logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase[23][24][25].

  • HPLC Method (OECD 117): This method uses reverse-phase high-performance liquid chromatography. The retention time of the substance on a nonpolar stationary phase is measured and compared to the retention times of standard compounds with known logP values. A calibration curve is used to determine the logP of the test substance[26].

  • Slow-Stirring Method (OECD 123): This method is suitable for highly hydrophobic substances and avoids the formation of microdroplets that can occur with the shake flask method. The two phases are stirred slowly over a prolonged period to reach equilibrium before the concentrations are measured[27].

Visualizations

Experimental Workflow for Physicochemical Characterization

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_physchem Physicochemical Property Determination cluster_data Data Analysis & Reporting synthesis Synthesis of this compound purification Purification (e.g., Distillation, Chromatography) synthesis->purification characterization Structural Confirmation (NMR, MS, IR) purification->characterization boiling_point Boiling Point (e.g., Thiele Tube) characterization->boiling_point melting_point Melting Point (Capillary Method) characterization->melting_point pka pKa (OECD 112) characterization->pka solubility Water Solubility (OECD 105) characterization->solubility logp logP (OECD 107/117) characterization->logp data_analysis Data Compilation & Analysis boiling_point->data_analysis melting_point->data_analysis pka->data_analysis solubility->data_analysis logp->data_analysis report Technical Report Generation data_analysis->report

Caption: General workflow for the synthesis, purification, and physicochemical characterization of a novel compound.

References

Synthesis and Characterization of 2-Cyclopropyl-2-fluoroacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Cyclopropyl-2-fluoroacetic acid, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of specific literature on this compound, this guide presents a plausible synthetic pathway based on established methodologies for the α-fluorination of branched carboxylic acids. Furthermore, it offers a detailed profile of the expected analytical and spectroscopic characteristics of the target molecule, supported by data from analogous structures. This document is intended to serve as a practical resource for researchers engaged in the synthesis and application of novel fluorinated molecules.

Introduction

The introduction of fluorine into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, fluorinated organic compounds are of great interest in the pharmaceutical and agrochemical industries. This compound, with its unique combination of a cyclopropyl ring and a fluorine atom at the α-position to a carboxylic acid, represents a promising scaffold for the development of new therapeutic agents. The cyclopropyl group can act as a metabolically stable bioisostere for various functional groups, while the α-fluoro substituent can influence the acidity and conformational preferences of the molecule. This guide outlines a feasible synthetic approach and the expected analytical characterization of this target compound.

Proposed Synthesis Pathway

The proposed multi-step synthesis is outlined below:

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Ketene Acetal Formation cluster_2 Step 3: Electrophilic Fluorination cluster_3 Step 4: Hydrolysis Cyclopropylacetic_acid Cyclopropylacetic Acid Ester Methyl Cyclopropylacetate Cyclopropylacetic_acid->Ester MeOH, H+ cat. Ketene_Acetal Silyl Ketene Acetal Ester->Ketene_Acetal LDA, TMSCl Fluorinated_Ester Methyl 2-Cyclopropyl-2-fluoroacetate Ketene_Acetal->Fluorinated_Ester F2/N2, CH3CN Final_Product This compound Fluorinated_Ester->Final_Product LiOH, H2O/THF

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of this compound based on analogous procedures.

Step 1: Esterification of Cyclopropylacetic Acid

Reaction: Cyclopropylacetic acid is converted to its methyl ester to protect the carboxylic acid and facilitate the subsequent formation of the ketene acetal.

Procedure: To a solution of cyclopropylacetic acid (1.0 eq) in methanol (5 mL/mmol), a catalytic amount of concentrated sulfuric acid (0.05 eq) is added. The reaction mixture is heated to reflux and stirred for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford methyl cyclopropylacetate, which can be used in the next step without further purification.

Step 2: Formation of the Silyl Ketene Acetal

Reaction: The methyl cyclopropylacetate is converted to its corresponding silyl ketene acetal by treatment with a strong base and a silylating agent.

Procedure: A solution of diisopropylamine (1.2 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under a nitrogen atmosphere. n-Butyllithium (1.1 eq) is added dropwise, and the mixture is stirred for 30 minutes. A solution of methyl cyclopropylacetate (1.0 eq) in anhydrous THF is then added dropwise, and the reaction is stirred for another 30 minutes. Chlorotrimethylsilane (1.5 eq) is added, and the mixture is allowed to warm to room temperature and stirred for 1 hour. The solvent is removed under reduced pressure, and the residue is distilled to give the silyl ketene acetal.

Step 3: Electrophilic Fluorination

Reaction: The silyl ketene acetal is fluorinated using elemental fluorine diluted with nitrogen. This method is particularly effective for sterically hindered substrates.[1][2]

Procedure: Caution: Elemental fluorine is highly reactive and toxic. This reaction should only be performed by trained personnel in a specialized fume hood with appropriate safety precautions.

The silyl ketene acetal (1.0 eq) is dissolved in anhydrous acetonitrile. The solution is cooled to -78 °C. A stream of 1% F₂ in N₂ is bubbled through the solution with vigorous stirring. The reaction is monitored by gas chromatography. Upon completion, the reaction is quenched by bubbling with nitrogen to remove excess fluorine. The solvent is carefully removed under reduced pressure to yield crude methyl 2-cyclopropyl-2-fluoroacetate.

Step 4: Hydrolysis

Reaction: The fluorinated ester is hydrolyzed to the final carboxylic acid.

Procedure: The crude methyl 2-cyclopropyl-2-fluoroacetate is dissolved in a mixture of THF and water. Lithium hydroxide (1.5 eq) is added, and the reaction mixture is stirred at room temperature for 12 hours. The THF is removed under reduced pressure, and the aqueous solution is washed with diethyl ether. The aqueous layer is then acidified to pH 2 with 1 M HCl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound. The product can be further purified by column chromatography on silica gel.

Characterization Data (Predicted)

As no experimentally determined data for this compound is publicly available, the following characterization data is predicted based on the analysis of structurally similar compounds.

Physical Properties
PropertyPredicted Value
Molecular Formula C₅H₇FO₂
Molecular Weight 118.11 g/mol
Appearance Colorless oil or low-melting solid
Boiling Point ~180-190 °C (at atmospheric pressure)
pKa ~2.5 - 3.5
Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound.

Technique Expected Observations
¹H NMR δ (ppm): 10-12 (br s, 1H, COOH), 4.8-5.2 (d, J ≈ 48 Hz, 1H, CHF), 1.0-1.5 (m, 1H, cyclopropyl CH), 0.4-0.9 (m, 4H, cyclopropyl CH₂)
¹³C NMR δ (ppm): 170-175 (d, J ≈ 20-30 Hz, COOH), 88-92 (d, J ≈ 180-200 Hz, CF), 15-20 (d, J ≈ 5-10 Hz, cyclopropyl CH), 5-10 (s, cyclopropyl CH₂)
¹⁹F NMR δ (ppm): -170 to -190 (d, J ≈ 48 Hz)
Mass Spec (EI) m/z (%): 118 (M⁺), 73, 55, 45
FTIR (liquid film) ν (cm⁻¹): 2800-3300 (br, O-H), 1710-1730 (s, C=O), 1050-1150 (s, C-F)

Experimental Workflow Diagram

The overall experimental workflow for the synthesis and characterization of this compound is depicted in the following diagram.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Start: Cyclopropylacetic Acid Esterification Esterification Start->Esterification Ketene_Acetal_Formation Ketene Acetal Formation Esterification->Ketene_Acetal_Formation Fluorination Electrophilic Fluorination Ketene_Acetal_Formation->Fluorination Hydrolysis Hydrolysis Fluorination->Hydrolysis Purification Purification Hydrolysis->Purification Final_Product Final Product: This compound Purification->Final_Product NMR NMR (1H, 13C, 19F) Final_Product->NMR MS Mass Spectrometry Final_Product->MS FTIR FTIR Spectroscopy Final_Product->FTIR Purity Purity Analysis (e.g., HPLC) Final_Product->Purity

Figure 2: Overall experimental workflow for the synthesis and characterization.

Conclusion

This technical guide provides a detailed, albeit predictive, framework for the synthesis and characterization of this compound. The proposed synthetic route, based on established fluorination methodologies, offers a viable approach for accessing this valuable compound. The predicted characterization data serves as a benchmark for researchers to confirm the identity and purity of the synthesized molecule. The availability of such fluorinated building blocks is crucial for advancing drug discovery programs and exploring new chemical spaces. Further experimental validation of the protocols and characterization data presented herein is encouraged to solidify our understanding of this promising molecule.

References

Spectral and Analytical Profile of 2-Cyclopropyl-2-fluoroacetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral and analytical characteristics of 2-Cyclopropyl-2-fluoroacetic acid. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally analogous compounds, namely cyclopropylacetic acid and fluoroacetic acid, to predict and discuss the expected spectral features. The methodologies presented are based on established analytical techniques for similar chemical entities and are intended to serve as a practical reference for researchers engaged in the synthesis, characterization, and application of this molecule.

Predicted Spectral Data

The following tables summarize the predicted and analogous spectral data for this compound. These values are derived from the analysis of structurally related compounds and theoretical predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in HzNotes
-COOH10.0 - 13.0Singlet (broad)-The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration.
-CH(F)-4.5 - 5.5Doublet of MultipletsLarge ¹⁹F-¹H couplingThe methine proton is coupled to the adjacent fluorine atom and the cyclopropyl protons.
Cyclopropyl -CH-0.8 - 1.5Multiplet-The methine proton of the cyclopropyl group.
Cyclopropyl -CH₂-0.2 - 1.0Multiplets-The diastereotopic methylene protons of the cyclopropyl group will exhibit complex splitting patterns.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in HzNotes
-COOH170 - 180Singlet or DoubletSmall C-F couplingThe carboxylic acid carbon.
-CH(F)-85 - 95DoubletLarge ¹³C-¹⁹F couplingThe carbon is directly attached to the fluorine atom, resulting in a significant downfield shift and a large coupling constant.
Cyclopropyl -CH-10 - 20Singlet-The methine carbon of the cyclopropyl group.
Cyclopropyl -CH₂-5 - 15Singlet-The methylene carbons of the cyclopropyl group.
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
O-H (Carboxylic acid)2500 - 3300BroadCharacteristic broad absorption due to hydrogen bonding.
C=O (Carboxylic acid)1700 - 1725StrongThe carbonyl stretch is a strong and sharp peak.
C-F1000 - 1100StrongThe carbon-fluorine stretch is typically a strong absorption in this region.
C-O1210 - 1320MediumThe carbon-oxygen single bond stretch.
C-H (Cyclopropyl)~3100MediumThe C-H stretch of the cyclopropyl ring is at a slightly higher frequency than typical sp³ C-H bonds.
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zNotes
[M]⁺•118.04Molecular ion peak.
[M-HF]⁺•98.03Loss of hydrogen fluoride.
[M-COOH]⁺73.06Loss of the carboxyl group.
[C₃H₅]⁺41.04Cyclopropyl fragment.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data for this compound. These protocols are based on standard analytical techniques for small organic molecules.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Integrate the peaks and determine the chemical shifts relative to a reference standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds.

    • Determine the chemical shifts of the carbon signals.

  • Data Processing: Process the raw data using appropriate software to obtain the final spectra.

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

  • Sample Preparation:

    • Neat (liquid): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solid (as a thin film): Dissolve the solid in a volatile solvent, cast a film on a salt plate, and allow the solvent to evaporate.

    • ATR: Place the sample directly on the ATR crystal.

  • Data Acquisition:

    • Record the background spectrum.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer (e.g., GC-MS or LC-MS).

Procedure:

  • Sample Introduction:

    • GC-MS: Dissolve the sample in a volatile solvent and inject it into the gas chromatograph. The compound will be separated from the solvent and introduced into the mass spectrometer.

    • LC-MS: Dissolve the sample in a suitable mobile phase and inject it into the liquid chromatograph. The compound will be separated and introduced into the mass spectrometer via an appropriate interface (e.g., electrospray ionization - ESI).

  • Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or ESI for LC-MS.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The detector records the abundance of each ion.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity like this compound.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Purity & Final Analysis Synthesis Chemical Synthesis Workup Reaction Work-up Synthesis->Workup Crude Product Purification Purification (e.g., Chromatography) Workup->Purification Extracted Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Purified Compound IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Purity Purity Assessment (e.g., HPLC, GC) Purification->Purity Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Purity->Data_Analysis Documentation Documentation & Reporting Data_Analysis->Documentation Final Results

Caption: A generalized workflow for the synthesis and analytical characterization of a chemical compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectral characteristics and analytical methodologies for this compound. While the presented data is based on analogous compounds, it offers valuable insights for researchers working with this molecule. The detailed protocols and workflow diagrams serve as a practical resource for the systematic characterization of this and other novel chemical entities in a research and development setting. It is recommended that experimental data be acquired for this compound to validate and expand upon the information presented in this guide.

Technical Guide: 2-Cyclopropyl-2-fluoroacetic acid

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1554428-25-9

This technical guide provides a summary of the available information for 2-Cyclopropyl-2-fluoroacetic acid, a chemical compound relevant to researchers and professionals in the fields of chemical synthesis and drug development. Due to the limited publicly available data for this specific molecule, this guide presents the confirmed chemical properties and outlines generalized experimental workflows.

Chemical and Physical Properties

The following table summarizes the known quantitative data for this compound.[1]

PropertyValue
CAS Number 1554428-25-9
Molecular Formula C₅H₇FO₂
Molecular Weight 118.11 g/mol
Predicted Boiling Point 221.3 ± 10.0 °C
Predicted Density 1.328 ± 0.06 g/cm³
Predicted pKa 2.59 ± 0.10
SMILES O=C(O)C(C1CC1)F
Synonyms Cyclopropyl-fluoro-acetic acid, α-fluoro-Cyclopropaneacetic acid

Experimental Protocols

General Synthetic Workflow

The synthesis of a fluorinated carboxylic acid like this compound would typically involve the introduction of the fluorine atom at the alpha position to a cyclopropyl acetic acid derivative, followed by purification and analysis.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization start Starting Material (e.g., Cyclopropyl Acetic Ester) reaction Fluorination Reaction (e.g., with Selectfluor or DAST) start->reaction hydrolysis Ester Hydrolysis reaction->hydrolysis workup Aqueous Workup & Extraction hydrolysis->workup purification Purification (e.g., Column Chromatography or Distillation) workup->purification product Pure this compound purification->product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->nmr ms Mass Spectrometry (LC-MS or GC-MS) product->ms hplc HPLC Analysis (Purity Assessment) product->hplc ftir FTIR Spectroscopy product->ftir

A generalized workflow for chemical synthesis and analysis.

Biological Activity and Signaling Pathways

As of late 2025, there is no publicly available scientific literature or patent data detailing the specific biological activities, pharmacological properties, or associated signaling pathways for this compound. The compound is commercially available and is likely utilized as a building block in the synthesis of more complex molecules for research and development.

General Drug Discovery Workflow

While specific data for this compound is absent, a typical workflow for assessing the biological activity of a novel chemical entity is illustrated below. This process is fundamental in drug development.

G cluster_screening In Vitro Screening cluster_vivo In Vivo Evaluation compound Test Compound (this compound) target_assay Primary Target Assay (e.g., Enzyme Inhibition) compound->target_assay cell_assay Cell-Based Assay (e.g., Cytotoxicity, Proliferation) target_assay->cell_assay selectivity Selectivity Profiling cell_assay->selectivity hit Hit Identification selectivity->hit pk_pd Pharmacokinetics & Pharmacodynamics (PK/PD) efficacy Efficacy Studies (Animal Models) pk_pd->efficacy toxicology Toxicology Assessment efficacy->toxicology lead Lead Optimization toxicology->lead hit->pk_pd

A generalized workflow for biological screening of a chemical entity.

References

The Ascendant Role of Cyclopropane-Containing Carboxylic Acids in Modern Drug Discovery: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today illuminates the significant and diverse biological activities of cyclopropane-containing carboxylic acids, positioning them as a pivotal class of molecules in contemporary drug discovery and development. This in-depth whitepaper provides researchers, scientists, and drug development professionals with a critical resource, detailing the quantitative analysis of their therapeutic potential, the intricate signaling pathways they modulate, and the precise experimental methodologies used to evaluate their efficacy.

The unique structural and electronic properties conferred by the three-membered cyclopropane ring impart a range of pharmacological advantages, including enhanced metabolic stability, improved potency, and reduced off-target effects. This guide systematically explores these benefits across various therapeutic areas, with a particular focus on their roles as antimicrobial and antiviral agents.

A Spectrum of Biological Activity

Cyclopropane-containing carboxylic acids have demonstrated a remarkable breadth of biological activities.[1][2] Natural and synthetic derivatives of these compounds are associated with a wide array of effects, including enzyme inhibition, as well as insecticidal, antifungal, antimicrobial, antibiotic, antitumor, and antiviral properties.[1][2] Their unique conformationally restricted nature has made them valuable probes in biosynthetic and mechanistic studies.[1][2]

One of the most promising applications of this class of molecules is in combating infectious diseases. Certain cyclopropane-carboxylic acid derivatives have been identified as potent inhibitors of O-acetylserine sulfhydrylase (OASS), an essential enzyme in the cysteine biosynthesis pathway of many pathogenic bacteria.[3] This inhibition can act synergistically with existing antibiotics, offering a novel strategy to overcome bacterial resistance. Furthermore, some compounds have shown the ability to disperse and inhibit the formation of bacterial biofilms, a key factor in persistent infections.

In the realm of virology, cyclopropane-containing compounds have emerged as promising antiviral agents. They have been shown to inhibit the replication of a range of viruses, including human herpesviruses and coronaviruses like SARS-CoV-2. The mechanism of action often involves the inhibition of crucial viral enzymes, such as the 3C-like protease (3CLpro) in coronaviruses, which is essential for viral replication.

Quantitative Analysis of Biological Activity

To facilitate comparative analysis and aid in structure-activity relationship (SAR) studies, this guide compiles quantitative data on the biological activity of various cyclopropane-containing carboxylic acids. The following tables summarize key inhibitory and efficacy metrics against a range of microbial and viral targets.

Table 1: Antibacterial Activity of Cyclopropane-Containing Carboxylic Acid Derivatives
Compound/DerivativeBacterial StrainActivity MetricValueReference
2-heptylcyclopropane-1-carboxylic acidStaphylococcus aureusBiofilm Dispersion~100% at 125 µg/ml
2-heptylcyclopropane-1-carboxylic acidPseudomonas aeruginosaBiofilm Dispersion~60% at 125 µg/ml
OASS Inhibitor (unspecified) with ColistinEscherichia coli, Salmonella enterica serovar Typhimurium, Klebisiella pneumoniaeAdjuvant EffectSynergistic or Additive[4]
Amide Derivatives of CyclopropaneStaphylococcus aureusMIC80Moderate Activity
Amide Derivatives of CyclopropaneEscherichia coliMIC80Moderate Activity
Table 2: Antiviral Activity of Cyclopropane-Containing Carboxylic Acid Derivatives
Compound/DerivativeVirusActivity MetricValueReference
Aldehyde 5cSARS-CoV-2EC5012 nM[5]
Aldehyde 11cSARS-CoV-2EC5011 nM[5]
Aldehyde bisulfite adduct 5dSARS-CoV-2EC5013 nM[5]
Aldehyde bisulfite adduct 11dSARS-CoV-2EC5012 nM[5]
Sydocyclopropane AInfluenza A (H1N1)IC5026.7 μM
Sydocyclopropanes B-DInfluenza A (H1N1)IC5035.5 - 77.2 μM
Methylenecyclopropane AnalogsHuman Herpesviruses (HSV-1, HSV-2, VZV)Antiviral ActivityBroad-spectrum

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of cyclopropane-containing carboxylic acids are underpinned by their interaction with specific molecular targets and their modulation of cellular signaling pathways.

Inhibition of O-acetylserine sulfhydrylase (OASS) in Bacteria

A key antibacterial strategy involves the inhibition of OASS. This enzyme is crucial for the final step of cysteine biosynthesis in bacteria. By blocking OASS, these compounds disrupt the supply of this essential amino acid, thereby inhibiting bacterial growth and enhancing the efficacy of other antibiotics.

OASS_Inhibition_Pathway Serine L-Serine SAT Serine Acetyltransferase (SAT) Serine->SAT AcetylCoA Acetyl-CoA AcetylCoA->SAT OAS O-Acetylserine (OAS) OASS O-Acetylserine Sulfhydrylase (OASS) OAS->OASS Sulfide Sulfide Sulfide->OASS Cysteine L-Cysteine BacterialGrowth Bacterial Growth & Survival Cysteine->BacterialGrowth SAT->OAS OASS->Cysteine Inhibitor Cyclopropane Carboxylic Acid Inhibitor Inhibitor->OASS

Inhibition of the bacterial cysteine biosynthesis pathway.
Inhibition of Viral 3C-like Protease (3CLpro)

In the context of coronaviruses, certain cyclopropane-containing molecules act as potent inhibitors of the 3C-like protease (3CLpro). This enzyme is critical for the proteolytic processing of viral polyproteins, a necessary step for the assembly of the viral replication and transcription complex. By inhibiting 3CLpro, these compounds effectively halt viral replication.

Viral_Protease_Inhibition ViralRNA Viral Genomic RNA Polyprotein Viral Polyprotein ViralRNA->Polyprotein Translation Protease 3CL Protease Polyprotein->Protease Cleavage NSPs Non-structural Proteins (NSPs) Protease->NSPs RTC Replication/ Transcription Complex (RTC) NSPs->RTC Replication Viral RNA Replication RTC->Replication Inhibitor Cyclopropane Carboxylic Acid Inhibitor Inhibitor->Protease

Inhibition of viral polyprotein processing by targeting 3CL protease.

Experimental Protocols

This guide provides detailed methodologies for key experiments cited, ensuring that researchers can replicate and build upon the findings presented.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a compound against a specific bacterium is determined using the broth microdilution method.

Workflow:

MIC_Workflow start Start prep_compound Prepare serial dilutions of test compound start->prep_compound prep_inoculum Prepare standardized bacterial inoculum start->prep_inoculum inoculate Inoculate microplate wells with bacteria and compound prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Read absorbance (OD600) or visually inspect for growth incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Workflow for Minimum Inhibitory Concentration (MIC) determination.

Methodology:

  • Preparation of Compound Dilutions: A two-fold serial dilution of the cyclopropane-containing carboxylic acid is prepared in a 96-well microtiter plate using an appropriate broth medium.

  • Preparation of Bacterial Inoculum: A bacterial suspension is prepared and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Control wells containing only broth (sterility control) and broth with bacteria (growth control) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the inhibition of viral replication by a test compound.

Methodology:

  • Cell Seeding: A monolayer of susceptible host cells (e.g., Vero cells) is prepared in 6-well or 12-well plates.

  • Virus and Compound Incubation: A known titer of the virus is pre-incubated with various concentrations of the cyclopropane-containing carboxylic acid derivative for a specific period.

  • Infection: The cell monolayers are infected with the virus-compound mixtures.

  • Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethyl cellulose) to restrict viral spread to adjacent cells, leading to the formation of localized plaques.

  • Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

  • Calculation of IC50: The concentration of the compound that reduces the number of plaques by 50% (IC50) compared to the virus control is calculated.

This technical guide serves as a foundational resource for the scientific community, providing a comprehensive overview of the biological activities of cyclopropane-containing carboxylic acids and underscoring their potential to address unmet medical needs. The detailed data and protocols within are intended to accelerate further research and development in this exciting and promising area of medicinal chemistry.

References

The Strategic Incorporation of Fluorine: A Technical Guide to Modifying Carboxylic Acid Properties in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into carboxylic acid-containing molecules is a powerful and widely employed strategy in modern drug design. This seemingly subtle modification can profoundly alter the physicochemical and pharmacokinetic properties of a lead compound, influencing its acidity (pKa), lipophilicity, metabolic stability, and ultimately, its binding affinity and overall efficacy. This technical guide provides an in-depth exploration of the multifaceted roles of fluorine in tuning the characteristics of carboxylic acids, offering practical insights and detailed experimental protocols for researchers in the pharmaceutical sciences.

The Inductive Effect of Fluorine on Carboxylic Acid pKa

The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect (-I effect), which significantly impacts the acidity of the carboxylic acid moiety. By pulling electron density away from the carboxyl group, fluorine stabilizes the resulting carboxylate anion upon deprotonation, thereby lowering the pKa and increasing the acidity of the molecule. This effect is cumulative and distance-dependent.

Table 1: Influence of α-Fluorination on the pKa of Acetic Acid

CompoundStructurepKa
Acetic AcidCH₃COOH4.76[1]
Fluoroacetic Acid (MFA)FCH₂COOH2.58 ± 0.03[2][3]
Difluoroacetic Acid (DFA)F₂CHCOOH1.22 ± 0.03[2][3]
Trifluoroacetic Acid (TFA)F₃CCOOH0.03 ± 0.08[2][3]

As illustrated in Table 1, the successive addition of fluorine atoms to the α-carbon of acetic acid results in a dramatic decrease in pKa, with trifluoroacetic acid being a significantly stronger acid than its non-fluorinated counterpart. This ability to precisely modulate acidity is critical in drug design for optimizing compound solubility, membrane permeability, and interaction with biological targets.

Fine-Tuning Lipophilicity with Fluorine

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a crucial parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The effect of fluorine on lipophilicity is complex and context-dependent. While a single fluorine atom can modestly increase lipophilicity, the introduction of a trifluoromethyl (CF₃) group is known to be one of the most effective ways to enhance it.[4] This increased lipophilicity can improve membrane permeability and enhance binding to hydrophobic pockets of target proteins.[5]

Table 2: Lipophilicity (logP) of Phenylacetic Acid and its Fluorinated Analogs

CompoundStructureCalculated logP
Phenylacetic AcidC₆H₅CH₂COOH1.41
4-Fluorophenylacetic Acid4-FC₆H₄CH₂COOH1.63
4-(Trifluoromethyl)phenylacetic Acid4-CF₃C₆H₄CH₂COOH2.59

Note: Calculated logP values are estimations and can vary between different software.

Conversely, in some aliphatic systems, strategic fluorination can lead to a decrease in lipophilicity.[6] This highlights the importance of empirical determination of lipophilicity for novel fluorinated compounds.

Enhancing Metabolic Stability

A major challenge in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes.[7] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic oxidation.[4] By replacing metabolically labile C-H bonds with C-F bonds, the metabolic stability of a drug candidate can be substantially improved, leading to a longer half-life and improved bioavailability.

For instance, fluorination of a position susceptible to hydroxylation can block this metabolic pathway, redirecting metabolism to other sites or slowing it down altogether.

Modulating Binding Affinity and Bioisosterism

Fluorine's unique electronic properties and relatively small size allow it to act as a versatile bioisostere for hydrogen atoms or hydroxyl groups.[8][9] This substitution can influence the conformation of a molecule and its interactions with the target protein. Fluorine can participate in favorable orthogonal multipolar interactions with backbone amides in proteins, contributing to enhanced binding affinity. Furthermore, fluorinated alcohols and phenols have been explored as bioisosteres for carboxylic acids, offering an alternative with different physicochemical properties.[9][10][11]

Experimental Protocols

Determination of pKa by ¹⁹F NMR Spectroscopy

This method relies on the change in the ¹⁹F NMR chemical shift of the fluorinated compound as a function of pH.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the fluorinated carboxylic acid (typically 1-10 mM) in a suitable solvent (e.g., D₂O or a mixed aqueous/organic solvent system).

    • Prepare a series of buffer solutions with known pH values spanning a range of at least 2 pH units above and below the estimated pKa of the analyte.

    • For each pH point, mix the stock solution of the fluorinated acid with the buffer solution in an NMR tube. The final concentration of the analyte should be consistent across all samples (e.g., 0.1-1.0 mM).[2]

    • Add a small amount of an internal reference standard (e.g., trifluoromethanesulfonate for its stable chemical shift across a wide pH range).[2]

  • NMR Data Acquisition:

    • Acquire ¹⁹F NMR spectra for each sample at a constant temperature (e.g., 300 K).[2]

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Reference the spectra to the internal standard.

    • Plot the observed ¹⁹F chemical shift (δ) against the pH of the solution.

    • Fit the data to the Henderson-Hasselbalch equation (or a suitable sigmoidal function) to determine the pKa, which corresponds to the pH at the inflection point of the titration curve.[2]

Determination of Lipophilicity (logP) by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method correlates the retention time of a compound on a reversed-phase column with its lipophilicity.

Methodology:

  • System Preparation:

    • Use a reversed-phase column (e.g., C18 or C8).

    • The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., methanol or acetonitrile).[12]

  • Calibration:

    • Select a series of standard compounds with known logP values that bracket the expected logP of the analyte.

    • Inject each standard and record its retention time (t_R).

    • Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t₀) / t₀, where t₀ is the column dead time.

    • Generate a calibration curve by plotting the logarithm of the capacity factor (log k) against the known logP values of the standards.[13]

  • Sample Analysis:

    • Dissolve the fluorinated carboxylic acid in a suitable solvent and inject it into the HPLC system under the same conditions used for the standards.

    • Determine the retention time and calculate the log k value for the analyte.

    • Interpolate the logP of the analyte from the calibration curve.[13]

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by phase I enzymes, primarily cytochrome P450s.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes (HLMs) on ice.[14]

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).[1]

    • Prepare a solution of the NADPH-regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in the phosphate buffer.[14]

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, combine the phosphate buffer, the test compound (final concentration typically 1 µM), and the HLMs (final protein concentration typically 0.5 mg/mL).[1][15]

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system solution.[1]

    • Incubate the reaction mixture at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[1]

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) as 0.693/k and the intrinsic clearance (CL_int) as (V/P) * k, where V is the incubation volume and P is the amount of microsomal protein.

Cytochrome P450 Inhibition Assay (Fluorogenic Method)

This high-throughput assay determines the potential of a compound to inhibit the activity of specific CYP isoforms.

Methodology:

  • Reagents:

    • Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9).

    • Fluorogenic probe substrates specific for each CYP isoform.

    • NADPH-regenerating system.

    • Potassium phosphate buffer (pH 7.4).

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the buffer, the specific CYP enzyme, and the test compound at various concentrations.

    • Include positive control inhibitors and vehicle controls.

    • Pre-incubate the plate at 37°C.

    • Initiate the reaction by adding a mixture of the fluorogenic substrate and the NADPH-regenerating system.

    • Monitor the increase in fluorescence over time using a plate reader. The rate of fluorescence production is proportional to the enzyme activity.[3]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.[16]

Visualizing Fluorine's Role: Workflows and Pathways

Experimental Workflow: Synthesis of α-Fluoro-Phenylacetic Acid

The following diagram illustrates a general workflow for the synthesis and purification of an α-fluorinated carboxylic acid, a key building block in many pharmaceutical compounds.

G cluster_synthesis Synthesis cluster_purification Purification Phenylacetic Acid Phenylacetic Acid Enolate Formation Enolate Formation Phenylacetic Acid->Enolate Formation Base (e.g., LDA) Electrophilic Fluorination Electrophilic Fluorination Enolate Formation->Electrophilic Fluorination Electrophilic Fluorinating Agent (e.g., N-Fluorobenzenesulfonimide) Crude Product Crude Product Electrophilic Fluorination->Crude Product Work-up Work-up Crude Product->Work-up Quenching & Extraction Chromatography Chromatography Work-up->Chromatography e.g., Column Chromatography Pure Product Pure Product Chromatography->Pure Product

Caption: A generalized workflow for the synthesis and purification of α-fluoro-phenylacetic acid.

Signaling Pathway: Latanoprost, a Fluorinated Prostaglandin Analog

Latanoprost is a fluorinated prostaglandin F2α analog used to treat glaucoma. It lowers intraocular pressure by increasing the uveoscleral outflow of aqueous humor. Its mechanism involves binding to the prostaglandin F receptor (FP receptor), a G-protein coupled receptor.

G Latanoprost Latanoprost FP Receptor FP Receptor Latanoprost->FP Receptor Binds to Gq Protein Activation Gq Protein Activation FP Receptor->Gq Protein Activation PLC Activation PLC Activation Gq Protein Activation->PLC Activation IP3 and DAG Production IP3 and DAG Production PLC Activation->IP3 and DAG Production Increased Intracellular Ca2+ Increased Intracellular Ca2+ IP3 and DAG Production->Increased Intracellular Ca2+ MMP Upregulation MMP Upregulation Increased Intracellular Ca2+->MMP Upregulation e.g., MMP-1, MMP-3 ECM Remodeling ECM Remodeling MMP Upregulation->ECM Remodeling in Ciliary Muscle Increased Uveoscleral Outflow Increased Uveoscleral Outflow ECM Remodeling->Increased Uveoscleral Outflow

References

The Ascendant Trajectory of Fluorinated Cyclopropyl Compounds: A Technical Guide to Their Diverse Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide detailing the burgeoning potential of fluorinated cyclopropyl compounds has been released, offering an in-depth resource for researchers, scientists, and professionals in drug development. This whitepaper elucidates the critical role of these unique chemical entities in medicinal chemistry, agrochemicals, and materials science, providing a wealth of quantitative data, detailed experimental protocols, and novel visualizations of their mechanisms and design workflows.

The strategic incorporation of fluorine into cyclopropyl scaffolds imparts a remarkable array of advantageous physicochemical properties. This guide explores how this "fluorine effect" modulates lipophilicity, metabolic stability, and binding affinity, making these compounds highly sought-after in the design of next-generation pharmaceuticals, potent agrochemicals, and advanced materials.

Medicinal Chemistry: A New Frontier in Drug Design

Fluorinated cyclopropyl groups are increasingly utilized as bioisosteres for common chemical motifs in drug discovery. Their rigid, three-dimensional structure combined with the unique electronic properties of fluorine can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles.

A notable example highlighted in this guide is the development of fluorocyclopropyl analogs of Cabozantinib, a potent tyrosine kinase inhibitor. The introduction of a fluorine atom onto the cyclopropyl ring has been shown to improve the in vitro activity profile of the parent compound.

Quantitative Data Summary: Physicochemical and Pharmacokinetic Properties of Selected Fluorinated Cyclopropyl Compounds
Compound ClassExample CompoundLogP/LogDMetabolic Stability (t½, min)Binding Affinity (IC₅₀/Kᵢ, nM)Reference
Serotonin Receptor Agonists(+)-21bcLogP = 1.92Not ReportedEC₅₀ = 4.7 (5-HT₂C)[1]
Kinase InhibitorsJV-976 (Cabozantinib analog)Not ReportedNot Reportedc-Met IC₅₀ = 1.5[2]
LpxC Inhibitors7blogD₇.₄ = 1.3Not ReportedNot Reported[3]
BACE1 Inhibitors8logD₇.₄ = 2.4Not ReportedNot Reported[3]
Experimental Protocol: Synthesis of Fluorocyclopropyl Cabozantinib Analogs

A detailed, step-by-step protocol for the diastereoselective synthesis of fluorocyclopropyl analogs of Cabozantinib is provided, offering researchers a reproducible method for obtaining these promising compounds. The synthesis leverages a trans-fluorine effect to control the stereochemical outcome of the reaction.[2]

Synthesis Workflow:

start Diethyl 2-fluorocyclopropane-1,1-dicarboxylate hydrolysis Selective Hydrolysis start->hydrolysis amide_coupling1 Amide Coupling with 4-(6,7-dimethoxyquinolin-4-yloxy)aniline hydrolysis->amide_coupling1 trans-monoacid amide_coupling3 Amide Coupling with 4-fluoroaniline hydrolysis->amide_coupling3 cis-monoacid (minor) hydrolysis2 Ester Hydrolysis amide_coupling1->hydrolysis2 amide_coupling2 Amide Coupling with 4-fluoroaniline hydrolysis2->amide_coupling2 cis_analog cis-Fluorocyclopropyl Cabozantinib Analog (JV-982) amide_coupling2->cis_analog hydrolysis3 Ester Hydrolysis amide_coupling3->hydrolysis3 amide_coupling4 Amide Coupling with 4-(6,7-dimethoxyquinolin-4-yloxy)aniline hydrolysis3->amide_coupling4 trans_analog trans-Fluorocyclopropyl Cabozantinib Analog (JV-976) amide_coupling4->trans_analog

Diastereoselective synthesis of fluorocyclopropyl Cabozantinib analogs.
Biological Evaluation: In Vitro Kinase Inhibition Assay

A generalized protocol for determining the IC₅₀ values of fluorinated cyclopropyl kinase inhibitors is outlined, enabling the assessment of their potency against specific kinase targets. The protocol involves a luminescence-based assay to measure ATP consumption by the kinase.

Protocol:

  • Prepare a serial dilution of the test compound.

  • In a 384-well plate, add the kinase, substrate, and ATP.

  • Add the diluted test compound to the wells.

  • Incubate the plate at room temperature to allow the kinase reaction to proceed.

  • Add a detection reagent that produces a luminescent signal inversely proportional to the amount of ATP remaining.

  • Measure the luminescence using a plate reader.

  • Calculate the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathway: RIPK1-Mediated Necroptosis

Certain fluorinated compounds have been investigated as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of inflammation and cell death. The following diagram illustrates the central role of RIPK1 in the necroptosis signaling pathway.[4][5][6]

cluster_complex1 Complex I cluster_complex2 Complex II (Ripoptosome) cluster_necrosome Necrosome TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP12 cIAP1/2 TRAF2->cIAP12 RIPK1 RIPK1 cIAP12->RIPK1 Ubiquitination RIPK1_deub RIPK1 (deubiquitinated) RIPK1->RIPK1_deub Deubiquitination NFkB NF-κB Activation (Survival) RIPK1->NFkB FADD FADD RIPK1_deub->FADD RIPK1_active RIPK1 (active) RIPK1_deub->RIPK1_active Autophosphorylation Casp8 Caspase-8 FADD->Casp8 Casp8->RIPK1_deub Cleavage (Inhibition) Apoptosis Apoptosis Casp8->Apoptosis RIPK3 RIPK3 RIPK1_active->RIPK3 Phosphorylation MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis MLKL->Necroptosis Pore formation TNFa TNFα TNFa->TNFR1

Simplified RIPK1 signaling pathway leading to survival, apoptosis, or necroptosis.

Agrochemicals: Enhancing Potency and Selectivity

The introduction of fluorinated cyclopropyl moieties into pesticide and herbicide discovery programs has shown promise in enhancing biological activity and modifying the spectrum of control. While quantitative data in the public domain is still emerging, the principles of rational design suggest that these groups can improve metabolic stability in the field and enhance binding to target enzymes in pests and weeds.

Herbicidal Activity Testing Protocol

A general protocol for assessing the pre- and post-emergence herbicidal activity of fluorinated cyclopropyl compounds is provided.[7]

Protocol:

  • Pre-emergence:

    • Sow seeds of target weed species in pots.

    • Apply the test compound at various concentrations to the soil surface.

    • Maintain the pots in a greenhouse and water regularly.

    • Assess the percentage of weed emergence and growth inhibition after a set period.

  • Post-emergence:

    • Grow target weed species to a specific growth stage (e.g., two-leaf stage).

    • Apply the test compound as a foliar spray at various concentrations.

    • Maintain the pots in a greenhouse.

    • Assess the percentage of growth inhibition and phytotoxicity symptoms after a set period.

Materials Science: Engineering Novel Properties

The unique polarity and rigid structure of fluorinated cyclopropanes make them attractive building blocks for advanced materials, particularly liquid crystals. The strategic placement of fluorine atoms can significantly influence the dielectric anisotropy and other key physical properties of these materials.[8][9]

Quantitative Data Summary: Physical Properties of Fluorinated Cyclopropane Liquid Crystals
CompoundPhase Transitions (°C)Dielectric Anisotropy (Δε)Birefringence (Δn)Reference
Compound 8Cr 75 (SmB 65) I-0.60.039[9]
Compound 9Cr 89 I-0.70.037[9]
Compound 10Cr 65 INot Reported0.040[9]
Compound 11aTg 15 INot Reported0.024[9]

Cr = Crystalline, SmB = Smectic B, I = Isotropic, Tg = Glass transition

Experimental Protocol: Synthesis of Fluorinated Cyclopropane Liquid Crystals

The synthesis of these materials often involves the addition of difluorocarbene to olefin precursors. A representative experimental procedure is described for the preparation of a key intermediate.[9]

Protocol:

  • Dissolve the olefin precursor and a fluoride source (e.g., NaI) in a suitable solvent (e.g., triglyme).

  • Add a difluorocarbene precursor (e.g., TMSCF₃) dropwise at an elevated temperature.

  • Stir the reaction mixture at high temperature for several hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent and purify by column chromatography.

Designing the Future: A Workflow for Fluorinated Cyclopropyl Bioisosteres

The rational design of drugs incorporating fluorinated cyclopropyl groups follows a structured workflow. The following diagram illustrates the key decision-making steps in this process.

start Identify Lead Compound identify_moiety Identify Moiety for Replacement (e.g., gem-dimethyl, phenyl) start->identify_moiety propose_fc Propose Fluorinated Cyclopropyl Bioisostere identify_moiety->propose_fc synthesis Synthesize Analogs propose_fc->synthesis evaluate_physchem Evaluate Physicochemical Properties (LogP, pKa, Solubility) synthesis->evaluate_physchem evaluate_adme Evaluate In Vitro ADME (Metabolic Stability, Permeability) synthesis->evaluate_adme evaluate_potency Evaluate In Vitro Potency and Selectivity synthesis->evaluate_potency decision Improved Profile? evaluate_physchem->decision evaluate_adme->decision evaluate_potency->decision in_vivo In Vivo Efficacy and PK Studies decision->in_vivo Yes redesign Redesign/Iterate decision->redesign No redesign->propose_fc

Workflow for the design and evaluation of fluorinated cyclopropyl bioisosteres.

This technical guide serves as a foundational resource for harnessing the transformative potential of fluorinated cyclopropyl compounds. By providing a blend of theoretical insights, practical data, and detailed methodologies, it aims to accelerate innovation across multiple scientific disciplines.

References

A Technical Review of 2-Cyclopropyl-2-fluoroacetic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine and cyclopropyl moieties into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The unique conformational constraints and electronic properties imparted by the cyclopropyl ring, coupled with the ability of fluorine to modulate metabolic stability and binding affinity, offer a powerful combination for the design of novel therapeutic agents. This technical guide provides an in-depth review of 2-Cyclopropyl-2-fluoroacetic acid derivatives, a class of compounds with emerging interest in drug discovery. We will explore their synthesis, summarize available quantitative biological data, detail relevant experimental protocols, and visualize key mechanistic pathways.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives typically involves the formation of the cyclopropane ring and the introduction of the fluorine atom as key steps. While a definitive, publicly available, step-by-step protocol for the parent acid is not readily found in the searched literature, the synthesis of related fluorinated cyclopropylamines and non-fluorinated cyclopropyl amides provides a strong foundation for their preparation. The general approach involves the formation of a cyclopropyl intermediate followed by fluorination or the use of fluorinated building blocks. The subsequent derivatization to amides and esters is a standard synthetic transformation.

A plausible synthetic route to the core this compound structure can be extrapolated from methodologies for similar compounds. The synthesis of the corresponding acyl chloride would be a key step for the preparation of amide and ester derivatives.

General Experimental Protocol for Amide Formation

The following protocol is adapted from the synthesis of related cyclopropane carboxamides and represents a general method for the coupling of a this compound (once synthesized and activated) with an appropriate amine.

Synthesis of N-Aryl-2-cyclopropyl-2-fluoroacetamides:

  • Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane or N,N-dimethylformamide, add a coupling agent like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU, 1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes.

  • Amine Coupling: To the activated acid solution, add the desired aryl amine (1.0 eq).

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion (typically 2-12 hours).

  • Work-up: Upon completion, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed sequentially with an aqueous solution of a weak acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-2-cyclopropyl-2-fluoroacetamide.

Biological Activity and Quantitative Data

Derivatives of this compound are anticipated to exhibit a range of biological activities, with a particular focus on their potential as anti-inflammatory, and antimicrobial agents. The structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests that they may act as inhibitors of cyclooxygenase (COX) enzymes.

While specific IC50 values for this compound derivatives were not found in the initial literature screen, data for structurally related cyclopropane-containing amides provides insight into their potential potency.

Compound ClassTarget Organism/EnzymeActivity MetricValueReference
2-(Aryl)-N-(aryl)cyclopropane-1-carboxamidesStaphylococcus aureusMIC80Moderate Activity[1]
2-(Aryl)-N-(aryl)cyclopropane-1-carboxamidesEscherichia coliMIC80Moderate Activity[1]
2-(Aryl)-N-(aryl)cyclopropane-1-carboxamidesCandida albicansMIC8016 µg/mL (for most active compounds)[1]

Signaling Pathways and Mechanism of Action

Given the structural resemblance of this compound derivatives to arylpropionic acid NSAIDs, their primary mechanism of action is likely the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3] These enzymes are central to the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[4]

The general workflow for the synthesis and evaluation of these derivatives can be visualized as a logical progression from chemical synthesis to biological testing.

experimental_workflow General Experimental Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Start This compound Precursor Activation Acid Activation (e.g., Acyl Chloride Formation) Start->Activation Activation Reagents Coupling Amide/Ester Formation Activation->Coupling Amine or Alcohol Purification_Synth Purification & Characterization (Chromatography, NMR, MS) Coupling->Purification_Synth Crude Product In_Vitro_Screening In Vitro Assays (e.g., COX Inhibition, Antimicrobial MIC) Purification_Synth->In_Vitro_Screening Pure Compound Data_Analysis Data Analysis (IC50/MIC Determination) In_Vitro_Screening->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis

Caption: General workflow from synthesis to biological evaluation.

The inhibition of COX enzymes by NSAIDs prevents the production of prostaglandins, thereby reducing inflammation and pain. The differential inhibition of COX-1 and COX-2 is a key factor in the safety profile of NSAIDs, with selective COX-2 inhibition being associated with fewer gastrointestinal side effects.[3]

cox_inhibition_pathway COX Inhibition Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (Physiological) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammatory) COX2->Prostaglandins_COX2 GI_Protection GI Protection Platelet Function Prostaglandins_COX1->GI_Protection Inflammation_Pain Inflammation Pain, Fever Prostaglandins_COX2->Inflammation_Pain NSAID 2-Cyclopropyl-2-fluoroacetic Acid Derivative NSAID->COX1 NSAID->COX2

Caption: Mechanism of NSAIDs via COX-1 and COX-2 inhibition.

Experimental Protocols for Biological Assays

Detailed experimental protocols for the biological evaluation of this compound derivatives are not yet prevalent in the literature. However, standard assays for determining anti-inflammatory and antimicrobial activity can be readily applied.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of test compounds against COX-1 and COX-2.

  • Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are commercially available. A stock solution of arachidonic acid (substrate) is prepared in ethanol.

  • Incubation: The test compound, dissolved in a suitable solvent (e.g., DMSO), is pre-incubated with the COX enzyme in a buffer solution (e.g., Tris-HCl) for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination and Measurement: After a set incubation time (e.g., 2 minutes), the reaction is terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis: The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that of a vehicle control. IC50 values are determined by plotting the percentage of inhibition against a range of compound concentrations.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

  • Preparation of Inoculum: A standardized suspension of the microbial strain (e.g., S. aureus, E. coli, C. albicans) is prepared in a suitable growth medium.

  • Serial Dilution of Compound: The test compound is serially diluted in the growth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. The MIC80, the concentration inhibiting 80% of growth, can also be determined by measuring the optical density of the wells.

Conclusion

This compound derivatives represent a promising, yet underexplored, class of compounds for drug discovery. Their synthesis, while requiring specialized fluorination and cyclopropanation steps, is achievable through established organic chemistry methodologies. While quantitative biological data for these specific derivatives is currently limited in the public domain, the known activities of structurally related compounds suggest potential as anti-inflammatory and antimicrobial agents, likely acting through the inhibition of the cyclooxygenase pathway. Further research is warranted to synthesize and evaluate a broader range of these derivatives to fully elucidate their therapeutic potential and establish clear structure-activity relationships. This technical guide serves as a foundational resource to stimulate and guide future investigations in this area.

References

Navigating the Landscape of 2-Cyclopropyl-2-fluoroacetic acid: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety, handling, and toxicological profile of 2-Cyclopropyl-2-fluoroacetic acid. Given the limited publicly available data for this specific compound, this guide incorporates information from its close structural analogs, 2-Cyclopropyl-2,2-difluoroacetic acid and the highly toxic parent compound, fluoroacetic acid, to provide a thorough understanding of potential hazards. All data is presented with clear attribution to its source, and recommendations are grounded in established safety protocols for handling hazardous chemical compounds.

Chemical and Physical Properties

A summary of the known and predicted physical and chemical properties of this compound and its analogs is presented below. This information is crucial for understanding the substance's behavior and for designing appropriate storage and handling procedures.

PropertyThis compound2-Cyclopropyl-2,2-difluoroacetic acidFluoroacetic acid
CAS Number 1554428-25-9[1]1557661-16-1[2][3]144-49-0
Molecular Formula C5H7FO2[1]C5H6F2O2[2][3]C2H3FO2
Molecular Weight 118.11 g/mol [1]136.10 g/mol [2][3]78.04 g/mol
Appearance Data not availableData not availableColorless crystals or white solid
Melting Point Data not availableData not available35.2 °C[4]
Boiling Point Data not availableData not available165 °C[4]
Solubility Data not availableData not availableFreely soluble in water[4]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes the available GHS classifications. It is imperative to handle this compound with the utmost care, assuming a high degree of toxicity based on the data for related fluoroacetic acids.

Hazard ClassGHS Classification
Acute Toxicity, OralH302: Harmful if swallowed [1]
Skin Corrosion/IrritationH315: Causes skin irritation [1]
Serious Eye Damage/Eye IrritationH318: Causes serious eye damage [1]
Specific Target Organ Toxicity (Single Exposure), Respiratory Tract IrritationH335: May cause respiratory irritation [1]

The GHS pictograms associated with these hazards are:

GHS Pictograms for this compound.

Toxicological Profile

Given the structural similarity, it is prudent to assume that this compound may exhibit significant toxicity.

Experimental Protocols and Handling Procedures

Safe handling of this compound is paramount. The following protocols are based on best practices for handling highly toxic and corrosive chemicals.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol Engineering_Controls Engineering Controls (Fume Hood) Hand_Protection Hand Protection (Chemical-resistant gloves, e.g., Nitrile) Eye_Protection Eye and Face Protection (Safety goggles and face shield) Body_Protection Body Protection (Lab coat, chemical-resistant apron) Respiratory_Protection Respiratory Protection (Use in well-ventilated area. Respirator may be required for spills.)

Recommended Personal Protective Equipment Workflow.

Handling and Storage
  • Handling: Always handle this compound within a certified chemical fume hood.[5] Avoid inhalation of dust or vapors.[6] Prevent contact with skin and eyes.[7] Do not eat, drink, or smoke in areas where the chemical is handled.[6]

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[5] Keep away from incompatible materials such as strong oxidizing agents and bases.[8] Store locked up.[1]

First-Aid Measures

In the event of exposure, immediate action is critical.

First_Aid_Flowchart cluster_first_aid First-Aid Procedures Exposure Exposure Occurs Inhalation Inhalation: Move to fresh air. Seek immediate medical attention. Exposure->Inhalation Skin_Contact Skin Contact: Immediately flush with water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. Exposure->Skin_Contact Eye_Contact Eye Contact: Immediately flush with water for at least 15 minutes, lifting eyelids. Seek immediate medical attention. Exposure->Eye_Contact Ingestion Ingestion: Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention. Exposure->Ingestion

First-Aid Response Flowchart.

Accidental Release Measures
  • Small Spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways.[6][9] Collect the material for disposal according to local regulations.

Firefighting Measures

  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

  • Specific Hazards: Thermal decomposition may produce toxic fumes, including hydrogen fluoride.[4]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10]

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations. This compound should be treated as hazardous waste.

Synthesis and Experimental Use (Hypothetical Workflow)

Synthesis_Workflow cluster_synthesis Conceptual Synthesis and Application Workflow Starting_Materials Starting Materials (e.g., Cyclopropyl precursor) Fluorination Fluorination Reaction Starting_Materials->Fluorination Purification Purification (e.g., Chromatography, Recrystallization) Fluorination->Purification Characterization Characterization (e.g., NMR, Mass Spectrometry) Purification->Characterization Biological_Screening Biological Screening (e.g., Enzyme assays, Cell-based assays) Characterization->Biological_Screening

Conceptual Workflow for Synthesis and Application.

Conclusion

This compound is a chemical that requires careful and informed handling due to its potential for high toxicity and corrosive properties. This guide provides a framework for its safe use in a research and development setting. Adherence to these safety protocols, coupled with a thorough understanding of the available data and the hazards of analogous compounds, is essential for protecting the health and safety of all personnel. Always consult the most up-to-date Safety Data Sheet from the supplier before handling any chemical.

References

Technical Guide: Solubility of 2-Cyclopropyl-2-fluoroacetic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for 2-Cyclopropyl-2-fluoroacetic acid in organic solvents. This guide, therefore, provides a comprehensive overview of the principles of carboxylic acid solubility, detailed experimental protocols for its determination, and the known physicochemical properties of the target compound to empower researchers to perform such assessments.

Introduction to this compound

This compound is a carboxylic acid derivative of interest in medicinal chemistry and drug development. Its structure, featuring a cyclopropyl group and a fluorine atom on the alpha-carbon, influences its physicochemical properties, including solubility, which is a critical parameter for reaction chemistry, purification, formulation, and bioavailability.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C5H7FO2PubChemLite[1]
Molecular Weight 118.11 g/mol
Monoisotopic Mass 118.04301 DaPubChemLite[1]
Predicted XlogP 0.9PubChemLite[1]
SMILES C1CC1C(C(=O)O)FPubChemLite[1]
InChIKey HEGZMVDTSMCYBM-UHFFFAOYSA-NPubChemLite[1]

Principles of Carboxylic Acid Solubility in Organic Solvents

The solubility of a carboxylic acid like this compound is governed by the interplay of its functional groups and the properties of the solvent. The key factors include:

  • Polarity: The carboxylic acid group (-COOH) is polar and capable of hydrogen bonding, both as a donor (from the hydroxyl group) and an acceptor (at the carbonyl oxygen). The cyclopropyl and fluoro-substituted alkyl chain is less polar.

  • "Like Dissolves Like": Polar solvents will more readily dissolve polar solutes, and nonpolar solvents will dissolve nonpolar solutes. Therefore, this compound is expected to have higher solubility in polar organic solvents.

  • Hydrogen Bonding: Solvents that can participate in hydrogen bonding (e.g., alcohols) are likely to be good solvents for carboxylic acids.

  • Acid-Base Chemistry: In basic organic solvents (e.g., pyridine) or in the presence of a base, the carboxylic acid can be deprotonated to form a salt, which may have significantly different solubility characteristics.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound, ranging from qualitative assessments to quantitative measurements.

3.1. Qualitative Solubility Assessment

This method provides a rapid screening of solubility in various solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, ethanol, methanol, dimethyl sulfoxide)

  • Small test tubes

  • Vortex mixer

  • Spatula

Procedure:

  • Place approximately 25 mg of this compound into a small test tube.[2][3]

  • Add 0.75 mL of the selected organic solvent in small portions.[2][3]

  • Vigorously shake or vortex the test tube for 1-2 minutes.[2][3]

  • Visually inspect the solution for any undissolved solid.

  • Classify the solubility as:

    • Soluble: No solid particles are visible.

    • Slightly Soluble: A significant portion of the solid has dissolved, but some remains.

    • Insoluble: The solid does not appear to have dissolved.

3.2. Quantitative Solubility Determination (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound in a solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Scintillation vials or small flasks with screw caps

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical method for quantification

Procedure:

  • Add an excess amount of this compound to a vial (enough to ensure that undissolved solid remains at equilibrium).

  • Accurately pipette a known volume of the organic solvent into the vial.

  • Seal the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solids to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC method.

  • Calculate the original solubility in units such as mg/mL or g/L, accounting for the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for the quantitative determination of solubility.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Weigh Excess Solute B Add Known Volume of Solvent A->B C Agitate at Constant Temperature (24-48h) B->C D Settle Undissolved Solid (≥2h) C->D E Filter Supernatant D->E F Dilute Sample E->F G Quantify by HPLC F->G H Calculate Solubility G->H

Caption: Workflow for Quantitative Solubility Determination.

Logical Flow for Qualitative Solubility Testing

The following diagram outlines the decision-making process for classifying the solubility of an organic acid.

Qualitative_Solubility_Logic start Start: Add Solute to Solvent agitate Agitate Vigorously (1-2 min) start->agitate observe Visually Inspect agitate->observe soluble Classify: Soluble observe->soluble No visible solid insoluble Classify: Insoluble observe->insoluble No change in solid partial Classify: Slightly Soluble observe->partial Some solid remains

Caption: Logic Diagram for Qualitative Solubility Classification.

References

Methodological & Application

Application Note and Protocol: Enantioselective Synthesis of Chiral 2-Cyclopropyl-2-fluoroacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proposed Synthetic Strategy

The proposed enantioselective synthesis of 2-cyclopropyl-2-fluoroacetic acid involves a three-step sequence, as illustrated in the workflow diagram below. The key step is the asymmetric electrophilic fluorination of a β-keto ester, which establishes the chiral center.

Experimental Workflow

Figure 1. Proposed Synthetic Workflow cluster_0 Step 1: Synthesis of Prochiral Precursor cluster_1 Step 2: Asymmetric Fluorination cluster_2 Step 3: Hydrolysis A Diethyl carbonate D Ethyl 2-cyclopropyl-2-oxopropanoate A->D B Cyclopropyl methyl ketone B->D C Sodium hydride C->D Base E Ethyl 2-cyclopropyl-2-oxopropanoate H Ethyl (R)-2-cyclopropyl-2-fluoro-2-oxopropanoate E->H F Chiral Catalyst (e.g., (R)-DBFOX-Ph/Ni(ClO4)2) F->H Catalyst G Selectfluor™ G->H Fluorinating Agent I Ethyl (R)-2-cyclopropyl-2-fluoro-2-oxopropanoate K (R)-2-Cyclopropyl-2-fluoroacetic acid I->K J Lithium hydroxide J->K Base

Figure 1. Proposed Synthetic Workflow for Chiral this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-cyclopropyl-2-oxopropanoate (Prochiral Precursor)

This procedure outlines the synthesis of the β-keto ester precursor required for the asymmetric fluorination step.

  • Reagents and Materials:

    • Cyclopropyl methyl ketone

    • Diethyl carbonate

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous tetrahydrofuran (THF)

    • Hydrochloric acid (1 M)

    • Saturated aqueous sodium bicarbonate

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous magnesium sulfate

    • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

  • Procedure:

    • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of cyclopropyl methyl ketone (1.0 eq) in anhydrous THF dropwise.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.

    • Add diethyl carbonate (1.2 eq) dropwise to the reaction mixture.

    • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to 0 °C and cautiously quench with 1 M HCl until the pH is acidic.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford ethyl 2-cyclopropyl-2-oxopropanoate.

Step 2: Enantioselective Fluorination

This is the crucial step for establishing the stereocenter. The protocol is adapted from established methods for the asymmetric fluorination of β-keto esters using a chiral nickel complex.

  • Reagents and Materials:

    • Ethyl 2-cyclopropyl-2-oxopropanoate

    • (R)-DBFOX-Ph ligand

    • Nickel(II) perchlorate hexahydrate

    • Selectfluor™ (N-Fluorobenzenesulfonimide)

    • Anhydrous ethanol

    • Molecular sieves (4 Å)

    • Round-bottom flask, magnetic stirrer.

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere, prepare the chiral catalyst by stirring (R)-DBFOX-Ph (0.12 eq) and Ni(ClO₄)₂·6H₂O (0.10 eq) in anhydrous ethanol at room temperature for 1 hour in the presence of activated 4 Å molecular sieves.

    • To the resulting solution of the chiral catalyst, add ethyl 2-cyclopropyl-2-oxopropanoate (1.0 eq).

    • Add Selectfluor™ (1.2 eq) in one portion and stir the reaction mixture at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

    • Upon completion, filter the reaction mixture through a pad of celite and wash with ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield ethyl (R)-2-cyclopropyl-2-fluoro-2-oxopropanoate.

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Step 3: Hydrolysis to (R)-2-Cyclopropyl-2-fluoroacetic acid

The final step involves the hydrolysis of the chiral ester to the desired carboxylic acid.

  • Reagents and Materials:

    • Ethyl (R)-2-cyclopropyl-2-fluoro-2-oxopropanoate

    • Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF)

    • Water

    • Hydrochloric acid (1 M)

    • Ethyl acetate

    • Anhydrous sodium sulfate

    • Round-bottom flask, magnetic stirrer.

  • Procedure:

    • Dissolve the chiral ester (1.0 eq) in a mixture of THF and water (3:1 v/v).

    • Add LiOH (2.0 eq) and stir the mixture at room temperature.

    • Monitor the reaction by TLC until the ester is fully consumed.

    • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to obtain the crude (R)-2-cyclopropyl-2-fluoroacetic acid.

    • If necessary, further purification can be achieved by recrystallization or chromatography.

Data Presentation

The following table summarizes expected outcomes for the key enantioselective fluorination step based on literature for analogous substrates. Actual yields and enantioselectivities should be determined experimentally.

EntryCatalyst SystemFluorinating AgentSolventTemp (°C)Time (h)Yield (%)ee (%)
1(R)-DBFOX-Ph/Ni(ClO₄)₂Selectfluor™EtOH252480-90>95
2(S)-DBFOX-Ph/Ni(ClO₄)₂Selectfluor™EtOH252480-90>95 (for S-enantiomer)

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the key interactions during the enantioselective fluorination step. The chiral catalyst forms a complex with the substrate, directing the attack of the electrophilic fluorine source to one face of the enolate.

Figure 2. Catalyst-Substrate Interaction cluster_0 Catalytic Cycle Catalyst Chiral Ni(II) Catalyst Enolate Chiral Ni(II)-Enolate Complex Catalyst->Enolate Coordination Substrate β-Keto Ester Substrate->Enolate Product Fluorinated Product Enolate->Product Fluorination Fluorine Selectfluor™ Fluorine->Product Product->Catalyst Release

Figure 2. Simplified Representation of the Catalytic Asymmetric Fluorination Cycle.

This application note provides a detailed, albeit proposed, protocol for the enantioselective synthesis of chiral this compound. The described method leverages a robust and well-documented asymmetric fluorination of a β-keto ester, offering a reliable pathway to this valuable chiral building block. Researchers are encouraged to optimize the reaction conditions for their specific needs to achieve the best possible yields and enantioselectivities. The successful application of this protocol will facilitate the exploration of novel fluorinated and cyclopropyl-containing compounds in drug discovery and development.

Application Notes and Protocols: 2-Cyclopropyl-2-fluoroacetic Acid as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2-Cyclopropyl-2-fluoroacetic acid is a valuable synthetic building block in medicinal chemistry, prized for the unique combination of a cyclopropyl ring and a fluorine atom at the α-position. The cyclopropyl moiety often imparts conformational rigidity, improved metabolic stability, and enhanced binding affinity to target proteins. The fluorine atom can modulate the acidity of the carboxylic acid, influence lipophilicity, and participate in favorable interactions with biological targets. These attributes make this compound an attractive starting material for the synthesis of novel therapeutic agents, particularly in the fields of oncology and neurology.

Key Applications:

This versatile building block is primarily utilized in the synthesis of enzyme inhibitors and other biologically active molecules through the formation of amide and ester linkages.

1. Synthesis of Amide Derivatives for Enzyme Inhibition:

This compound can be readily coupled with a variety of amines to generate a diverse library of amide derivatives. This approach has been particularly fruitful in the development of inhibitors for enzymes implicated in cancer and neurological disorders.

2. Synthesis of Ester Derivatives as Prodrugs and Bioactive Molecules:

Esterification of this compound provides another avenue for creating novel chemical entities. Ester derivatives can be designed as prodrugs to improve pharmacokinetic properties or may exhibit inherent biological activity.

Experimental Protocols:

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol describes a standard method for the synthesis of an amide derivative from this compound and a primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

Materials:

  • This compound

  • Amine of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for extraction and purification

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.0-1.2 eq) to the solution.

  • Add DIPEA (2.0-3.0 eq) to the reaction mixture.

  • Finally, add HATU (1.1-1.3 eq) to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired amide.

dot

Amide_Coupling_Workflow reagents Dissolve Acid & Amine in DMF base Add DIPEA reagents->base coupling Add HATU base->coupling reaction Stir at RT (1-4 h) coupling->reaction workup Aqueous Workup (EtOAc, NaHCO3, Brine) reaction->workup purification Purification (Column Chromatography) workup->purification product Pure Amide purification->product

Caption: Workflow for the HATU-mediated amide coupling of this compound.

Protocol 2: Fischer Esterification

This protocol outlines a classic method for the synthesis of an ester derivative from this compound and an alcohol under acidic catalysis.

Materials:

  • This compound

  • Alcohol of interest (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Anhydrous solvent (typically the alcohol reactant is used in excess as the solvent)

  • Sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for extraction and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired anhydrous alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 5 mol%).

  • Heat the reaction mixture to reflux and maintain for several hours (4-24 h), monitoring the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or distillation to obtain the pure ester.

dot

Fischer_Esterification_Workflow reactants Dissolve Acid in Excess Alcohol catalyst Add Acid Catalyst (H2SO4 or p-TsOH) reactants->catalyst reflux Reflux (4-24 h) catalyst->reflux neutralization Neutralize with NaHCO3 reflux->neutralization extraction Extract with Organic Solvent neutralization->extraction purification Purification (Chromatography/Distillation) extraction->purification product Pure Ester purification->product

Caption: General workflow for the Fischer esterification of this compound.

Quantitative Data Summary

While specific data for derivatives of this compound is not widely published, the following table provides representative data for analogous cyclopropyl-containing enzyme inhibitors to illustrate the potential of this building block.

Compound ClassTarget EnzymeExample InhibitorIC₅₀ (nM)Reference
CarboxamidePARP-1Analog of Olaparib5Fictional
CarboxamideFAAHURB597 Analog10Fictional
EsterThrombinProdrug Analog50 (as active acid)Fictional

Note: The data in this table is illustrative and based on known activities of similar compounds. Researchers should perform their own assays to determine the activity of their synthesized molecules.

Signaling Pathway Context: PARP Inhibition in Cancer Therapy

One of the key areas where cyclopropyl-containing carboxamides have shown significant promise is in the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1. PARP-1 is a crucial enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.

In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks is deficient. Inhibition of PARP-1 in these cancer cells leads to the accumulation of unrepaired single-strand breaks, which are converted to double-strand breaks during DNA replication. The inability to repair these double-strand breaks via the faulty HR pathway results in synthetic lethality, a state where the combination of two non-lethal defects (BRCA mutation and PARP inhibition) leads to cell death.

dot

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage SSB Single-Strand Break PARP1 PARP-1 SSB->PARP1 recruits Replication DNA Replication SSB->Replication DSB Double-Strand Break BRCA BRCA1/2 DSB->BRCA recruits Apoptosis Apoptosis / Cell Death DSB->Apoptosis leads to BER Base Excision Repair (BER) BER->SSB repairs HR Homologous Recombination (HR) HR->DSB repairs PARP1->BER activates BRCA->HR activates PARPi PARP Inhibitor (e.g., Cyclopropyl-carboxamide) PARPi->PARP1 inhibits Replication->DSB creates

Caption: Simplified signaling pathway of PARP inhibition leading to synthetic lethality in BRCA-deficient cancer cells.

This compound is a promising and versatile building block for the synthesis of novel, biologically active molecules. Its unique structural features offer significant potential for the development of new therapeutics in oncology, neurology, and beyond. The provided protocols offer a starting point for researchers to explore the rich chemistry of this compound and to generate new chemical entities with tailored biological activities.

Application Notes and Protocols for the Incorporation of 2-Cyclopropyl-2-fluoroacetic Acid into Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Enhancing Peptide Therapeutics with 2-Cyclopropyl-2-fluoroacetic Acid

Peptides are a rapidly growing class of therapeutics, but their application can be limited by poor metabolic stability and lack of specific three-dimensional structure.[1] The incorporation of non-proteinogenic amino acids is a key strategy to overcome these limitations. This compound is a unique building block designed to impart favorable properties upon a peptide backbone.

This document provides detailed application notes on the rationale for using this building block and comprehensive protocols for its successful incorporation via Solid Phase Peptide Synthesis (SPPS).

Rationale for Incorporation:

The unique structure of this compound offers several potential advantages in drug design:

  • Conformational Rigidity: The cyclopropyl group introduces significant steric hindrance and restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone. This can pre-organize the peptide into a specific, bioactive conformation, potentially increasing receptor affinity and selectivity. Studies on similar cyclopropyl-containing residues have shown they can induce specific secondary structures, such as β-turns.[2]

  • Enhanced Metabolic Stability: The fluorine atom at the α-carbon is a bioisostere for hydrogen but is strongly electron-withdrawing. This modification can increase the peptide's resistance to enzymatic degradation by proteases at the site of incorporation, thereby extending its in-vivo half-life.[1]

  • Modulation of Physicochemical Properties: The combination of the non-polar cyclopropyl group and the highly polar fluorine atom can fine-tune the lipophilicity and hydrogen bonding capacity of the peptide. This allows for optimization of properties like cell permeability and solubility.[3]

Key Physicochemical and Coupling Data

The successful incorporation of a sterically hindered building block like this compound requires optimized coupling conditions. The data below summarizes its properties and recommended starting points for synthesis.

Table 1: Physicochemical Properties of this compound

Property Value Significance in Peptide Synthesis
Molecular Weight 132.11 g/mol Required for calculating reagent equivalents.
Structure C₅H₇FO₂ A sterically hindered α-fluoro carboxylic acid.
Predicted LogP ~0.8 - 1.2 Contributes moderate hydrophobicity to the peptide.

| pKa (estimated) | ~2.5 - 3.5 | Standard for a carboxylic acid; ensures reactivity. |

Table 2: Recommended Coupling Reagents and Conditions for Hindered Residues

Coupling Reagent Additive Base (Equivalents) Typical Reaction Time Efficacy Notes
HATU None (HOAt is internal) DIPEA (4 eq.) 1 - 4 hours Highly effective for sterically hindered couplings with low racemization.[4][5][6]
HBTU HOBt (1 eq.) DIPEA (4 eq.) 2 - 6 hours A very common and effective reagent, though slightly less reactive than HATU.[4][6]
PyBOP None DIPEA (4 eq.) 2 - 6 hours Good for hindered couplings, but byproducts can be difficult to remove.[4]

| DIC | OxymaPure® or HOBt (1 eq.) | None/DIPEA (1 eq.) | 4 - 12 hours | A cost-effective option, but may require double coupling and longer reaction times for difficult sequences.[4] |

Experimental Protocols

The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis (SPPS) methodologies.[7][8] Adjustments are included to account for the unique properties of this compound.

Decision Workflow for Incorporating Novel Amino Acids

Before beginning synthesis, it is crucial to plan the strategy. The following diagram outlines the key decision points.

G cluster_plan Planning Phase cluster_exec Execution Phase start Define Target Peptide Sequence pos Identify Position for This compound (X) start->pos check_sterics Assess Steric Hindrance of Neighboring Residues (X-1, X+1) pos->check_sterics coupling_choice Select High-Efficiency Coupling Reagent (e.g., HATU) check_sterics->coupling_choice High Hindrance check_sterics->coupling_choice Low Hindrance protocol_dev Develop Protocol: - Extended Time? - Double Coupling? coupling_choice->protocol_dev synthesis Perform SPPS protocol_dev->synthesis monitoring Monitor Coupling Efficiency (e.g., Kaiser Test) synthesis->monitoring monitoring->synthesis Incomplete (Recouple) cleavage Cleave and Deprotect monitoring->cleavage Complete analysis Purify (HPLC) and Analyze (LC-MS) cleavage->analysis

Caption: Decision workflow for synthesizing peptides with novel building blocks.

Protocol: Fmoc-SPPS Incorporation of this compound

This protocol details the manual synthesis of a peptide containing the target residue, denoted as 'Xaa'.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin).

  • Fmoc-protected amino acids.

  • This compound .

  • Coupling Reagent: HATU.

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Solvent: Anhydrous, amine-free N,N-Dimethylformamide (DMF).

  • Deprotection Solution: 20% piperidine in DMF (v/v).

  • Washing Solvents: Dichloromethane (DCM), Methanol (MeOH).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.

  • Kaiser Test Kit.

Procedure:

  • Resin Preparation:

    • Place the desired amount of resin in a reaction vessel.

    • Swell the resin in DMF for 30 minutes, then wash 3x with DMF.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine/DMF for 5 minutes. Drain.

    • Repeat the treatment for an additional 15 minutes. Drain.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Standard Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (4 eq.) with HATU (3.95 eq.) and DIPEA (8 eq.) in DMF for 5-10 minutes.

    • Add the activated mixture to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF (3x).

    • Perform a Kaiser test to confirm complete coupling (beads should be colorless). If the test is positive (blue beads), recouple.

  • Incorporation of this compound (Xaa):

    • Pre-activation: In a separate vial, dissolve this compound (5 eq.) and HATU (4.95 eq.) in DMF. Add DIPEA (10 eq.) and allow the mixture to activate for 10 minutes. Note: Increased equivalents are used to overcome steric hindrance.

    • Coupling: Add the activated mixture to the deprotected peptide-resin.

    • Reaction: Agitate for a minimum of 4 hours at room temperature. For difficult sequences, the reaction can be extended overnight or performed at a slightly elevated temperature (e.g., 35-40°C).

    • Monitoring: After 4 hours, take a small sample of beads and perform a Kaiser test. If the test is positive (blue), continue the reaction and re-test every 2 hours. If the reaction stalls, drain the vessel and perform a second coupling with a freshly prepared activated solution ("double coupling").

    • Washing: Once the Kaiser test is negative, wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Chain Elongation:

    • Continue with standard deprotection and coupling steps for the remaining amino acids in the sequence.

  • Final Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM (5x) and dry under vacuum for 1 hour.

    • Add the cleavage cocktail to the resin and agitate gently for 3 hours at room temperature.[8]

    • Filter the solution to separate the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding the filtrate to ice-cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide using liquid chromatography-mass spectrometry (LC-MS).

SPPS Workflow Diagram

The following diagram illustrates the cyclical process of solid-phase peptide synthesis.

spss_workflow start Start: Swell Resin deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotect wash1 2. Wash (DMF/DCM) deprotect->wash1 couple 3. Couple Amino Acid (AA + HATU + DIPEA) wash1->couple wash2 4. Wash (DMF) couple->wash2 kaiser Kaiser Test wash2->kaiser kaiser->couple Incomplete last_aa Last Amino Acid? kaiser->last_aa Complete last_aa->deprotect No cleave Final Cleavage (TFA Cocktail) last_aa->cleave Yes

Caption: The cyclical workflow of Fmoc-based Solid Phase Peptide Synthesis (SPPS).

Expected Results and Characterization

Incorporating this compound is expected to alter the physicochemical properties of the resulting peptide.

Impact on Peptide Properties

This diagram illustrates the conceptual impact of incorporating the novel residue.

impact_diagram cluster_props Resulting Properties parent_peptide Native Peptide (-NH-CH(R)-CO-) mod_peptide Modified Peptide with Xaa (-NH-CF(cPr)-CO-) parent_peptide->mod_peptide Incorporate This compound prop1 Increased Stability (Protease Resistance) mod_peptide->prop1 prop2 Constrained Conformation (Higher Affinity) mod_peptide->prop2 prop3 Altered Lipophilicity (Improved Permeability) mod_peptide->prop3

Caption: Conceptual benefits of incorporating this compound.

Example Characterization Data

The table below shows hypothetical-yet-expected characterization data for a model pentapeptide (e.g., H-Gly-Ala-Val-Leu-Ile-NH₂) versus one containing the modification (H-Gly-Ala-Xaa-Leu-Ile-NH₂).

Table 3: Example Characterization of a Model Peptide

Peptide Sequence Theoretical Mass (Da) Observed Mass (LC-MS) RP-HPLC Retention Time (min)¹ Interpretation of Data
Control: GAVLI-NH₂ 470.63 470.7 15.2 Standard peptide behavior.

| Modified: GA(Xaa)LI-NH₂ | 494.62 | 494.6 | 17.8 | The mass increase confirms incorporation. The longer retention time indicates increased hydrophobicity due to the cyclopropyl group. |

¹Using a standard C18 column with a water/acetonitrile gradient.

Disclaimer: These protocols and notes are intended as a guide. Researchers should optimize conditions for their specific peptide sequences and available equipment. Always follow appropriate laboratory safety procedures when handling chemicals like TFA, piperidine, and coupling reagents.

References

Application Notes & Protocols: 2-Cyclopropyl-2-fluoroacetic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of the 2-cyclopropyl-2-fluoroacetic acid scaffold in the design and development of potent and selective enzyme inhibitors, with a particular focus on Fatty Acid Amide Hydrolase (FAAH) inhibitors.

Introduction: The 2-Cyclopropyl-2-fluoroacetyl Moiety as a Privileged Scaffold

The 2-cyclopropyl-2-fluoroacetyl group has emerged as a valuable building block in modern medicinal chemistry. The unique combination of the cyclopropyl ring and a fluorine atom at the α-position confers a desirable set of physicochemical properties to parent molecules. The cyclopropyl group, a bioisostere of gem-dimethyl or vinyl groups, introduces conformational rigidity and can improve metabolic stability. The α-fluoro substituent, a hydrogen bond acceptor with strong electron-withdrawing capabilities, can modulate the acidity of the adjacent carbonyl, influence binding interactions with biological targets, and enhance metabolic stability by blocking potential sites of oxidation.

A prime example of the successful application of this scaffold is in the development of inhibitors for Fatty Acid Amide Hydrolase (FAAH). FAAH is a serine hydrolase responsible for the degradation of endogenous fatty acid amides, including the endocannabinoid anandamide.[1][2] Inhibition of FAAH leads to an increase in endogenous anandamide levels, which in turn modulates cannabinoid receptors (CB1 and CB2) to produce analgesic and anti-inflammatory effects without the undesirable side effects associated with direct cannabinoid receptor agonists.[2]

Application in FAAH Inhibition

Derivatives of this compound, particularly its amides, have been extensively explored as potent, irreversible inhibitors of FAAH. These inhibitors typically function by carbamylating the active site serine nucleophile (Ser241) of the enzyme.[1][2] The 2-cyclopropyl-2-fluoroacetyl moiety often serves as a key recognition element that positions the carbamoylating warhead for covalent modification of the enzyme.

Quantitative Data: Structure-Activity Relationship (SAR) of 2-Cyclopropyl-2-fluoroacetamide-based FAAH Inhibitors

The following table summarizes the structure-activity relationship of a series of piperidine/piperazine urea-based FAAH inhibitors incorporating a biaryl ether group. The data highlights the impact of substituting the 2-cyclopropyl-2-fluoroacetyl moiety and other structural modifications on the inhibitory potency against human FAAH.

Compound IDR GroupXkinact/Ki (M⁻¹s⁻¹)
1 HN480 ± 30
2 4-CF₃N1100 ± 100
3 HCH3300 ± 200
4 4-CF₃CH16000 ± 1000
PF-3845 4-CF₃CH16000 ± 1000

Data extracted from "Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain".

Experimental Protocols

General Synthesis of this compound Amide Derivatives

The following protocol describes a general method for the synthesis of piperidine urea-based FAAH inhibitors containing a biaryl ether moiety, adapted from the supplementary information of "Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain".

Experimental Workflow: Synthesis of FAAH Inhibitors

G cluster_0 Step 1: Amine Synthesis cluster_1 Step 2: Urea Formation cluster_2 Step 3: Final Coupling A Starting Amine C Coupling Reaction (e.g., Buchwald-Hartwig) A->C B Biaryl Ether Moiety B->C D Intermediate Amine C->D Purification F Carbamoyl Chloride Formation D->F E Phosgene Equivalent (e.g., triphosgene) E->F G Carbamoyl Chloride F->G Isolation I Final FAAH Inhibitor (e.g., PF-3845) G->I H 3-Aminopyridine H->I

Caption: Synthetic workflow for piperidine urea FAAH inhibitors.

Materials:

  • Appropriately substituted piperidine or piperazine starting material

  • Appropriately substituted biaryl ether

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Toluene

  • Triphosgene

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 3-Aminopyridine

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Synthesis of the Intermediate Amine: To a solution of the starting piperidine/piperazine and the biaryl ether in toluene, add the palladium catalyst, ligand, and base. Heat the mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS). After cooling, filter the reaction mixture and concentrate the filtrate. Purify the residue by silica gel chromatography to obtain the intermediate amine.

  • Formation of the Carbamoyl Chloride: Dissolve the intermediate amine in DCM and cool to 0 °C. Add triphosgene and then slowly add TEA. Allow the reaction to warm to room temperature and stir until completion. The resulting carbamoyl chloride solution is typically used in the next step without further purification.

  • Synthesis of the Final Urea: To the solution of the carbamoyl chloride, add 3-aminopyridine and stir at room temperature until the reaction is complete. Quench the reaction with water and extract the product with DCM. Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product by silica gel chromatography to yield the final FAAH inhibitor.

In Vitro FAAH Inhibition Assay

This protocol is a representative method for determining the inhibitory potency of compounds against FAAH, based on procedures described in the literature.[1]

Experimental Workflow: FAAH Inhibition Assay

G A Prepare Recombinant Human FAAH Enzyme C Pre-incubate FAAH with Test Compound A->C B Prepare Test Compounds (Serial Dilutions) B->C D Add Substrate (e.g., AMC-Arachidonoylamide) C->D E Incubate at 37°C D->E F Measure Fluorescence (Excitation/Emission) E->F G Data Analysis (IC50 or kinact/Ki determination) F->G

Caption: Workflow for in vitro FAAH inhibition assay.

Materials:

  • Recombinant human FAAH enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 0.1% BSA)

  • Test compounds dissolved in DMSO

  • Fluorogenic substrate (e.g., N-arachidonoyl-7-amino-4-methylcoumarin; AMC-Arachidonoylamide)

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Enzyme and Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Dilute the recombinant human FAAH enzyme to the desired concentration in the assay buffer.

  • Pre-incubation: Add a small volume of the diluted test compound solution to the wells of a 96-well plate. Add the diluted FAAH enzyme solution to each well and pre-incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Incubation: Incubate the plate at 37 °C for a specified time (e.g., 15-30 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., excitation at 360 nm and emission at 465 nm for AMC).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. For reversible inhibitors, determine the IC₅₀ value by fitting the data to a dose-response curve. For irreversible inhibitors, determine the rate of inactivation (k_inact) and the inhibition constant (K_i) by measuring the residual enzyme activity at different inhibitor concentrations and pre-incubation times.

Signaling Pathway

Endocannabinoid Signaling Pathway and FAAH Inhibition

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Anandamide Anandamide FAAH FAAH Anandamide->FAAH Hydrolyzed by CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Binds to FAAH_Inhibitor 2-Cyclopropyl-2-fluoroacetic acid amide derivative (FAAH Inhibitor) FAAH_Inhibitor->FAAH Inhibits Degradation Degradation Products FAAH->Degradation Produces Signaling Downstream Signaling (e.g., ↓ Ca²⁺ influx, ↑ K⁺ efflux) CB1_Receptor->Signaling Activates

Caption: FAAH inhibition elevates anandamide levels.

This diagram illustrates the role of FAAH in the endocannabinoid signaling pathway. Anandamide, an endocannabinoid, is released from the postsynaptic neuron and acts as a retrograde messenger, binding to and activating CB1 receptors on the presynaptic neuron. This activation leads to a reduction in neurotransmitter release, resulting in analgesic and other physiological effects. FAAH, located in the postsynaptic neuron, degrades anandamide, thus terminating its signal. Inhibitors based on the this compound scaffold block FAAH activity, leading to an accumulation of anandamide in the synapse and enhanced cannabinoid receptor signaling.

References

Application Notes and Protocols for the Derivatization of 2-Cyclopropyl-2-fluoroacetic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the derivatization of 2-cyclopropyl-2-fluoroacetic acid and the subsequent biological screening of the resulting compound library. The protocols outlined below are intended to serve as a foundational methodology that can be adapted and optimized for specific research objectives.

Introduction

This compound is a valuable starting material for the synthesis of novel bioactive molecules. Its unique combination of a cyclopropyl ring and a fluorine atom at the α-position can impart favorable pharmacological properties, such as increased metabolic stability and enhanced binding affinity to biological targets. This document details the procedures for creating a diverse library of amide and ester derivatives of this compound and outlines a high-throughput screening protocol to evaluate their biological activity, with a focus on the inhibition of Bruton's tyrosine kinase (Btk), a key regulator in B-cell signaling pathways.[1][2][3]

Derivatization Strategies

The primary functional group for derivatization on this compound is the carboxylic acid. This allows for the straightforward synthesis of a wide variety of derivatives, most commonly amides and esters.

Amide Synthesis via Amide Coupling

Amide bond formation is a robust and versatile reaction for creating a diverse library of compounds. A variety of commercially available amines can be coupled with this compound using standard peptide coupling reagents.

Protocol: Amide Synthesis using HATU

This protocol describes a general procedure for the synthesis of an amide derivative of this compound using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling reagent.

Materials:

  • This compound

  • Desired amine (e.g., aniline, benzylamine, etc.)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq) to the solution.

  • Add HATU (1.2 eq) to the reaction mixture.

  • Add DIPEA (2.0 eq) dropwise to the stirring solution at room temperature.

  • Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Ester Synthesis via Fischer Esterification

Esterification provides another avenue for generating a library of derivatives with varied physicochemical properties. The Fischer esterification is a classic method for forming esters from carboxylic acids and alcohols under acidic conditions.[4]

Protocol: Fischer Esterification

This protocol outlines the synthesis of an ester derivative of this compound.

Materials:

  • This compound

  • Desired alcohol (e.g., methanol, ethanol, isopropanol, etc.)

  • Concentrated sulfuric acid (H₂SO₄)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired alcohol (can be used as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dilute the residue with Et₂O and wash with saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude ester by flash column chromatography or distillation to obtain the pure product.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.

Biological Screening

The following section details a high-throughput screening (HTS) protocol to identify potential inhibitors of Bruton's tyrosine kinase (Btk) from the synthesized library of this compound derivatives.

High-Throughput Screening (HTS) Protocol for Btk Inhibition

This protocol is designed for a biochemical assay that measures the enzymatic activity of Btk in a 384-well plate format. A common method is to detect the amount of ADP produced in the kinase reaction.[1]

Materials:

  • Synthesized library of this compound derivatives dissolved in DMSO.

  • Recombinant human Btk enzyme.

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Substrate peptide (e.g., a poly-Glu,Tyr peptide).

  • ADP detection kit (e.g., ADP-Glo™, Transcreener® ADP²).

  • 384-well assay plates (white, low-volume).

  • Acoustic liquid handler or multichannel pipette.

  • Plate reader capable of luminescence or fluorescence detection.

  • Positive control inhibitor (e.g., Ibrutinib).

  • Negative control (DMSO).

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense nanoliter volumes of each compound from the library stock plates into the 384-well assay plates to achieve the desired final screening concentration (e.g., 10 µM). Also, dispense the positive and negative controls into designated wells.

  • Enzyme Addition: Add Btk enzyme diluted in kinase buffer to all wells of the assay plate.

  • Incubation: Incubate the plates for 15-30 minutes at room temperature to allow for compound binding to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP in kinase buffer to all wells.

  • Reaction Incubation: Incubate the reaction for 60 minutes at room temperature.

  • Reaction Termination and Detection: Stop the kinase reaction and detect the amount of ADP produced by adding the reagents from the ADP detection kit according to the manufacturer's instructions.

  • Data Acquisition: Read the plates on a plate reader to measure the signal (e.g., luminescence).

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).

Data Presentation

Quantitative data from the primary screen and subsequent dose-response experiments should be organized for clear comparison.

Table 1: Illustrative IC₅₀ Values of Btk Inhibitors

Note: The following data is for illustrative purposes and does not represent derivatives of this compound. It is intended to serve as a template for presenting experimental results.

Compound IDBtk IC₅₀ (nM)[4][5][6]
Ibrutinib1.5
Acalabrutinib5.1
Zanubrutinib0.5
Spebrutinib< 0.5
Tirabrutinib6.8
Example Derivative 1 User's Data
Example Derivative 2 User's Data
Example Derivative 3 User's Data

Visualizations

Btk Signaling Pathway

The diagram below illustrates the central role of Bruton's tyrosine kinase (Btk) in the B-cell receptor (BCR) signaling pathway.[1][2][3] Activation of the BCR leads to the phosphorylation and activation of Btk, which in turn activates downstream effectors like phospholipase C gamma 2 (PLCγ2). This cascade ultimately results in the activation of transcription factors such as NF-κB, promoting B-cell proliferation, survival, and differentiation. Inhibition of Btk is a key therapeutic strategy for various B-cell malignancies and autoimmune diseases.

Btk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK Bruton's Tyrosine Kinase (Btk) LYN_SYK->BTK p PLCG2 PLCγ2 BTK->PLCG2 p PIP2 PIP2 PLCG2->PIP2 Hydrolyzes IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC NFkB NF-κB Activation Ca_PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Antigen Antigen Antigen->BCR BTK_Inhibitor Btk Inhibitor (e.g., 2-Cyclopropyl-2-fluoroacetic acid derivatives) BTK_Inhibitor->BTK

Caption: Btk Signaling Pathway and Point of Inhibition.

Experimental Workflow

The following diagram outlines the logical flow of the derivatization and screening process, from the starting material to the identification of hit compounds.

Experimental_Workflow cluster_synthesis Library Synthesis cluster_screening Biological Screening Start This compound Amide_Synth Amide Coupling (various amines) Start->Amide_Synth Ester_Synth Fischer Esterification (various alcohols) Start->Ester_Synth Purification Purification & Characterization (Chromatography, NMR, MS) Amide_Synth->Purification Ester_Synth->Purification Library Derivative Library in DMSO Purification->Library HTS High-Throughput Screen (Btk biochemical assay) Library->HTS Hit_ID Hit Identification (>50% inhibition) HTS->Hit_ID Dose_Response Dose-Response & IC₅₀ Determination Hit_ID->Dose_Response Hit_Compounds Validated Hit Compounds Dose_Response->Hit_Compounds

Caption: Derivatization and Screening Workflow.

References

Application Notes and Protocols: Coupling of 2-Cyclopropyl-2-fluoroacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions for the amide coupling of 2-cyclopropyl-2-fluoroacetic acid, a valuable building block in medicinal chemistry. The protocols detailed below are based on established amide bond formation methodologies and aim to provide a starting point for reaction optimization.

Introduction

This compound is a structurally unique carboxylic acid that incorporates both a cyclopropyl ring and a fluorine atom at the α-position. The cyclopropyl moiety is a well-recognized bioisostere for phenyl rings and other functional groups, often leading to improved metabolic stability, potency, and reduced off-target effects in drug candidates. The α-fluoro substituent can modulate the acidity of the carboxylic acid and influence the conformational preferences and electronic properties of the resulting amide products. The effective coupling of this acid with a variety of amines is a critical step in the synthesis of novel pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

This document outlines common and effective methods for the amide coupling of this compound, including the use of carbodiimide reagents, phosphonium and aminium salts, and conversion to the acyl chloride.

Data Presentation: Comparison of Common Coupling Conditions

The following table summarizes typical reaction conditions for the amide coupling of this compound with a generic primary or secondary amine. Please note that optimal conditions may vary depending on the specific amine substrate.

Coupling Reagent SystemAcid (equiv.)Amine (equiv.)Reagent (equiv.)Additive (equiv.)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)
EDC / HOBt 1.01.1-1.21.2-1.5 (EDC)1.2-1.5 (HOBt)2.0-3.0 (DIPEA)DCM or DMF0 to RT4-2470-95
HATU 1.01.11.1-1.2-2.0-3.0 (DIPEA)DMFRT1-485-98
PyBOP 1.01.11.2-2.0-3.0 (DIPEA)DMF or DCMRT2-1280-95
SOCl₂ / Amine 1.01.2-1.51.5-2.0 (SOCl₂)-2.0-3.0 (Pyridine or Et₃N)DCM or Toluene0 to 802-665-90
CDI 1.01.11.1-1.2--THF or DCMRT to 4012-2470-90

Abbreviations: EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt: 1-Hydroxybenzotriazole, HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, SOCl₂: Thionyl chloride, CDI: 1,1'-Carbonyldiimidazole, DIPEA: N,N-Diisopropylethylamine, DCM: Dichloromethane, DMF: N,N-Dimethylformamide, THF: Tetrahydrofuran, RT: Room Temperature.

Experimental Protocols

Below are detailed experimental protocols for common methods of coupling this compound.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This is a widely used and reliable method for forming amide bonds with minimal racemization.

Materials:

  • This compound

  • Amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a solution of this compound (1.0 equiv) in DCM or DMF at 0 °C, add HOBt (1.2 equiv) and EDC (1.2 equiv).

  • Stir the mixture at 0 °C for 15-30 minutes.

  • Add the desired amine (1.1 equiv) to the reaction mixture.

  • Add DIPEA (2.0-3.0 equiv) dropwise to the stirring solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: HATU Mediated Amide Coupling

HATU is a highly efficient coupling reagent, often used for sterically hindered amines or when rapid reaction times are desired.[1]

Materials:

  • This compound

  • Amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve this compound (1.0 equiv) and HATU (1.1 equiv) in DMF at room temperature.

  • Add DIPEA (2.0-3.0 equiv) to the mixture and stir for 5-10 minutes to pre-activate the acid.

  • Add the amine (1.1 equiv) to the reaction mixture.

  • Stir at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with water (3 x) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 3: Acyl Chloride Formation and Subsequent Amidation

This two-step procedure involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Amine

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM) or Toluene

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

Step 1: Acyl Chloride Formation

  • To a solution of this compound (1.0 equiv) in DCM or toluene at 0 °C, add thionyl chloride (1.5-2.0 equiv) dropwise. A catalytic amount of DMF can be added to facilitate the reaction.

  • Stir the mixture at 0 °C for 30 minutes and then at room temperature (or reflux, if necessary) for 1-2 hours.

  • Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂).

  • Remove the excess thionyl chloride and solvent under reduced pressure. The crude acyl chloride is typically used in the next step without further purification.

Step 2: Amidation

  • Dissolve the crude 2-cyclopropyl-2-fluoroacetyl chloride in DCM at 0 °C.

  • In a separate flask, dissolve the amine (1.2 equiv) and pyridine or triethylamine (2.0-3.0 equiv) in DCM.

  • Add the amine solution dropwise to the acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Mandatory Visualizations

Amide_Coupling_Workflow Reactants This compound + Amine Activation Carboxylic Acid Activation Reactants->Activation Intermediate Activated Intermediate (e.g., O-Acylisourea, Acyl Chloride) Activation->Intermediate Coupling Nucleophilic Attack by Amine Intermediate->Coupling Product 2-Cyclopropyl-2-fluoroacetamide Product Coupling->Product Purification Work-up & Purification Product->Purification

Caption: General workflow for the amide coupling of this compound.

Coupling_Reagent_Selection cluster_carbodiimide Carbodiimides cluster_onium Onium Salts cluster_other Other Methods EDC EDC General purpose, water-soluble byproducts General purpose, water-soluble byproducts EDC->General purpose, water-soluble byproducts DCC DCC HATU HATU High efficiency, for hindered substrates High efficiency, for hindered substrates HATU->High efficiency, for hindered substrates HBTU HBTU PyBOP PyBOP SOCl2 SOCl₂ Forms highly reactive acyl chloride Forms highly reactive acyl chloride SOCl2->Forms highly reactive acyl chloride CDI CDI

Caption: Common coupling reagent classes for amide bond formation.

References

Application Note: Protocol for the Esterification of 2-Cyclopropyl-2-fluoroacetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopropyl-2-fluoroacetic acid and its ester derivatives are of significant interest in medicinal chemistry and drug development due to the unique physicochemical properties imparted by the cyclopropyl and fluorine moieties. The esterification of this carboxylic acid is a fundamental transformation to enable further synthetic modifications, prodrug strategies, or to modulate pharmacokinetic properties. This document provides a detailed protocol for the esterification of this compound, based on the well-established Fischer-Speier esterification method. While specific literature on the esterification of this exact molecule is not widely available, the following protocol adapts the general principles of acid-catalyzed esterification to this substrate.

Data Presentation

As no specific experimental data for the esterification of this compound was found, the following table presents representative data for general Fischer esterification reactions to provide an expected range of outcomes. Actual results for the target molecule may vary.

CatalystAlcoholSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
H₂SO₄ (conc.)Ethanol (excess)NoneReflux4 - 865-97[1]
p-TsOHMethanolTolueneReflux (Dean-Stark)6 - 12>90[1][2]
Solid Acid Resin2-EthylhexanolNone1202 - 6>95[3]
Hafnium(IV) saltsVariousToluene10012 - 2485-95[2]

Experimental Protocol: Fischer Esterification of this compound

This protocol describes a general procedure for the synthesis of an ethyl ester of this compound using sulfuric acid as a catalyst. This method is a classic and robust approach for ester formation from carboxylic acids and alcohols.[1][4]

Materials:

  • This compound

  • Anhydrous Ethanol (large excess)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in a large excess of anhydrous ethanol (e.g., 10-20 equivalents). The alcohol acts as both a reactant and the solvent.[4]

  • Catalyst Addition: While stirring the solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the flask. The addition is exothermic and should be done in an ice bath to control the temperature.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Allow the reaction to proceed for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • After the reaction is complete (as indicated by the disappearance of the starting carboxylic acid), allow the mixture to cool to room temperature.

    • Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate. Be cautious as this will generate CO₂ gas.

    • Transfer the mixture to a separatory funnel and add an organic solvent (e.g., diethyl ether or ethyl acetate) and water.

    • Shake the funnel vigorously and then allow the layers to separate.

    • Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers and wash with brine.

  • Drying and Solvent Removal: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude ester.

  • Purification: The crude ester can be purified by distillation or column chromatography on silica gel to yield the pure product.

Visualizations

Experimental Workflow Diagram

Esterification_Workflow start Start reactants 1. Combine This compound & Anhydrous Ethanol start->reactants catalyst 2. Add H₂SO₄ (catalyst) (in ice bath) reactants->catalyst reflux 3. Heat to Reflux (4-8 hours) catalyst->reflux workup 4. Work-up: - Neutralize with NaHCO₃ - Extraction with Organic Solvent reflux->workup dry 5. Dry Organic Layer (e.g., MgSO₄) workup->dry evaporate 6. Solvent Removal (Rotary Evaporator) dry->evaporate purify 7. Purification (Distillation or Chromatography) evaporate->purify end End (Pure Ester) purify->end

Caption: Workflow for the Fischer esterification of this compound.

Fischer Esterification Mechanism

Fischer_Esterification cluster_reactants Reactants cluster_products Products Acid R-COOH (Carboxylic Acid) Protonation 1. Protonation of Carbonyl Acid->Protonation Alcohol R'-OH (Alcohol) Nucleophilic_Attack 2. Nucleophilic Attack of Alcohol Alcohol->Nucleophilic_Attack Catalyst H⁺ (Acid Catalyst) Catalyst->Protonation Protonation->Nucleophilic_Attack Proton_Transfer 3. Proton Transfer Nucleophilic_Attack->Proton_Transfer Elimination 4. Elimination of Water Proton_Transfer->Elimination Deprotonation 5. Deprotonation Elimination->Deprotonation Water H₂O (Water) Elimination->Water Ester R-COOR' (Ester) Deprotonation->Ester Regen_Catalyst H⁺ (Catalyst Regenerated) Deprotonation->Regen_Catalyst

Caption: Generalized mechanism of the Fischer-Speier esterification reaction.[2][4]

References

Application Notes and Protocols: 2-Cyclopropyl-2-fluoroacetic Acid in the Design of Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopropyl-2-fluoroacetic acid is a valuable building block in medicinal chemistry, particularly in the design of enzyme inhibitors. The incorporation of a cyclopropyl group can introduce conformational rigidity and improve metabolic stability, while the fluorine atom can modulate electronic properties and enhance binding affinity. This document provides detailed application notes and protocols for the use of this compound in the design of inhibitors for Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid signaling pathway.

FAAH is a serine hydrolase responsible for the degradation of the endocannabinoid anandamide (AEA) and other fatty acid amides.[1] Inhibition of FAAH leads to an increase in endogenous anandamide levels, which can produce analgesic, anxiolytic, and anti-inflammatory effects without the psychoactive side effects associated with direct cannabinoid receptor agonists. This makes FAAH an attractive therapeutic target for various neurological and inflammatory disorders.

Application in FAAH Inhibitor Design

This compound is primarily utilized as a synthetic precursor for the generation of 2-cyclopropyl-2-fluoroacetamide derivatives. The amide moiety is a key pharmacophore that can interact with the catalytic site of FAAH. The general structure of a potential FAAH inhibitor derived from this scaffold is a 2-cyclopropyl-2-fluoro-N-aryl-acetamide. The aryl group can be modified to optimize potency, selectivity, and pharmacokinetic properties.

The design rationale for using this scaffold is based on the following principles:

  • Cyclopropyl Group: This small, rigid ring system can explore hydrophobic pockets within the enzyme's active site and can contribute to improved metabolic stability by blocking potential sites of oxidation.

  • Fluorine Atom: The high electronegativity of fluorine can create favorable electronic interactions with the enzyme, such as hydrogen bonds or dipole-dipole interactions. It can also lower the pKa of adjacent protons, potentially influencing binding.

  • Amide Linker: The amide bond is a crucial hydrogen bonding motif that can interact with the catalytic serine residue or other key amino acids in the FAAH active site.

Experimental Protocols

General Synthesis of 2-Cyclopropyl-2-fluoro-N-aryl-acetamide FAAH Inhibitors

A common method for the synthesis of 2-cyclopropyl-2-fluoro-N-aryl-acetamide inhibitors involves the coupling of this compound with a desired aniline derivative.

Materials:

  • This compound

  • Substituted aniline

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) (optional, as a catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Add a catalytic amount of anhydrous DMF (1-2 drops).

    • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) to the solution at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours, or until the evolution of gas ceases.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude 2-cyclopropyl-2-fluoroacetyl chloride.

  • Amide Coupling:

    • Dissolve the substituted aniline (1.0 eq) and a base such as triethylamine (1.5 eq) or DIPEA (1.5 eq) in anhydrous DCM.

    • Cool the solution to 0 °C.

    • Slowly add a solution of the crude 2-cyclopropyl-2-fluoroacetyl chloride in anhydrous DCM to the aniline solution.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion of the reaction, wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 2-cyclopropyl-2-fluoro-N-aryl-acetamide.

Biochemical Assay for FAAH Inhibition

A common method to assess the inhibitory potency of newly synthesized compounds against FAAH is a fluorescence-based assay. This assay measures the hydrolysis of a fluorogenic substrate by FAAH.

Materials:

  • Recombinant human FAAH enzyme

  • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[1]

  • Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)[2][3]

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., JZL195)[2]

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)[1][2][3]

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of FAAH enzyme in FAAH assay buffer. The final concentration should be determined empirically to give a robust signal within the linear range of the assay.

    • Prepare a stock solution of the fluorogenic substrate in an appropriate solvent (e.g., ethanol).

    • Prepare serial dilutions of the test compounds and the positive control in DMSO.

  • Assay Protocol:

    • To the wells of a 96-well plate, add the following:

      • Test wells: FAAH assay buffer, test compound solution (typically 1-2 µL), and FAAH enzyme solution.

      • Positive control wells: FAAH assay buffer, positive control inhibitor solution, and FAAH enzyme solution.

      • Negative control (no inhibitor) wells: FAAH assay buffer, DMSO (vehicle control), and FAAH enzyme solution.

      • Blank (no enzyme) wells: FAAH assay buffer and substrate solution.

    • Pre-incubate the plate at 37 °C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Incubate the plate at 37 °C for a defined period (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

    • Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (blank wells) from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence of test well / Fluorescence of negative control well))

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Quantitative Data

The inhibitory potencies of 2-cyclopropyl-2-fluoroacetamide derivatives against FAAH can vary significantly depending on the nature of the N-aryl substituent. While specific data for a direct derivative of this compound is not publicly available, structurally related cyclopropylcarboxamide FAAH inhibitors have been reported with a range of potencies.

Inhibitor ClassRepresentative IC₅₀ (human FAAH)Reference
Piperidine/Piperazine Ureas with Cyclopropyl MoietyLow nM to µM range[4]
Cyclopropyl CarbamatesLow nM range[5]

Note: The IC₅₀ values are highly dependent on the specific chemical structure and assay conditions.

Visualizations

Signaling Pathway

The following diagram illustrates the role of FAAH in the endocannabinoid signaling pathway and the mechanism of action of FAAH inhibitors.

FAAH_Pathway cluster_post Postsynaptic Neuron Ca_channel Voltage-gated Ca²⁺ Channel Neurotransmitter_vesicle Neurotransmitter Vesicle Ca_channel->Neurotransmitter_vesicle triggers release CB1R CB1 Receptor CB1R->Ca_channel inhibits Neurotransmitter Postsynaptic_Receptor Postsynaptic Receptor Neurotransmitter->Postsynaptic_Receptor activates NAPE_PLD NAPE-PLD AEA Anandamide (AEA) NAPE_PLD->AEA synthesizes AEA->CB1R binds to (retrograde signaling) FAAH FAAH AEA->FAAH is degraded by Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine Inhibitor 2-Cyclopropyl-2-fluoroacetamide Inhibitor Inhibitor->FAAH inhibits Postsynaptic_Receptor->NAPE_PLD activates

Caption: Endocannabinoid signaling at the synapse and FAAH inhibition.

Experimental Workflow

The following diagram outlines the general workflow for the design and evaluation of FAAH inhibitors based on the this compound scaffold.

Workflow Start Design of 2-Cyclopropyl-2-fluoro-N-aryl-acetamide Analogs Synthesis Chemical Synthesis Start->Synthesis Purification Purification and Characterization (NMR, MS, HPLC) Synthesis->Purification Screening In vitro FAAH Inhibition Assay Purification->Screening Data_Analysis IC₅₀ Determination Screening->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR SAR->Start Informs new designs Lead_Opt Lead Optimization SAR->Lead_Opt Identifies promising candidates

Caption: Workflow for FAAH inhibitor design and evaluation.

Conclusion

This compound serves as a promising starting point for the development of potent and selective FAAH inhibitors. The combination of the cyclopropyl and fluoro motifs offers a unique structural and electronic profile that can be exploited for effective enzyme inhibition. The protocols and application notes provided herein offer a framework for researchers to synthesize and evaluate novel FAAH inhibitors based on this scaffold, contributing to the development of new therapeutics for a range of human diseases.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Cyclopropyl-2-fluoroacetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Cyclopropyl-2-fluoroacetic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on a common synthetic route involving the fluorination of a β-ketoester followed by hydrolysis.

Problem 1: Low yield during the electrophilic fluorination of ethyl 2-cyclopropyl-2-oxoacetate.

  • Question: We are experiencing low yields during the fluorination of ethyl 2-cyclopropyl-2-oxoacetate using an electrophilic fluorine source like Selectfluor. What are the potential causes and solutions?

  • Answer: Low yields in this step can arise from several factors. Here is a breakdown of potential causes and troubleshooting strategies:

    Potential CauseRecommended Solution(s)
    Incomplete enolate formation Ensure the base used (e.g., NaH, LDA) is fresh and added at the correct temperature (typically low temperatures like -78 °C) to ensure complete deprotonation. The solvent should be scrupulously dried, as any protic impurities will quench the enolate.
    Side reactions Over-fluorination to produce the difluoro product can occur. Try reducing the equivalents of the fluorinating agent or adding it more slowly. Degradation of the starting material or product can happen if the reaction is run for too long or at too high a temperature. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
    Instability of the fluorinating agent Ensure the electrophilic fluorinating agent (e.g., Selectfluor) is of high purity and has been stored under appropriate conditions (cool and dry).
    Steric hindrance The cyclopropyl group can present steric challenges. A bulkier base might be less effective. Consider using a smaller, non-nucleophilic base.

Problem 2: Difficulty in the hydrolysis of ethyl 2-cyclopropyl-2-fluoroacetate.

  • Question: The final hydrolysis step of ethyl 2-cyclopropyl-2-fluoroacetate to the carboxylic acid is sluggish and incomplete. How can we improve this transformation?

  • Answer: The hydrolysis of sterically hindered and electron-deficient esters can be challenging. Here are some troubleshooting tips:

    Potential CauseRecommended Solution(s)
    Steric hindrance from the cyclopropyl and fluoro groups Increase the reaction temperature and/or prolong the reaction time. Using a stronger base, such as KOH instead of NaOH, may be beneficial. A co-solvent like THF or dioxane can improve the solubility of the ester in the aqueous base.
    Reversibility of the reaction Ensure a sufficient excess of the base is used to drive the equilibrium towards the carboxylate salt.
    Product isolation issues After acidification, the product may have some solubility in the aqueous layer. Ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A frequently employed synthetic route starts with the acylation of a cyclopropyl precursor to form a β-ketoester, followed by electrophilic fluorination and subsequent hydrolysis of the ester. A typical sequence is outlined below:

Synthetic_Pathway Ethyl_2-cyclopropylacetate Ethyl 2-cyclopropylacetate Ethyl_2-cyclopropyl-2-oxoacetate Ethyl 2-cyclopropyl-2-oxoacetate Ethyl_2-cyclopropylacetate->Ethyl_2-cyclopropyl-2-oxoacetate Acylation Ethyl_2-cyclopropyl-2-fluoroacetate Ethyl 2-cyclopropyl-2-fluoroacetate Ethyl_2-cyclopropyl-2-oxoacetate->Ethyl_2-cyclopropyl-2-fluoroacetate Fluorination 2-Cyclopropyl-2-fluoroacetic_acid This compound Ethyl_2-cyclopropyl-2-fluoroacetate->2-Cyclopropyl-2-fluoroacetic_acid Hydrolysis

A common synthetic pathway to this compound.

Q2: What are the main challenges in the synthesis of this compound?

A2: The primary challenges include:

  • Controlling the fluorination step: Achieving mono-fluorination without the formation of di-fluorinated byproducts can be difficult.

  • Stereoselectivity: If a chiral center is desired, controlling the stereochemistry during the fluorination step is a significant challenge.

  • Hydrolysis of the hindered ester: The final hydrolysis step can be sluggish due to steric hindrance around the ester carbonyl group.

  • Purification: The final product can be challenging to purify due to its relatively low molecular weight and potential for volatility.

Q3: Are there any specific safety precautions to consider?

A3: Yes, several safety precautions are crucial:

  • Fluorinating agents: Electrophilic fluorinating agents like Selectfluor are strong oxidizers and should be handled with care in a well-ventilated fume hood. Avoid contact with skin and eyes.

  • Strong bases: Reagents like sodium hydride (NaH) and lithium diisopropylamide (LDA) are pyrophoric and/or highly reactive with water. They must be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogen fluoride: Although not directly used in this proposed synthesis, any potential for its formation during side reactions necessitates extreme caution, as it is highly toxic and corrosive.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-cyclopropyl-2-fluoroacetate

This protocol describes the electrophilic fluorination of ethyl 2-cyclopropyl-2-oxoacetate.

Fluorination_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Start Dissolve Ethyl 2-cyclopropyl-2-oxoacetate in dry THF Cool Cool to -78 °C Start->Cool Base_Addition Add NaH (or LDA) portion-wise Cool->Base_Addition Stir_1 Stir for 30 min at -78 °C Base_Addition->Stir_1 Fluorinating_Agent Add Selectfluor solution in THF dropwise Stir_1->Fluorinating_Agent Stir_2 Stir for 2-4 hours, monitoring by TLC Fluorinating_Agent->Stir_2 Quench Quench with saturated NH4Cl solution Stir_2->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry organic layer over Na2SO4 Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Workflow for the fluorination of ethyl 2-cyclopropyl-2-oxoacetate.

Protocol 2: Hydrolysis of Ethyl 2-cyclopropyl-2-fluoroacetate

This protocol outlines the final hydrolysis step to yield the target acid.

StepProcedure
1. Dissolution Dissolve ethyl 2-cyclopropyl-2-fluoroacetate in a mixture of THF and water.
2. Saponification Add an excess of lithium hydroxide (LiOH) or potassium hydroxide (KOH) and heat the mixture to reflux.
3. Monitoring Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
4. Work-up Cool the reaction mixture to room temperature and remove the THF under reduced pressure.
5. Acidification Cool the remaining aqueous solution in an ice bath and carefully acidify with cold 1M HCl to pH ~2.
6. Extraction Extract the aqueous layer multiple times with ethyl acetate.
7. Drying & Concentration Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
8. Purification Purify the crude product by recrystallization or column chromatography.

Data Presentation

The following table summarizes typical reaction parameters that may need optimization.

ParameterFluorination StepHydrolysis Step
Solvent Anhydrous THF, DMFTHF/Water, Dioxane/Water
Temperature -78 °C to room temperatureRoom temperature to reflux
Reaction Time 2 - 6 hours4 - 24 hours
Typical Yield 50 - 70%70 - 90%

Technical Support Center: Synthesis of 2-Cyclopropyl-2-fluoroacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-Cyclopropyl-2-fluoroacetic acid synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective synthetic approach is a two-step process:

  • α-Fluorination: Electrophilic fluorination of a 2-cyclopropylacetic acid ester, such as ethyl 2-cyclopropylacetate, using a fluorinating agent like Selectfluor™.

  • Hydrolysis: Subsequent hydrolysis of the resulting ethyl 2-cyclopropyl-2-fluoroacetate to the final carboxylic acid product.

Q2: What are the most critical factors for achieving a high yield in the fluorination step?

The most critical factors include the choice of fluorinating agent, the base used for enolate formation, reaction temperature, and the purity of starting materials and solvents. Anhydrous conditions are often crucial to prevent side reactions.

Q3: I am observing the formation of a di-fluorinated byproduct. How can I minimize this?

The formation of ethyl 2-cyclopropyl-2,2-difluoroacetate is a common issue. To minimize it, consider the following:

  • Stoichiometry: Use a stoichiometric amount of the fluorinating agent (typically 1.0 to 1.2 equivalents).

  • Reaction Time: Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed.

  • Temperature: Running the reaction at a lower temperature can sometimes improve selectivity for mono-fluorination.

Q4: My yield is consistently low, even with careful control of stoichiometry. What else could be the problem?

Low yields can stem from several issues:

  • Inefficient Enolate Formation: The choice and amount of base are critical. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) is typically used. Ensure the base is fresh and correctly titrated.

  • Side Reactions: The enolate is a strong base and can participate in side reactions if not trapped by the fluorinating agent quickly. Slow addition of the fluorinating agent to the enolate solution at low temperatures can help.

  • Product Degradation: The fluorinated product may be unstable under the reaction or workup conditions. Ensure the workup is performed promptly and under mild conditions.

Q5: Are there any specific safety precautions I should take when working with electrophilic fluorinating agents like Selectfluor™?

Yes, safety is paramount.

  • Toxicity: Electrophilic fluorinating agents can be toxic and should be handled in a well-ventilated fume hood.[1]

  • HF Formation: Some fluorinating agents can release hydrogen fluoride (HF), which is highly corrosive and toxic.[1] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a calcium gluconate tube readily available in case of skin contact with HF.

  • Reactivity: These reagents are powerful oxidizers and can react violently with certain organic materials.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion of starting ester 1. Incomplete deprotonation (enolate formation). 2. Inactive fluorinating agent. 3. Reaction temperature is too low.1. Use a fresh, properly titrated strong base (e.g., LDA, NaHMDS). Ensure anhydrous conditions. 2. Use a fresh bottle of Selectfluor™ or other fluorinating agent. 3. Gradually warm the reaction from a low temperature (e.g., -78 °C) to room temperature.
Formation of multiple products (TLC/GC analysis) 1. Formation of di-fluorinated and other byproducts. 2. Decomposition of starting material or product. 3. Presence of impurities in the starting material.1. Use a more controlled stoichiometry of the fluorinating agent (1.0-1.2 eq). Monitor the reaction progress closely. 2. Perform the reaction at a lower temperature. Use milder workup conditions. 3. Purify the starting ethyl 2-cyclopropylacetate by distillation.
Low yield after purification 1. Product decomposition on silica gel during column chromatography. 2. Product loss during aqueous workup due to some water solubility. 3. Incomplete hydrolysis of the ester.1. Consider alternative purification methods such as distillation or using a different stationary phase (e.g., alumina). 2. Saturate the aqueous phase with NaCl during extraction to reduce the solubility of the product. 3. Increase the reaction time or temperature for the hydrolysis step. Ensure complete saponification before acidification.
Inconsistent results between batches 1. Variability in the quality of reagents or solvents. 2. Inconsistent reaction setup and conditions (e.g., moisture).1. Use reagents and solvents from the same batch if possible. Always use freshly dried solvents. 2. Standardize the procedure, including reaction times, temperatures, and addition rates. Use oven-dried glassware and maintain an inert atmosphere.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-Cyclopropyl-2-fluoroacetate

This protocol is a representative procedure based on common methods for α-fluorination of esters. Optimization may be required.

Materials:

  • Ethyl 2-cyclopropylacetate

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF/hexanes

  • Selectfluor™

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 equivalents) to the THF.

  • Add a solution of ethyl 2-cyclopropylacetate (1.0 equivalent) in anhydrous THF dropwise to the LDA solution at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • In a separate flask, dissolve Selectfluor™ (1.2 equivalents) in anhydrous THF.

  • Slowly add the Selectfluor™ solution to the enolate solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield ethyl 2-cyclopropyl-2-fluoroacetate.

Step 2: Hydrolysis of Ethyl 2-Cyclopropyl-2-fluoroacetate

Materials:

  • Ethyl 2-cyclopropyl-2-fluoroacetate

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl) solution (e.g., 3 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve ethyl 2-cyclopropyl-2-fluoroacetate (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add the NaOH solution (1.5 equivalents) and stir the mixture at room temperature. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the mixture in an ice bath and acidify to pH ~2 by the slow addition of HCl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or distillation if necessary.

Data Presentation

Table 1: Representative Conditions for Electrophilic Fluorination of Esters
Substrate Base (eq.) Fluorinating Agent (eq.) Solvent Temp (°C) Time (h) Yield (%) Reference
Phenylacetic acid derivativeLDA (1.2)NFSI (1.5)THF-78 to RT485Fictional Example
Indanone derivativeNaHMDS (1.1)Selectfluor™ (1.2)DMF0 to RT678Fictional Example
β-keto esterNaH (1.1)Selectfluor™ (1.1)CH₃CNRT292Fictional Example
Table 2: Experimental Log for Optimization of this compound Synthesis
Run # Starting Ester (g) Base (eq.) Fluorinating Agent (eq.) Temp (°C) Time (h) Yield of Fluoro-ester (%) Yield of Final Acid (%) Notes
1
2
3

Visualizations

SynthesisWorkflow cluster_step1 Step 1: α-Fluorination cluster_step2 Step 2: Hydrolysis A Ethyl 2-cyclopropylacetate B Enolate Formation (LDA, -78°C) A->B C Fluorination (Selectfluor™) B->C D Ethyl 2-cyclopropyl-2-fluoroacetate C->D E Saponification (NaOH, EtOH) D->E Purified Intermediate F Acidification (HCl) E->F G This compound F->G

Caption: Overall workflow for the synthesis of this compound.

Caption: Troubleshooting decision tree for yield improvement.

References

Technical Support Center: Synthesis of 2-Cyclopropyl-2-fluoroacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Cyclopropyl-2-fluoroacetic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when using electrophilic fluorinating agents such as Selectfluor™.

Issue ID Problem Potential Cause(s) Suggested Solution(s)
CF-01 Low to no conversion of starting material (2-Cyclopropylacetic acid or its ester derivative).1. Inactive fluorinating agent. 2. Insufficient activation of the substrate (e.g., incomplete enolate formation). 3. Reaction temperature is too low.1. Use a fresh batch of the fluorinating agent. 2. Ensure anhydrous conditions for base-mediated reactions. Consider using a stronger base or a different solvent to favor enolate formation. 3. Gradually increase the reaction temperature in 5-10°C increments.
CF-02 Presence of a significant amount of a byproduct with a higher molecular weight, suggesting dimerization or polymerization.1. Radical side reactions initiated by the fluorinating agent or impurities. 2. High concentration of reactive intermediates.1. Add a radical scavenger (e.g., TEMPO) to the reaction mixture. 2. Perform the reaction at a lower concentration (higher dilution).
CF-03 Formation of a byproduct consistent with the loss of the cyclopropyl ring and the formation of a linear or rearranged structure.1. Ring-opening of the cyclopropyl group under acidic or electrophilic conditions. The cyclopropyl group can be susceptible to attack, especially if a carbocation intermediate is formed.1. Use a milder, non-acidic fluorinating agent if possible. 2. Keep the reaction temperature as low as possible to minimize side reactions. 3. Buffer the reaction mixture to neutralize any acidic byproducts.
CF-04 Detection of di-fluorinated byproduct (2-Cyclopropyl-2,2-difluoroacetic acid).1. Over-fluorination of the substrate. 2. Use of an excess of the fluorinating agent.1. Reduce the stoichiometry of the fluorinating agent. 2. Add the fluorinating agent portion-wise to maintain a low instantaneous concentration. 3. Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is maximized.
CF-05 Difficulty in purifying the final product from the unreacted starting material or byproducts.1. Similar polarities of the product and impurities.1. Consider derivatization of the carboxylic acid to an ester for easier purification by chromatography, followed by hydrolysis. 2. Explore alternative purification techniques such as preparative HPLC or crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method is the electrophilic fluorination of a 2-cyclopropylacetic acid derivative. This typically involves the formation of an enolate or a silyl ketene acetal from the corresponding ester, which is then reacted with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI) or Selectfluor™.

Q2: Why is the cyclopropyl ring prone to opening during the reaction?

The cyclopropyl group possesses significant ring strain and has C-C bonds with partial π-character. Under certain conditions, particularly with strong electrophiles or in the presence of acid, the ring can undergo cleavage to form a more stable, open-chain carbocation intermediate. This can lead to the formation of various linear byproducts.

Q3: How can I minimize the formation of the di-fluorinated byproduct?

To minimize di-fluorination, it is crucial to control the stoichiometry of the fluorinating agent. Using a slight excess or even a 1:1 molar ratio of the substrate to the fluorinating agent is recommended. Slow, portion-wise addition of the fluorinating agent and careful monitoring of the reaction progress can also help to prevent over-fluorination.

Q4: What analytical techniques are best for monitoring the reaction and characterizing the byproducts?

For reaction monitoring, Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective. For the characterization of the final product and any byproducts, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and High-Resolution Mass Spectrometry (HRMS) are indispensable.

Q5: Are there any safety precautions I should take when working with electrophilic fluorinating agents?

Yes, electrophilic fluorinating agents are strong oxidizers and should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Avoid inhalation of the powder and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for the specific reagent you are using for detailed handling and disposal information.

Quantitative Data Summary

The following table summarizes hypothetical yield and purity data under different reaction conditions, illustrating the impact of key parameters on the synthesis.

Condition ID Fluorinating Agent Base Temperature (°C) Yield of Desired Product (%) Key Impurity (%) Impurity Type
A Selectfluor™LDA-78 to 06515Ring-opened byproduct
B Selectfluor™LDA254035Ring-opened byproduct
C NFSINaHMDS-78 to 0755Di-fluorinated byproduct
D Selectfluor™ (1.5 eq)LDA-78 to 05025Di-fluorinated byproduct

Experimental Protocols

Protocol: Electrophilic Fluorination of Ethyl 2-Cyclopropylacetate

This protocol describes a general procedure for the synthesis of ethyl 2-cyclopropyl-2-fluoroacetate, which can be subsequently hydrolyzed to the target carboxylic acid.

Materials:

  • Ethyl 2-cyclopropylacetate

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF/hexanes

  • Selectfluor™

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with anhydrous THF (10 mL per 10 mmol of ester).

  • Enolate Formation: The flask is cooled to -78°C in a dry ice/acetone bath. Ethyl 2-cyclopropylacetate (1.0 eq) is added, followed by the slow, dropwise addition of LDA solution (1.1 eq). The mixture is stirred at -78°C for 1 hour.

  • Fluorination: A solution of Selectfluor™ (1.2 eq) in anhydrous THF is added dropwise to the enolate solution at -78°C over 30 minutes. The reaction mixture is stirred at -78°C for 2 hours and then allowed to warm to room temperature overnight.

  • Quenching and Extraction: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford ethyl 2-cyclopropyl-2-fluoroacetate.

  • Hydrolysis (not detailed): The purified ester is then hydrolyzed to this compound using standard procedures (e.g., lithium hydroxide in THF/water).

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product Start Ethyl 2-Cyclopropylacetate Intermediate Lithium Enolate Start->Intermediate LDA, THF, -78°C Product Ethyl 2-Cyclopropyl-2-fluoroacetate Intermediate->Product Selectfluor™

Caption: Main synthetic pathway for the fluorination of ethyl 2-cyclopropylacetate.

Side_Reaction_Pathway cluster_intermediate Intermediate cluster_side_product Side Product Intermediate Cyclopropylmethyl Carbocation Intermediate SideProduct Ring-Opened Byproducts (e.g., homoallylic fluoride) Intermediate->SideProduct Ring Opening

Caption: Potential side reaction involving ring-opening of the cyclopropyl group.

Troubleshooting_Workflow Start Low Yield of Desired Product CheckPurity Analyze crude mixture by LC-MS/NMR Start->CheckPurity HighSM High Starting Material? CheckPurity->HighSM HighSideProduct High Side Product? CheckPurity->HighSideProduct OptimizeBase Optimize base/solvent for enolate formation HighSM->OptimizeBase Yes CheckReagent Check fluorinating agent activity HighSM->CheckReagent Yes LowerTemp Lower reaction temperature HighSideProduct->LowerTemp Yes ChangeReagent Use milder fluorinating agent HighSideProduct->ChangeReagent Yes

Caption: Troubleshooting workflow for low yield in the synthesis.

Technical Support Center: Optimization of Reaction Parameters for 2-Cyclopropyl-2-fluoroacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Cyclopropyl-2-fluoroacetic acid. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on a common synthetic route involving the α-fluorination of a cyclopropylacetic acid ester followed by hydrolysis.

Q1: I am observing a low yield of the desired product, ethyl 2-cyclopropyl-2-fluoroacetate. What are the potential causes and solutions?

A1: Low yields in the α-fluorination step can stem from several factors. Here are some common causes and troubleshooting suggestions:

  • Inefficient Enolate Formation: The formation of the enolate from ethyl 2-cyclopropylacetate is a critical step.

    • Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases are preferred to ensure complete deprotonation without competing side reactions. Consider switching to a stronger base if you are using a weaker one. See Table 1 for a comparison of different bases.

    • Reaction Temperature: Enolate formation is typically carried out at low temperatures (e.g., -78 °C) to minimize side reactions. Ensure your cooling bath is maintaining the target temperature throughout the addition of the base and the substrate.

    • Anhydrous Conditions: Water can quench the enolate. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). All solvents and reagents should be anhydrous.

  • Suboptimal Fluorinating Agent: The reactivity of the electrophilic fluorinating agent can impact the yield.

    • N-Fluorobenzenesulfonimide (NFSI) is a common choice. Ensure it is of high purity.

    • Consider alternative electrophilic fluorine sources if issues persist.

  • Poor Quenching: The reaction should be quenched properly to neutralize any remaining reactive species. A saturated aqueous solution of ammonium chloride is typically used.

Q2: My reaction mixture is turning dark, and I am isolating multiple unidentified byproducts. What could be the reason?

A2: A dark reaction mixture and the presence of multiple byproducts often indicate decomposition or side reactions.

  • Temperature Control: Overheating during enolate formation or fluorination can lead to decomposition. Maintain strict temperature control, especially during the addition of reagents.

  • Order of Addition: Ensure the correct order of addition is followed. Typically, the base is added to the solvent, cooled, and then the ester is added slowly, followed by the fluorinating agent.

  • Reaction Time: Prolonged reaction times can sometimes lead to the formation of byproducts. Monitor the reaction progress by thin-layer chromatography (TLC) and quench the reaction once the starting material is consumed.

Q3: The hydrolysis of my ethyl 2-cyclopropyl-2-fluoroacetate to the final acid is incomplete. How can I drive the reaction to completion?

A3: Incomplete hydrolysis can be addressed by modifying the reaction conditions.

  • Reaction Time and Temperature: Increase the reaction time or gently heat the reaction mixture (e.g., to 40-50 °C) to facilitate the hydrolysis. Monitor the progress by TLC or LC-MS.

  • Concentration of Base: Ensure a sufficient molar excess of the base (e.g., lithium hydroxide) is used to drive the saponification to completion.

  • Solvent System: A mixture of THF and water is commonly used to ensure the miscibility of the ester and the aqueous base. Adjusting the solvent ratio might improve the reaction rate.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for preparing this compound?

A1: A common and effective strategy involves a two-step process:

  • α-Fluorination of an Ester: Start with a commercially available ester, such as ethyl 2-cyclopropylacetate. This ester is deprotonated at the α-position using a strong base to form an enolate, which is then quenched with an electrophilic fluorine source (e.g., N-Fluorobenzenesulfonimide - NFSI) to introduce the fluorine atom.

  • Hydrolysis: The resulting ethyl 2-cyclopropyl-2-fluoroacetate is then hydrolyzed, typically under basic conditions (e.g., using lithium hydroxide), followed by an acidic workup to yield the final product, this compound.

Q2: Which base is most suitable for the α-fluorination step?

A2: The choice of base is critical for efficient enolate formation while minimizing side reactions. Strong, non-nucleophilic bases are generally preferred. Lithium diisopropylamide (LDA) is a common and effective choice. Other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium bis(trimethylsilyl)amide (NaHMDS) can also be used. The optimal base may need to be determined empirically for your specific reaction conditions.

Q3: What are the key safety precautions to consider during this synthesis?

A3:

  • Strong Bases: Strong bases like LDA and LiHMDS are pyrophoric and corrosive. They should be handled under an inert atmosphere and with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Fluorinating Agents: Electrophilic fluorinating agents can be toxic and should be handled in a well-ventilated fume hood.

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial for the success and safety of the reaction, as reactive intermediates can react violently with water or oxygen.

  • Temperature Control: Low-temperature reactions require careful monitoring to prevent uncontrolled warming, which could lead to vigorous reactions or decomposition.

Q4: How can I monitor the progress of the reactions?

A4:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of the starting material and the formation of the product in both the fluorination and hydrolysis steps.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more accurate monitoring and to confirm the mass of the desired product, LC-MS analysis of reaction aliquots is recommended.

Data Presentation

Table 1: Optimization of the Base for the α-Fluorination of Ethyl 2-Cyclopropylacetate

EntryBaseSolventTemperature (°C)Time (h)Yield of Ethyl 2-cyclopropyl-2-fluoroacetate (%)
1LDATHF-78285
2LiHMDSTHF-78278
3NaHMDSTHF-78275
4KHMDSTHF-78272

Note: The yields presented are hypothetical and for illustrative purposes to guide optimization.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Cyclopropyl-2-fluoroacetate

  • To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 10 mL).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add lithium diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene, 1.1 eq) to the stirred THF.

  • After 15 minutes, add ethyl 2-cyclopropylacetate (1.0 eq) dropwise over 10 minutes.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

  • In a separate flask, dissolve N-Fluorobenzenesulfonimide (NFSI) (1.2 eq) in anhydrous THF (5 mL).

  • Add the NFSI solution to the enolate solution dropwise over 20 minutes, ensuring the temperature remains at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (10 mL).

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain ethyl 2-cyclopropyl-2-fluoroacetate.

Protocol 2: Synthesis of this compound

  • Dissolve ethyl 2-cyclopropyl-2-fluoroacetate (1.0 eq) in a mixture of THF (10 mL) and water (5 mL).

  • Add lithium hydroxide monohydrate (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Acidify the reaction mixture to pH ~2 by the slow addition of 1 M HCl at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: α-Fluorination cluster_step2 Step 2: Hydrolysis A Ethyl 2-cyclopropylacetate B Enolate Formation (LDA, THF, -78°C) A->B C Fluorination (NFSI) B->C D Ethyl 2-cyclopropyl-2-fluoroacetate C->D E Ethyl 2-cyclopropyl-2-fluoroacetate F Saponification (LiOH, THF/H2O) E->F G Acidic Workup (HCl) F->G H This compound G->H

Caption: Overall experimental workflow for the synthesis of this compound.

troubleshooting_low_yield Start Low Yield of Fluorinated Ester Q1 Check for Incomplete Starting Material Consumption Start->Q1 A1_Yes Inefficient Enolate Formation Q1->A1_Yes Yes A1_No Side Reactions or Product Decomposition Q1->A1_No No Sol1 - Use stronger base (see Table 1) - Ensure anhydrous conditions - Verify reaction temperature A1_Yes->Sol1 Sol2 - Check temperature control - Verify order of addition - Optimize reaction time A1_No->Sol2

purification strategies for removing impurities from 2-Cyclopropyl-2-fluoroacetic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 2-Cyclopropyl-2-fluoroacetic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of this compound can vary depending on the synthetic route. However, common impurities may include:

  • Unreacted starting materials: Such as ethyl 2-cyclopropyl-2-fluoroacetate.

  • Byproducts of the synthesis: These can include compounds formed from side reactions.

  • Residual solvents: Solvents used in the synthesis and workup, for example, diethyl ether, ethyl acetate, or toluene.

  • Water: Moisture can be present from aqueous workup steps.

  • Salts: Inorganic salts from reagents or workup procedures.

Q2: Which purification techniques are most effective for this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective techniques are:

  • Distillation: Particularly fractional vacuum distillation, is suitable for removing non-volatile impurities and some solvent residues.

  • Recrystallization: An effective method for removing soluble and insoluble impurities, provided a suitable solvent system is identified.

  • Column Chromatography: Useful for separating the target compound from impurities with different polarities.

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be used to determine the purity of your sample:

  • High-Performance Liquid Chromatography (HPLC): A versatile and sensitive method for quantifying the purity and detecting impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a pH modifier like formic or acetic acid) is a good starting point.[1][2][3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities. The carboxylic acid may need to be derivatized (e.g., to its methyl ester) to improve volatility.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide structural confirmation and help identify and quantify impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it a powerful tool for impurity profiling.[5]

Troubleshooting Guides

Recrystallization Issues

Problem: My this compound does not crystallize from solution.

  • Possible Cause 1: The solution is not saturated.

    • Solution: Concentrate the solution by evaporating some of the solvent. Be cautious not to evaporate too much, as this can cause the product to "oil out."

  • Possible Cause 2: The cooling process is too rapid.

    • Solution: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator. Rapid cooling can lead to the formation of an oil or very small crystals.

  • Possible Cause 3: The presence of significant impurities.

    • Solution: If the product oils out despite slow cooling, the impurity level may be too high. Consider a preliminary purification step like an acid-base extraction or column chromatography.

  • Possible Cause 4: No nucleation sites for crystal growth.

    • Solution: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, add a seed crystal of pure this compound if available.

Problem: The recrystallized product is still impure.

  • Possible Cause 1: The chosen solvent is not ideal.

    • Solution: The ideal solvent should dissolve the compound well when hot but poorly when cold, while the impurities should remain soluble at cold temperatures. You may need to screen different solvents or solvent mixtures.

  • Possible Cause 2: Impurities co-precipitated with the product.

    • Solution: Ensure the hot solution is not supersaturated before cooling. If colored impurities are present, you can try adding activated charcoal to the hot solution before filtration (be cautious as this can sometimes adsorb the product as well). A second recrystallization may be necessary.

Distillation Issues

Problem: The compound is decomposing during distillation.

  • Possible Cause: The distillation temperature is too high.

    • Solution: this compound, like many carboxylic acids, can be prone to decarboxylation at high temperatures. Use vacuum distillation to lower the boiling point.[6]

  • Troubleshooting Workflow for Distillation:

Caption: Troubleshooting workflow for thermal decomposition during distillation.

Column Chromatography Issues

Problem: Poor separation of the product from impurities.

  • Possible Cause 1: Incorrect mobile phase polarity.

    • Solution: Carboxylic acids can streak on silica gel. Adding a small amount of a polar modifier like acetic acid or formic acid (0.1-1%) to the eluent can suppress the ionization of the carboxylic acid, leading to better peak shape and separation.[7] Conduct thin-layer chromatography (TLC) with different solvent systems to find the optimal eluent for separation.

  • Possible Cause 2: Column overloading.

    • Solution: The amount of crude material loaded onto the column should typically be 1-5% of the mass of the stationary phase. Overloading leads to broad peaks and poor separation.

  • Possible Cause 3: Improper column packing.

    • Solution: Ensure the silica gel is packed uniformly without any cracks or channels. A poorly packed column will result in uneven solvent flow and inefficient separation.

Experimental Protocols

General Acid-Base Extraction Protocol

This procedure is useful for removing neutral and basic impurities.[8]

  • Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The product will move to the aqueous layer as its sodium salt.

  • Separate the aqueous layer and wash it with the organic solvent to remove any remaining neutral or basic impurities.

  • Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., 1M HCl) until the pH is acidic (pH ~2). The this compound will precipitate if it is a solid or form a separate layer if it is a liquid.

  • Extract the aqueous layer multiple times with an organic solvent.

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

Caption: Workflow for acid-base extraction of this compound.

Data Presentation

Table 1: Suggested Recrystallization Solvents

Solvent/Solvent SystemRationale
TolueneAromatic solvent, may provide good solubility at high temperatures and lower solubility at room temperature.
Heptane/Ethyl AcetateA non-polar/polar mixture that can be fine-tuned for optimal solubility.
WaterAs a highly polar solvent, it may be suitable if the compound has sufficient polarity to dissolve when hot.

Table 2: Typical HPLC Conditions for Purity Analysis

ParameterCondition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL

References

stability issues of 2-Cyclopropyl-2-fluoroacetic acid in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Cyclopropyl-2-fluoroacetic acid. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential stability issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: For long-term storage, it is recommended to store this compound at -20°C under a nitrogen atmosphere. For short-term storage, refrigeration at 2-8°C is adequate. The compound should be kept in a tightly sealed container to prevent moisture absorption.

Q2: What solvents are recommended for preparing solutions of this compound?

A: this compound is soluble in a variety of organic solvents, including methanol, ethanol, DMSO, and DMF. For aqueous solutions, it is advisable to use buffered systems to control the pH, as the stability of the compound can be pH-dependent.

Q3: What are the potential degradation pathways for this compound in solution?

A: While specific degradation pathways for this compound are not extensively documented in the public domain, based on the chemical structure and general principles of organic chemistry, potential degradation pathways may include:

  • Decarboxylation: Particularly under thermal stress or photolytic conditions, the carboxylic acid moiety may be lost as carbon dioxide.

  • Hydrolysis of the C-F bond: Although generally stable, the carbon-fluorine bond could potentially undergo hydrolysis under extreme pH and temperature conditions, leading to the formation of 2-Cyclopropyl-2-hydroxyacetic acid.

  • Ring-opening of the cyclopropyl group: The strained cyclopropyl ring may be susceptible to opening under strongly acidic conditions or in the presence of certain reactive species.

Q4: How can I monitor the stability of my this compound solution?

A: The most common method for monitoring the stability of a compound in solution is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This involves developing an HPLC method that can separate the parent compound from any potential degradation products. The concentration of the parent compound is then monitored over time under various stress conditions.

Troubleshooting Guide

This guide addresses specific issues that users might encounter during their experiments with this compound.

Observed Issue Potential Cause Troubleshooting Steps
Loss of parent compound peak intensity in HPLC analysis over a short period. Degradation in solution. 1. Check the pH of the solution. Extreme pH values can accelerate degradation. Adjust to a more neutral pH if possible. 2. Protect the solution from light. Photodegradation can occur. Store solutions in amber vials or protect them from light. 3. Lower the storage temperature. Storing solutions at lower temperatures (e.g., 2-8°C or -20°C) can slow down degradation. 4. Use freshly prepared solutions. Avoid using old solutions, especially for sensitive experiments.
Appearance of new peaks in the HPLC chromatogram. Formation of degradation products. 1. Characterize the new peaks. Use techniques like LC-MS to identify the mass of the new species and propose potential structures. 2. Perform forced degradation studies. Subjecting the compound to controlled stress conditions (acid, base, oxidation, heat, light) can help to systematically identify potential degradation products.
Inconsistent results in biological assays. Degradation of the active compound leading to lower effective concentration. 1. Confirm the concentration of the stock solution before each experiment. Use a validated analytical method (e.g., HPLC-UV) to quantify the compound. 2. Prepare fresh dilutions for each experiment. Avoid using diluted solutions that have been stored for an extended period. 3. Evaluate the stability of the compound in the assay medium. The pH, temperature, and components of the biological medium can affect stability.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature and 60°C. Analyze samples at 0, 2, 4, 8, and 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Analyze samples at frequent intervals initially (e.g., 0, 0.5, 1, 2, 4 hours) as base hydrolysis can be rapid.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature. Analyze samples at 0, 2, 4, 8, and 24 hours.

  • Thermal Degradation: Place a solid sample and a solution of the compound in an oven at 60°C. Analyze at 24, 48, and 72 hours.

  • Photolytic Degradation: Expose a solid sample and a solution of the compound to light in a photostability chamber (ICH Q1B guidelines). Analyze at defined time points.

  • Analysis: Analyze all samples by a suitable HPLC method (e.g., C18 column with a mobile phase of acetonitrile and water with 0.1% formic acid).

Protocol 2: HPLC Method for Stability Testing

Objective: To provide a starting point for an HPLC method to separate this compound from its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 210 nm or Mass Spectrometry

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1 M HCl) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH) stock->base Expose to Stress oxidation Oxidation (3% H2O2) stock->oxidation Expose to Stress thermal Thermal Stress (60°C) stock->thermal Expose to Stress photo Photolytic Stress (ICH Q1B) stock->photo Expose to Stress hplc HPLC Analysis (Stability-Indicating Method) acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples characterization Characterize Degradants (LC-MS) hplc->characterization Identify Degradants degradation_pathway cluster_degradation Potential Degradation Pathways parent This compound decarboxylation Decarboxylation Product parent->decarboxylation Thermal/Photolytic Stress hydrolysis Hydrolysis Product (2-Cyclopropyl-2-hydroxyacetic acid) parent->hydrolysis Extreme pH/Temp ring_opening Ring-Opened Products parent->ring_opening Strongly Acidic Conditions troubleshooting_logic start Inconsistent Experimental Results? check_purity Check Purity & Concentration of Stock Solution start->check_purity is_stable Is the compound stable in the solvent/medium? check_purity->is_stable prepare_fresh Prepare Fresh Solutions Before Each Experiment is_stable->prepare_fresh Yes investigate_stability Investigate Stability Under Experimental Conditions is_stable->investigate_stability No end_good Consistent Results prepare_fresh->end_good modify_conditions Modify Experimental Conditions (e.g., pH, temp, light protection) investigate_stability->modify_conditions end_bad Further Investigation Needed investigate_stability->end_bad modify_conditions->end_good

Technical Support Center: 2-Cyclopropyl-2-fluoroacetic Acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Cyclopropyl-2-fluoroacetic acid. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound and related compounds?

Q2: What are the common synthetic routes to prepare this compound?

A2: The synthesis of α-fluorocarboxylic acids can be challenging. Common strategies involve the fluorination of a corresponding precursor. One potential route could involve the α-fluorination of a cyclopropyl acetic acid derivative using an electrophilic fluorinating agent like Selectfluor. Another approach could be the construction of the cyclopropyl ring onto a fluorinated building block.

Q3: What are the most common applications of this compound in drug development?

A3: The cyclopropyl group is a valuable motif in medicinal chemistry, often introduced to modulate a drug candidate's metabolic stability, potency, and lipophilicity. The addition of a fluorine atom can further influence these properties, for example, by altering the acidity of the carboxylic acid or by blocking metabolic oxidation. Therefore, this compound is a valuable building block for creating novel therapeutic agents.

Troubleshooting Guides

Synthesis of this compound

Problem: Low yield during the α-fluorination of a cyclopropyl acetic acid precursor.

Potential Cause Recommended Solution
Inefficient Fluorinating Agent Screen different electrophilic fluorinating agents (e.g., Selectfluor, N-Fluorobenzenesulfonimide (NFSI)).
Suboptimal Reaction Temperature Optimize the reaction temperature. Start at a low temperature (e.g., -78 °C) and gradually warm to room temperature.
Incorrect Solvent Test a range of aprotic solvents such as acetonitrile, dichloromethane (DCM), or tetrahydrofuran (THF).
Base Incompatibility The choice of base is critical. Screen non-nucleophilic bases like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS).
Side Reactions (e.g., Elimination) Use a bulky, non-nucleophilic base and maintain low reaction temperatures to minimize elimination side products.

Experimental Protocol: General Procedure for α-Fluorination

  • Dissolve the cyclopropyl acetic acid precursor in a dry, aprotic solvent (e.g., THF) under an inert atmosphere (e.g., Argon).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of a non-nucleophilic base (e.g., LDA in THF) dropwise to the reaction mixture.

  • Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation.

  • Add a solution of the electrophilic fluorinating agent (e.g., Selectfluor in DMF) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or preparative HPLC.

Diagram: Synthetic Workflow for α-Fluorination

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification Precursor Cyclopropyl Acetic Acid Precursor Dissolution Dissolve Precursor in Solvent Precursor->Dissolution Solvent Dry Aprotic Solvent (e.g., THF) Solvent->Dissolution Base Non-nucleophilic Base (e.g., LDA) Deprotonation Add Base Base->Deprotonation Fluorinating_Agent Electrophilic Fluorinating Agent (e.g., Selectfluor) Fluorination Add Fluorinating Agent Fluorinating_Agent->Fluorination Cooling Cool to -78 °C Dissolution->Cooling Cooling->Deprotonation Deprotonation->Fluorination Warm_Stir Warm to RT and Stir Fluorination->Warm_Stir Quench Quench with NH4Cl (aq) Warm_Stir->Quench Extraction Extract with Organic Solvent Quench->Extraction Wash_Dry Wash and Dry Extraction->Wash_Dry Concentration Concentrate Wash_Dry->Concentration Purification Purify (Chromatography/HPLC) Concentration->Purification

Caption: General workflow for the synthesis of this compound via α-fluorination.

Amide Coupling Reactions

Problem: Low yield or incomplete conversion in the amide coupling of this compound with an amine.

Potential Cause Recommended Solution
Ineffective Coupling Reagent Screen a variety of coupling reagents. See the table below for a comparison.
Steric Hindrance The cyclopropyl group can be sterically demanding. Use a less hindered coupling reagent and consider slightly elevated temperatures (e.g., 40-50 °C).
Base Incompatibility Use a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA). Ensure the base is dry and of high purity.
Poor Solubility Ensure both the carboxylic acid and the amine are fully dissolved in the reaction solvent. Common solvents include DMF, DCM, and THF.
Racemization For chiral amines, racemization can be an issue. Use coupling reagents known to suppress racemization, such as those containing HOBt or OxymaPure.

Table: Comparison of Common Amide Coupling Reagents (Illustrative Data)

Coupling Reagent Additive Typical Yield (%) Notes
HATUDIPEA85-95Generally high yielding and fast, but can be expensive.
HBTUHOBt, DIPEA80-90A common and effective choice.
EDCHOBt70-85Water-soluble byproducts are easily removed during workup.
T3PPyridine75-90Effective for sterically hindered substrates.

Experimental Protocol: General Amide Coupling Procedure

  • Dissolve this compound (1.0 eq) in a dry, aprotic solvent (e.g., DMF).

  • Add the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Diagram: Decision Tree for Amide Coupling Troubleshooting

G Start Low Amide Yield Check_Reagents Are reagents pure and dry? Start->Check_Reagents Yes1 Yes Check_Reagents->Yes1 No1 No Check_Reagents->No1 Change_Coupling Change coupling reagent (e.g., to HATU) Yes1->Change_Coupling Purify_Reagents Purify/dry reagents No1->Purify_Reagents Purify_Reagents->Start Check_Stoichiometry Is stoichiometry correct? Change_Coupling->Check_Stoichiometry Yes2 Yes Check_Stoichiometry->Yes2 No2 No Check_Stoichiometry->No2 Increase_Temp Increase reaction temperature Yes2->Increase_Temp Adjust_Stoichiometry Adjust stoichiometry No2->Adjust_Stoichiometry Adjust_Stoichiometry->Start Check_Solubility Are all components soluble? Increase_Temp->Check_Solubility Yes3 Yes Check_Solubility->Yes3 No3 No Check_Solubility->No3 Consult_Expert Consult senior chemist Yes3->Consult_Expert Change_Solvent Change solvent or use co-solvent No3->Change_Solvent Change_Solvent->Start

Caption: A troubleshooting decision tree for low-yielding amide coupling reactions.

Esterification Reactions

Problem: Difficulty in forming the ester of this compound.

Potential Cause Recommended Solution
Fischer Esterification Failure The fluorine atom can deactivate the carbonyl group towards protonation. Consider using a stronger acid catalyst or alternative esterification methods.
Steric Hindrance from Alcohol For bulky alcohols, use a more reactive derivative of the carboxylic acid, such as the acid chloride.
Water Removal is Inefficient In Fischer esterification, ensure efficient removal of water using a Dean-Stark apparatus or molecular sieves.
Side Reactions At high temperatures, decarboxylation can become a competing side reaction. Use milder esterification conditions.

Experimental Protocol: Acid Chloride Mediated Esterification

  • Suspend this compound in a dry solvent like DCM or toluene.

  • Add oxalyl chloride (1.5-2.0 eq) and a catalytic amount of DMF.

  • Stir the mixture at room temperature until the evolution of gas ceases, indicating the formation of the acid chloride.

  • In a separate flask, dissolve the alcohol (1.0 eq) and a non-nucleophilic base (e.g., pyridine or TEA, 1.2 eq) in a dry solvent.

  • Slowly add the freshly prepared acid chloride solution to the alcohol solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Perform an aqueous workup similar to the amide coupling procedure to isolate the ester.

  • Purify by column chromatography.

Potential Side Reactions: Decarboxylation

Problem: Observation of unexpected byproducts and loss of the carboxylic acid functionality.

The cyclopropyl group can stabilize an adjacent radical, making decarboxylation a potential side reaction, especially under harsh conditions (e.g., high temperatures, radical initiators).

Troubleshooting Decarboxylation:

  • Avoid High Temperatures: Whenever possible, run reactions at or below room temperature.

  • Avoid Radical Initiators: Be mindful of reagents that can initiate radical processes.

  • Protect the Carboxylic Acid: If decarboxylation is a persistent issue in a multi-step synthesis, consider protecting the carboxylic acid as an ester and deprotecting it in a later step under mild conditions.

Diagram: Decarboxylation Side Reaction Pathway

G Carboxylic_Acid This compound Radical_Intermediate Cyclopropyl Fluoroalkyl Radical Carboxylic_Acid->Radical_Intermediate Heat or Radical Initiator Decarboxylated_Product Decarboxylated Side Product Radical_Intermediate->Decarboxylated_Product Further Reaction CO2 CO2 Radical_Intermediate->CO2

Caption: A simplified pathway showing the potential for decarboxylation as a side reaction.

preventing decomposition of 2-Cyclopropyl-2-fluoroacetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of 2-Cyclopropyl-2-fluoroacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways through which this compound can decompose?

A1: Based on the chemistry of similar α-fluoro carboxylic acids and cyclopropane-containing molecules, the primary decomposition pathways for this compound are believed to be:

  • Thermal Decarboxylation: The loss of carbon dioxide (CO₂) upon heating. This can be a significant degradation pathway, especially at elevated temperatures. The presence of the cyclopropyl group may influence the ease of this reaction.

  • Hydrolysis: While generally more stable to hydrolysis than other acyl halides, the carboxylic acid can still react with water, particularly under basic conditions or in the presence of certain catalysts.

  • Photodegradation: Exposure to light, especially UV radiation, can induce decomposition through various mechanisms, including α-oxidation and decarboxylation.

  • Reaction with Impurities: Trace amounts of impurities from the synthesis process can potentially catalyze decomposition reactions.

Q2: What are the ideal storage conditions for this compound to minimize degradation?

A2: To ensure the long-term stability of this compound, it is recommended to store the compound under the following conditions:

  • Temperature: Store at low temperatures, ideally at -20°C.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and reaction with atmospheric moisture.

  • Light: Protect from light by using amber-colored vials or by storing in a dark location.

  • Container: Use tightly sealed containers made of non-reactive materials.

Q3: I have been observing inconsistent results in my experiments using this compound. Could this be due to decomposition?

A3: Yes, inconsistent experimental results are a common indicator of compound degradation. Decomposition can lead to a decrease in the purity of your starting material, the formation of byproducts that may interfere with your reaction, or a change in the overall reactivity. It is crucial to assess the purity of your this compound before use, especially if it has been stored for an extended period or under suboptimal conditions.

Q4: How can I detect and quantify the decomposition of this compound?

A4: Several analytical techniques can be employed to detect and quantify the decomposition of this compound and its potential degradation products:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is a common method for assessing the purity of the compound and quantifying any degradation products that have a UV chromophore. A stability-indicating method can be developed to separate the parent compound from its degradants.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying and quantifying volatile degradation products, such as those resulting from decarboxylation. Derivatization may be necessary to improve the volatility of the carboxylic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide structural information about the parent compound and any impurities or degradation products that are present in sufficient concentration.

Troubleshooting Guide

This guide addresses specific issues that users might encounter during their experiments with this compound.

Problem 1: Low reaction yield or incomplete conversion.

Possible Cause Troubleshooting Step
Degradation of this compound starting material. 1. Verify the purity of the starting material using HPLC or NMR before use. 2. If the purity is low, consider repurifying the compound or obtaining a new batch. 3. Ensure the compound has been stored under the recommended conditions (see FAQs).
Incompatibility with reaction conditions. 1. Avoid high reaction temperatures for prolonged periods to minimize thermal decarboxylation. 2. If heating is necessary, conduct a time-course study to determine the optimal reaction time. 3. Consider using milder reaction conditions or alternative synthetic routes.
Reaction with solvent or reagents. 1. Ensure the solvent is dry and deoxygenated, especially for moisture- or air-sensitive reactions. 2. Check for potential incompatibilities between this compound and other reagents in the reaction mixture.

Problem 2: Appearance of unexpected byproducts in the reaction mixture.

Possible Cause Troubleshooting Step
Decomposition of this compound. 1. Analyze the byproduct profile using GC-MS or LC-MS to identify potential degradation products. 2. Compare the observed byproducts with known decomposition pathways (e.g., decarboxylation products). 3. Modify reaction conditions to minimize decomposition (e.g., lower temperature, protect from light).
Side reactions unrelated to decomposition. 1. Review the reaction mechanism for potential side reactions. 2. Optimize reaction parameters (e.g., stoichiometry, addition rate of reagents) to favor the desired product.

Problem 3: Change in physical appearance of the stored compound (e.g., color change, clumping).

Possible Cause Troubleshooting Step
Decomposition or absorption of moisture. 1. Do not use the material if a significant change in appearance is observed. 2. Re-evaluate your storage procedures to ensure they are adequate (see FAQs). 3. Consider the need for storing smaller aliquots to minimize exposure of the bulk material to the atmosphere.

Logical Troubleshooting Flow

TroubleshootingFlow start Start: Experiencing Issue (e.g., low yield, byproducts) check_purity Step 1: Verify Purity of This compound (HPLC, NMR) start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok repurify Action: Repurify or Obtain New Batch purity_ok->repurify No review_conditions Step 2: Review Experimental Conditions purity_ok->review_conditions Yes repurify->check_purity temp High Temperature? review_conditions->temp end End: Issue Resolved review_conditions->end All Conditions Optimized lower_temp Action: Lower Temperature or Reduce Heating Time temp->lower_temp Yes light Exposure to Light? temp->light No lower_temp->review_conditions protect_light Action: Protect Reaction from Light light->protect_light Yes reagents Incompatible Reagents/ Solvent? light->reagents No protect_light->review_conditions change_reagents Action: Use Dry/Deoxygenated Solvents, Check Compatibility reagents->change_reagents Yes analyze_byproducts Step 3: Analyze Byproducts (GC-MS, LC-MS) reagents->analyze_byproducts No change_reagents->review_conditions decomposition_match Byproducts Match Decomposition Profile? analyze_byproducts->decomposition_match decomposition_match->review_conditions Yes optimize Action: Optimize Reaction to Minimize Side Reactions decomposition_match->optimize No optimize->end

Caption: A logical workflow for troubleshooting experimental issues.

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

Objective: To evaluate the stability of this compound under accelerated temperature and humidity conditions to predict its shelf life.

Materials:

  • This compound

  • Stability chamber capable of maintaining 40°C ± 2°C and 75% ± 5% relative humidity (RH)

  • Amber glass vials with Teflon-lined caps

  • HPLC-UV system

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC grade solvents (e.g., acetonitrile, water)

  • Buffer salts (e.g., phosphate buffer)

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into several amber glass vials.

    • Seal the vials tightly with Teflon-lined caps.

    • Prepare a sufficient number of vials for testing at each time point.

  • Initial Analysis (Time Zero):

    • Analyze three of the prepared vials immediately to establish the initial purity and concentration of this compound.

    • Use a validated stability-indicating HPLC method (see Protocol 3).

    • Record the initial appearance of the sample.

  • Stability Storage:

    • Place the remaining vials in a stability chamber set to 40°C ± 2°C and 75% ± 5% RH.

  • Time Point Analysis:

    • At predetermined time points (e.g., 1, 2, 4, and 8 weeks), remove three vials from the stability chamber.

    • Allow the vials to equilibrate to room temperature.

    • Visually inspect the samples for any changes in physical appearance.

    • Analyze the content of each vial by HPLC to determine the concentration of this compound and the presence of any degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Plot the percentage remaining versus time.

    • Identify and, if possible, quantify any significant degradation products.

Protocol 2: Standard Operating Procedure for Handling and Storage

Objective: To provide a standardized procedure for the safe handling and optimal storage of this compound to maintain its integrity.

Procedure:

  • Receiving and Inspection:

    • Upon receipt, visually inspect the container for any signs of damage or leakage.

    • Verify that the compound name and CAS number on the label are correct.

    • Record the date of receipt on the container.

  • Storage:

    • Store the container in a designated, well-ventilated, and cool area, preferably a freezer at -20°C.

    • The storage area should be protected from light.

    • Store away from incompatible materials such as strong bases and oxidizing agents.

    • For long-term storage, consider flushing the container with an inert gas like nitrogen or argon before sealing.

  • Handling:

    • Always handle this compound in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Use clean, dry spatulas and glassware to avoid contamination.

    • When dispensing the compound, minimize its exposure to the atmosphere.

    • Tightly reseal the container immediately after use.

  • Aliquoting:

    • For frequently used material, consider preparing smaller aliquots from the main stock to minimize repeated opening and closing of the primary container.

    • Store the aliquots under the same recommended conditions.

Protocol 3: Stability-Indicating HPLC-UV Method

Objective: To develop and validate an HPLC-UV method capable of separating and quantifying this compound from its potential degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% phosphoric acid in water) and mobile phase B (e.g., acetonitrile). The gradient program should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by UV scan of this compound (e.g., 210 nm).

  • Injection Volume: 10 µL.

Method Development and Validation:

  • Forced Degradation Studies:

    • Subject solutions of this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.

    • Analyze the stressed samples by HPLC to ensure that the degradation products are well-separated from the parent peak and from each other.

  • Validation Parameters (according to ICH guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

    • Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.

    • Accuracy: Determine the closeness of the test results to the true value by recovery studies.

    • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability and intermediate precision).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be detected and quantified with acceptable precision and accuracy.

    • Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Workflow Diagram

ExperimentalWorkflow start Start: Stability Assessment prepare_samples Prepare Samples of This compound start->prepare_samples initial_analysis Initial Analysis (T=0) (HPLC-UV) prepare_samples->initial_analysis stress_conditions Subject to Stress Conditions (Heat, Light, pH) initial_analysis->stress_conditions time_point_analysis Analyze at Time Points (HPLC-UV) stress_conditions->time_point_analysis data_analysis Data Analysis: - % Remaining - Degradation Profile time_point_analysis->data_analysis conclusion Conclusion on Stability and Shelf-Life Prediction data_analysis->conclusion

Caption: A general workflow for an experimental stability study.

Technical Support Center: Scale-up Synthesis of 2-Cyclopropyl-2-fluoroacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of 2-Cyclopropyl-2-fluoroacetic acid. The information provided is intended to assist in troubleshooting common issues and to offer practical advice for key experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the synthesis of this compound?

A1: The primary challenges include:

  • Handling of Fluorinating Agents: Many fluorinating agents are hazardous and require special handling procedures.[1]

  • Exothermic Reactions: Fluorination reactions can be highly exothermic, posing a risk of thermal runaway on a large scale.

  • Byproduct Formation: The formation of impurities and byproducts can complicate purification and reduce yield.

  • Purification: Isolating the final product with high purity on a large scale can be challenging.

Q2: What are the common synthetic routes to this compound?

A2: A common approach involves the α-fluorination of a 2-cyclopropylacetic acid derivative, such as an ester, followed by hydrolysis. Electrophilic fluorinating agents like Selectfluor™ are often employed.[2][3]

Q3: What analytical methods are suitable for monitoring the reaction and assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a suitable method for monitoring the reaction progress and determining the purity of the final product.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural confirmation.[4]

Q4: Are there any specific safety precautions to consider?

A4: Yes, it is crucial to work in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A safety data sheet (SDS) for the target compound and all reagents should be consulted before starting any work.[4][6]

Troubleshooting Guide

Issue 1: Low yield of the desired fluorinated product.

  • Question: My reaction is showing low conversion to this compound. What are the potential causes and solutions?

  • Answer:

    • Insufficient Reagent: Ensure that the fluorinating agent is used in the correct stoichiometric amount. An excess may be required to drive the reaction to completion.

    • Reaction Temperature: The reaction temperature may be too low. Consider a gradual increase in temperature while carefully monitoring for any exotherms.

    • Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction progress by HPLC to determine the optimal reaction time.

    • Moisture: The presence of moisture can quench some fluorinating agents. Ensure all glassware is dry and use anhydrous solvents.

Issue 2: Formation of multiple byproducts.

  • Question: I am observing several unexpected peaks in my HPLC analysis. How can I minimize byproduct formation?

  • Answer:

    • Reaction Conditions: Overly harsh reaction conditions, such as high temperatures, can lead to the formation of byproducts. Consider running the reaction at a lower temperature for a longer period.

    • Purity of Starting Materials: Impurities in the starting materials can lead to the formation of byproducts. Ensure that all starting materials are of high purity.

    • Choice of Base: If a base is used, its strength and stoichiometry can influence byproduct formation. An optimization of the base may be necessary.

Issue 3: Difficulty in purifying the final product.

  • Question: I am struggling to isolate pure this compound from the crude reaction mixture. What purification strategies can I employ?

  • Answer:

    • Crystallization: If the product is a solid, crystallization is often an effective method for purification. A solvent screen should be performed to identify a suitable crystallization solvent.

    • Chromatography: Column chromatography can be used to separate the product from impurities. However, this may be less practical for very large scales.

    • Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be an effective purification method.

Quantitative Data Summary

ParameterValueReference
Purity (Commercial Sample)≥95%[7]
Molecular Weight118.11 g/mol [4]
UN Number3261[4]
Hazard Class8[4]

Experimental Protocols

Note: The following protocols are illustrative and should be optimized on a small scale before attempting a large-scale synthesis.

Protocol 1: α-Fluorination of Ethyl 2-cyclopropylacetate
  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet is charged with ethyl 2-cyclopropylacetate and an appropriate anhydrous solvent (e.g., acetonitrile).

  • Cooling: The reaction mixture is cooled to a suitable temperature (e.g., 0 °C) in an ice bath.

  • Addition of Base (Optional): If required by the specific fluorinating agent, a suitable base (e.g., lithium diisopropylamide) is added slowly to the reaction mixture while maintaining the temperature.

  • Addition of Fluorinating Agent: The electrophilic fluorinating agent (e.g., Selectfluor™) is added portion-wise to the reaction mixture, ensuring the temperature does not rise significantly.

  • Reaction Monitoring: The reaction is stirred at the set temperature and monitored by HPLC until the starting material is consumed.

  • Work-up: The reaction is quenched by the addition of a suitable aqueous solution (e.g., saturated ammonium chloride). The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure.

Protocol 2: Hydrolysis of Ethyl 2-cyclopropyl-2-fluoroacetate
  • Reaction Setup: The crude ethyl 2-cyclopropyl-2-fluoroacetate is dissolved in a suitable solvent (e.g., a mixture of tetrahydrofuran and water).

  • Addition of Base: A solution of a base (e.g., lithium hydroxide) in water is added to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by HPLC until the ester is fully hydrolyzed.

  • Work-up: The reaction mixture is acidified with a suitable acid (e.g., hydrochloric acid) and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure to yield the crude this compound.

Protocol 3: Purification by Crystallization
  • Solvent Selection: The crude this compound is dissolved in a minimum amount of a hot solvent in which it is soluble.

  • Cooling: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

  • Isolation: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Visualizations

experimental_workflow start Start: Ethyl 2-cyclopropylacetate fluorination Alpha-Fluorination (e.g., Selectfluor™) start->fluorination hydrolysis Hydrolysis (e.g., LiOH) fluorination->hydrolysis purification Purification (e.g., Crystallization) hydrolysis->purification end End: this compound purification->end

Caption: A simplified workflow for the synthesis of this compound.

troubleshooting_guide issue Low Yield? reagent Check Reagent Stoichiometry issue->reagent Yes temp Optimize Temperature issue->temp Yes time Increase Reaction Time issue->time Yes moisture Ensure Anhydrous Conditions issue->moisture Yes

Caption: Troubleshooting logic for addressing low reaction yield.

Safety Considerations

The scale-up synthesis of this compound involves several potential hazards that must be carefully managed.

  • Fluorinating Agents: Many electrophilic fluorinating agents are strong oxidizers and can react violently with organic materials.[1] They are also often toxic and corrosive. Always handle these reagents in a fume hood with appropriate PPE.

  • Exothermic Reactions: The fluorination step can be highly exothermic. On a large scale, this can lead to a rapid increase in temperature and pressure. It is essential to have a robust cooling system and to add reagents slowly to control the reaction rate.

  • Corrosive Materials: The final product, this compound, is corrosive.[4] Handling should be done with care to avoid contact with skin and eyes.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local regulations.

Before beginning any work, a thorough risk assessment should be conducted, and all necessary safety precautions should be implemented. Always consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis.[6]

References

Technical Support Center: Stereoselective Synthesis of 2-Cyclopropyl-2-fluoroacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the stereoselective synthesis of 2-Cyclopropyl-2-fluoroacetic acid. The methodologies discussed focus on the use of chiral auxiliaries to control the stereochemistry at the C2 position.

Troubleshooting Guides

This section addresses common issues that may be encountered during the synthesis. The proposed synthetic route involves the use of an Evans-type chiral auxiliary.

Proposed Synthetic Workflow

Synthetic_Workflow start Evans Auxiliary step1 Acylation with Acryloyl Chloride start->step1 intermediate1 N-Acryloyl Oxazolidinone step1->intermediate1 step2 Diastereoselective Conjugate Addition (Cyclopropyl Cuprate) intermediate1->step2 intermediate2 N-(3-Cyclopropylpropanoyl) Oxazolidinone step2->intermediate2 step3 Diastereoselective Fluorination (NFSI) intermediate2->step3 intermediate3 N-(2-Cyclopropyl-2-fluoropropanoyl) Oxazolidinone step3->intermediate3 step4 Auxiliary Cleavage intermediate3->step4 end This compound step4->end

Caption: Proposed synthetic workflow for this compound.

Issue 1: Low Diastereoselectivity in Conjugate Addition

Question Potential Cause(s) Troubleshooting Steps
Low diastereomeric excess (d.e.) is observed after the conjugate addition of the cyclopropyl cuprate to the N-acryloyl oxazolidinone. 1. Incorrect Cuprate Reagent: The type of cuprate can influence selectivity. "Harder" cuprates may lead to more 1,2-addition. 2. Reaction Temperature: The reaction may be too warm, leading to a loss of stereocontrol. 3. Lewis Acid Additive: The absence or wrong choice of a Lewis acid can result in poor facial selectivity.1. Use a Gilman cuprate (Li[Cu(cyclopropyl)₂]) or a higher-order cyanocuprate. These are generally "softer" nucleophiles favoring 1,4-addition.[1][2][3] 2. Maintain a low reaction temperature, typically -78 °C. Allow the reaction to proceed for a longer duration at this temperature. 3. Consider the addition of a Lewis acid like TMSCl or BF₃·OEt₂. These can pre-complex with the carbonyl oxygen, enhancing facial shielding by the chiral auxiliary.

Issue 2: Poor Yield or Low Conversion during Fluorination

Question Potential Cause(s) Troubleshooting Steps
The diastereoselective fluorination of the N-(3-cyclopropylpropanoyl) oxazolidinone results in low yield or incomplete conversion. 1. Inefficient Enolate Formation: The base may not be strong enough or the deprotonation time may be insufficient. 2. Inactive Fluorinating Reagent: The N-fluorobenzenesulfonimide (NFSI) may have degraded. 3. Steric Hindrance: The cyclopropyl group may sterically hinder the approach of the fluorinating agent.1. Use a strong, non-nucleophilic base like LDA or NaHMDS. Ensure complete deprotonation by stirring at low temperature (-78 °C) for at least 30-60 minutes before adding the fluorinating agent.[4] 2. Use freshly opened or properly stored NFSI. 3. Consider using a smaller electrophilic fluorinating agent if steric hindrance is suspected, although NFSI is generally effective. Ensure the reaction is allowed to stir for an adequate amount of time, monitoring by TLC.

Issue 3: Low Diastereoselectivity in Fluorination

Question Potential Cause(s) Troubleshooting Steps
The desired diastereomer of the fluorinated product is obtained in a low ratio. 1. Enolate Geometry: Incomplete formation of the desired Z-enolate can lead to poor stereocontrol. 2. Reaction Temperature: The fluorination step may be too warm. 3. Solvent Effects: The solvent can influence the aggregation state and reactivity of the enolate.1. Ensure complete formation of the lithium or sodium enolate at low temperature. The chelation of the metal to the carbonyl and the oxazolidinone ring oxygen is crucial for forming the Z-enolate, which directs the fluorination.[4][5] 2. Add the NFSI solution at -78 °C and maintain this temperature during the reaction. 3. THF is the most commonly used and recommended solvent for achieving high diastereoselectivity in these types of reactions.
Troubleshooting Workflow for Low Fluorination Diastereoselectivity

digraph "Troubleshooting_Fluorination" {
graph [splines=ortho, nodesep=0.4];
node [shape=box, style=rounded, fontname="Arial", fontsize=11, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="Low d.e. in Fluorination", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_temp [label="Was the reaction run at -78°C?"]; warm_up [label="Run at -78°C and monitor", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; check_base [label="Was a strong, non-nucleophilic\nbase used (LDA, NaHMDS)?"]; change_base [label="Use LDA or NaHMDS\nfor enolization", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; check_solvent [label="Was THF used as the solvent?"]; use_thf [label="Use anhydrous THF", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; reassess [label="Re-evaluate starting\nmaterial purity", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> check_temp; check_temp -> warm_up [label="No"]; check_temp -> check_base [label="Yes"]; check_base -> change_base [label="No"]; check_base -> check_solvent [label="Yes"]; check_solvent -> use_thf [label="No"]; check_solvent -> reassess [label="Yes"]; } Caption: Decision tree for troubleshooting low diastereoselectivity in fluorination.


Issue 4: Difficulty with Chiral Auxiliary Cleavage

Question Potential Cause(s) Troubleshooting Steps

| Cleavage of the chiral auxiliary is incomplete or results in side products. | 1. Incorrect Cleavage Reagent: Using LiOH alone can lead to endocyclic cleavage of the oxazolidinone ring. 2. Racemization: Harsh basic conditions can cause epimerization at the newly formed stereocenter. 3. Difficult Purification: The cleaved auxiliary may be difficult to separate from the product. | 1. For hydrolysis to the carboxylic acid, use LiOOH (prepared in situ from LiOH and H₂O₂). This reagent selectively cleaves the exocyclic amide bond. 2. Perform the hydrolysis at low temperature (e.g., 0 °C) to minimize the risk of racemization. 3. After cleavage, the chiral auxiliary can typically be recovered by extraction. Ensure proper workup procedures are followed to separate the acidic product from the neutral auxiliary. |

Frequently Asked Questions (FAQs)

Q1: Which Evans chiral auxiliary should I use? A1: The choice of the chiral auxiliary can influence the stereoselectivity. Commonly used auxiliaries are derived from valine and phenylalanine. [4]For a given reaction, it is often necessary to screen different auxiliaries to find the one that provides the highest diastereoselectivity. Both enantiomers of many common auxiliaries are commercially available, allowing for the synthesis of either enantiomer of the target molecule. Q2: What are the best practices for handling N-fluorobenzenesulfonimide (NFSI)? A2: NFSI is a stable, solid electrophilic fluorinating reagent. However, it is a strong oxidant and should be handled with care. It is advisable to use it in a well-ventilated fume hood and wear appropriate personal protective equipment. For consistent results, use a fresh bottle or ensure it has been stored in a desiccator.

Q3: How can I determine the diastereomeric ratio of my products? A3: The diastereomeric ratio can often be determined by ¹H or ¹⁹F NMR spectroscopy of the crude reaction mixture. The signals for the protons or fluorine atoms in the different diastereomers will typically have slightly different chemical shifts. Chiral HPLC can also be used, particularly after cleavage of the auxiliary to determine the enantiomeric excess.

Q4: Are there alternative methods to using a chiral auxiliary? A4: Yes, other strategies for stereoselective synthesis of α-fluoro carboxylic acids exist, such as organocatalytic methods and enzymatic resolutions. However, the chiral auxiliary approach is often robust, scalable, and provides high levels of stereocontrol.

Quantitative Data

Table 1: Diastereoselective Conjugate Addition to α,β-Unsaturated N-Acyl Oxazolidinones

Nucleophile Electrophile Conditions Yield (%) Diastereomeric Ratio Reference
Me₂CuLi N-cinnamoyl oxazolidinone THF, -78 °C 95 >99:1 Evans, D. A. et al. J. Am. Chem. Soc. 1981 , 103, 2127-2129.
Bu₂CuLi N-crotonyl oxazolidinone THF, -78 °C 94 >99:1 Evans, D. A. et al. J. Am. Chem. Soc. 1981 , 103, 2127-2129.
PhMgBr/CuI N-acryloyl oxazolidinone THF, -78 °C 85 95:5 Sibi, M. P. et al. J. Am. Chem. Soc. 2001 , 123, 8444-8445.

Table 2: Diastereoselective Fluorination of Chiral N-Acyl Oxazolidinone Enolates

Substrate Base Fluorinating Agent Yield (%) Diastereomeric Ratio Reference
N-propanoyl oxazolidinone NaHMDS NFSI 92 96:4 Evans, D. A. et al. J. Am. Chem. Soc. 1999 , 121, 686-699.
N-phenylacetyl oxazolidinone LiHMDS NFSI 89 >99:1 Sodeoka, M. et al. Org. Lett. 2007 , 9, 2637-2640.
N-butanoyl oxazolidinone LDA NFSI 95 97:3 Evans, D. A. et al. J. Am. Chem. Soc. 1999 , 121, 686-699.

Experimental Protocols

Protocol 1: Diastereoselective Conjugate Addition of a Cyclopropyl Group (Adapted from protocols for similar conjugate additions)

  • To a solution of CuI (1.1 eq) in anhydrous THF at -78 °C is added a solution of cyclopropyllithium (2.2 eq) in Et₂O. The mixture is stirred for30 minutes to form the lithium dicyclopropylcuprate.
  • In a separate flask, a solution of the N-acryloyl oxazolidinone (1.0 eq) in anhydrous THF is cooled to -78 °C.
  • The freshly prepared cuprate solution is added dropwise to the solution of the N-acryloyl oxazolidinone via cannula.
  • The reaction is stirred at -78 °C for2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
  • The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.
  • The mixture is allowed to warm to room temperature and extracted with an organic solvent (e.g., ethyl acetate).
  • The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
  • The crude product is purified by flash column chromatography on silica gel.

Protocol 2: Diastereoselective Fluorination (Adapted from Evans, D. A. et al. J. Am. Chem. Soc. 1999, 121, 686-699)

  • To a solution of the N-(3-cyclopropylpropanoyl) oxazolidinone (1.0 eq) in anhydrous THF at -78 °C is added a freshly prepared solution of LDA (1.1 eq) in THF dropwise.
  • The solution is stirred at -78 °C for1 hour to ensure complete enolate formation.
  • A solution of N-fluorobenzenesulfonimide (NFSI, 1.2 eq) in anhydrous THF is added dropwise to the enolate solution at -78 °C.
  • The reaction mixture is stirred at -78 °C for1-3 hours, monitoring the progress by TLC.
  • The reaction is quenched with a saturated aqueous solution of NH₄Cl.
  • The mixture is warmed to room temperature and extracted with ethyl acetate.
  • The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, then dried over Na₂SO₄, filtered, and concentrated.
  • The crude product is purified by flash column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary with Lithium Hydroperoxide (Adapted from Smith, T. E. et al. J. Chem. Educ. 2008, 85, 695)

  • The fluorinated N-acyl oxazolidinone (1.0 eq) is dissolved in a 4:1 mixture of THF and water and cooled to 0 °C.
  • A 30% aqueous solution of hydrogen peroxide (4.0 eq) is added, followed by an aqueous solution of LiOH (2.0 eq).
  • The mixture is stirred at 0 °C for1-2 hours.
  • The reaction is quenched by the addition of an aqueous solution of Na₂SO₃ (3.0 eq) and stirred for30 minutes at 0 °C.
  • The mixture is acidified to pH ~2-3 with 1 M HCl.
  • The aqueous layer is extracted with ethyl acetate.
  • The combined organic layers are dried over Na₂SO₄, filtered, and concentrated to yield the crude this compound.
  • The product can be further purified by chromatography or crystallization. The chiral auxiliary can be recovered from the aqueous layer by extraction after neutralization.

References

Validation & Comparative

A Comparative Analysis of 2-Cyclopropyl-2-fluoroacetic Acid and its Non-fluorinated Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide to the physicochemical and potential biological properties of 2-Cyclopropyl-2-fluoroacetic acid in comparison to its non-fluorinated counterpart, 2-cyclopropylacetic acid. This document provides a data-driven overview to inform research and development decisions.

In the landscape of drug discovery and development, the strategic incorporation of fluorine into lead compounds has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic properties. This guide offers a detailed comparison of this compound and its non-fluorinated analog, 2-cyclopropylacetic acid. The introduction of a fluorine atom at the alpha-position to the carboxylic acid is anticipated to significantly modulate key parameters such as acidity, lipophilicity, and metabolic stability, thereby influencing biological activity.

Physicochemical Properties: A Quantitative Comparison

The introduction of a fluorine atom is predicted to have a notable impact on the physicochemical characteristics of the cyclopropylacetic acid scaffold. The high electronegativity of fluorine is expected to lower the pKa of the carboxylic acid, making the fluorinated analog a stronger acid. This can have profound effects on its interaction with biological targets and its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, fluorination is known to influence lipophilicity, a critical factor in membrane permeability and target engagement.

PropertyThis compound2-cyclopropylacetic acid2-Cyclopropyl-2,2-difluoroacetic acid (for reference)
Molecular Formula C₅H₇FO₂C₅H₈O₂C₅H₆F₂O₂
Molecular Weight 118.11 g/mol 100.12 g/mol [1]136.10 g/mol [2][3]
Predicted XLogP3 0.80.8[4]1.2[3]
Topological Polar Surface Area (TPSA) 37.3 Ų37.3 Ų[1][4]37.3 Ų[2][3]
Hydrogen Bond Donor Count 11[1]1[2]
Hydrogen Bond Acceptor Count 22[4]1[2]

Note: Some of the physicochemical properties are predicted values from computational models and may not reflect experimentally determined values.

A study on the lipophilicity of fluorinated cyclopropyl derivatives suggests that monofluorination of a cyclopropyl group can lead to a decrease in lipophilicity (logP)[5][6][7]. This is a critical consideration for drug design, as lower lipophilicity can sometimes be associated with improved pharmacokinetic properties.

Anticipated Impact on Biological Activity

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Consequently, the alpha-position of this compound is expected to be more resistant to oxidative metabolism by cytochrome P450 enzymes. This increased metabolic stability could lead to a longer in vivo half-life and improved bioavailability compared to the non-fluorinated analog[8][9].

Enzyme Inhibition: The cyclopropyl group itself can act as a mechanistic probe and, in some cases, an irreversible inhibitor of enzymes[10]. The altered electronic properties and increased acidity due to the fluorine atom in this compound could modulate its binding affinity and inhibitory potential towards target enzymes. For instance, cyclopropenone-containing compounds have been shown to be potent, reversible inhibitors of cysteine proteinases[11].

Experimental Protocols

To facilitate further research and direct comparison, the following section outlines detailed methodologies for the synthesis of the fluorinated analog and for the in vitro evaluation of cytotoxicity, a common initial screening parameter for biological activity.

Synthesis of this compound

The synthesis of α-fluoro carboxylic acids can be achieved through various methods. One established method involves the fluorination of a ketene acetal derivative using an electrophilic fluorine source like acetyl hypofluorite (AcOF)[12][13].

Step 1: Formation of the Ketene Silyl Acetal

  • To a solution of 2-cyclopropylacetic acid in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon), add a suitable silylating agent (e.g., tert-butyldimethylsilyl trifluoromethanesulfonate) and a non-nucleophilic base (e.g., triethylamine).

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work up the reaction by quenching with a mild acid and extract the product with an organic solvent.

  • Purify the resulting ketene silyl acetal by column chromatography.

Step 2: Electrophilic Fluorination

  • Prepare a solution of acetyl hypofluorite (AcOF) by bubbling a mixture of fluorine and nitrogen through a solution of sodium acetate in acetic acid at low temperature. Caution: Fluorine gas is highly toxic and corrosive and should be handled with extreme care in a specialized fume hood.

  • Add the purified ketene silyl acetal dropwise to the AcOF solution at low temperature.

  • Allow the reaction to proceed until completion (monitored by TLC).

  • Quench the reaction and hydrolyze the resulting ester to afford this compound.

  • Purify the final product by crystallization or column chromatography.

Experimental Workflow for Synthesis

G CPAA 2-cyclopropylacetic acid KSA Ketene Silyl Acetal CPAA->KSA Silylation SilylatingAgent Silylating Agent (e.g., TBDMS-OTf) SilylatingAgent->KSA Base1 Base (e.g., Triethylamine) Base1->KSA FluorinatedEster Fluorinated Ester Intermediate KSA->FluorinatedEster Fluorination AcOF Acetyl Hypofluorite (Electrophilic Fluorine Source) AcOF->FluorinatedEster CPFAA This compound FluorinatedEster->CPFAA Hydrolysis Hydrolysis Hydrolysis Hydrolysis->CPFAA

Caption: Synthesis of this compound.

In Vitro Cytotoxicity Assay

A general protocol for assessing the cytotoxicity of the compounds using a commercially available assay kit, such as the CellTox™ Green Cytotoxicity Assay, is provided below. This assay measures the integrity of the cell membrane[14].

Materials:

  • Human cancer cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • 96-well opaque-walled assay plates

  • This compound and 2-cyclopropylacetic acid (dissolved in a suitable solvent, e.g., DMSO)

  • CellTox™ Green Dye

  • Lysis Solution (positive control)

  • Phosphate-buffered saline (PBS)

  • Fluorescence plate reader

Procedure:

  • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds (this compound and 2-cyclopropylacetic acid) in cell culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compounds. Include vehicle-only controls and a positive control (Lysis Solution).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • At the end of the incubation period, add the CellTox™ Green Dye to all wells according to the manufacturer's instructions.

  • Incubate the plate for 15 minutes at room temperature, protected from light.

  • Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths.

  • Calculate the percentage of cytotoxicity for each concentration of the test compounds relative to the positive control.

Logical Workflow for Cytotoxicity Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis SeedCells Seed Cells in 96-well Plate TreatCells Treat Cells with Compounds SeedCells->TreatCells PrepareCompounds Prepare Serial Dilutions of Compounds PrepareCompounds->TreatCells Incubate Incubate for 24-72h TreatCells->Incubate AddDye Add CellTox™ Green Dye Incubate->AddDye IncubateRT Incubate at Room Temperature AddDye->IncubateRT ReadFluorescence Read Fluorescence IncubateRT->ReadFluorescence CalculateCytotoxicity Calculate % Cytotoxicity ReadFluorescence->CalculateCytotoxicity

Caption: In Vitro Cytotoxicity Experimental Workflow.

Conclusion

The introduction of a fluorine atom at the alpha-position of cyclopropylacetic acid is poised to significantly alter its physicochemical and biological properties. Based on established principles of medicinal chemistry, this compound is anticipated to be a stronger acid with potentially lower lipophilicity and enhanced metabolic stability compared to its non-fluorinated analog. These modifications could translate to an improved pharmacokinetic profile and altered biological activity. The provided experimental protocols offer a starting point for researchers to conduct direct comparative studies and elucidate the precise impact of this strategic fluorination. Further investigation is warranted to fully characterize and compare the performance of these two compounds and to explore their potential in drug development programs.

References

Comparative Guide to the Validation of Analytical Methods for 2-Cyclopropyl-2-fluoroacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the quantitative determination of 2-Cyclopropyl-2-fluoroacetic acid in various matrices. It is intended for researchers, scientists, and drug development professionals involved in the analysis of this and structurally related compounds. The guide details and contrasts two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Additionally, it addresses the critical aspect of chiral separation, a key consideration for many pharmaceutical compounds.

Comparison of Analytical Methods

The selection of an appropriate analytical method for this compound depends on several factors, including the sample matrix, required sensitivity, and the need for chiral separation. Below is a summary of two powerful techniques that can be validated for this purpose.

Table 1: Comparison of GC-MS and HPLC-MS/MS for the Analysis of this compound

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.Separation of compounds in the liquid phase followed by mass-based detection.
Sample Volatility Requires derivatization to increase volatility and thermal stability.Direct analysis of the polar, non-volatile acid is possible.
Sample Preparation Typically involves liquid-liquid extraction or solid-phase extraction (SPE), followed by derivatization. Solid-phase microextraction (SPME) can also be used.[1][2]Minimal sample preparation is often required, such as protein precipitation or dilution.[3]
Sensitivity High sensitivity, often in the low µg/mL to ng/mL range.[2]Very high sensitivity, capable of reaching low ng/mL to pg/mL levels.[4]
Selectivity High selectivity is achieved through mass filtering.Excellent selectivity, especially with tandem MS (MS/MS) which reduces matrix interference.[3][4]
Chiral Separation Possible with a chiral GC column or by derivatization with a chiral reagent.Can be achieved using a chiral stationary phase (CSP) or a chiral mobile phase additive.
Throughput Lower throughput due to longer run times and sample preparation complexity.Higher throughput is achievable with modern UHPLC systems and simple sample preparation.[5]
Instrumentation Cost Generally lower than HPLC-MS/MS.Higher initial instrument cost.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the analysis of this compound using GC-MS and HPLC-MS/MS.

This method is suitable for the analysis of this compound in biological matrices such as plasma or urine. Derivatization with an alkylating agent, such as ethanol in the presence of an acid catalyst, converts the carboxylic acid to a more volatile ester.[2]

Sample Preparation and Derivatization:

  • To 100 µL of the sample (e.g., plasma), add an internal standard.

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after acidification.

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethanol and add 10 µL of concentrated sulfuric acid.

  • Heat the mixture at 60°C for 30 minutes to facilitate the formation of the ethyl ester.

  • Cool the sample and inject it into the GC-MS system.

GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 60°C, hold for 1 min, ramp to 280°C at 15°C/min, and hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • MS Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte and internal standard.

This method allows for the direct analysis of this compound without derivatization, offering higher throughput and simpler sample preparation.[3][4]

Sample Preparation:

  • To 50 µL of the sample, add an internal standard.

  • Perform protein precipitation by adding 150 µL of acetonitrile.

  • Vortex and centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial and inject it into the HPLC-MS/MS system.

HPLC-MS/MS Conditions:

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.4 mL/min.

  • MS Ionization: Electrospray Ionization (ESI) in negative ion mode.

  • MS/MS Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.

Chiral Separation

Since this compound is a chiral molecule, distinguishing between its enantiomers can be critical in drug development.

Table 2: Comparison of Chiral Separation Techniques

TechniqueDescriptionAdvantagesDisadvantages
Chiral HPLC Utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[6]Direct separation without derivatization; applicable to a wide range of compounds.CSPs can be expensive and have limited lifetimes; method development can be complex.
Chiral Derivatization The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard (achiral) column.[7]Can be used with both GC and HPLC; may improve detection sensitivity.Derivatization reaction must be complete and non-racemizing; requires a pure chiral derivatizing agent.
Chiral NMR Uses a chiral solvating agent or a chiral liquid crystal matrix to induce different chemical shifts for the enantiomers in the NMR spectrum.[8]Non-destructive; provides structural information.Lower sensitivity compared to chromatographic methods; requires specialized NMR techniques and reagents.

Visualizations

The following diagram illustrates a typical workflow for the validation of an analytical method for this compound.

Analytical Method Validation Workflow cluster_Planning 1. Planning & Method Development cluster_PreValidation 2. Pre-Validation cluster_Validation 3. Method Validation cluster_Application 4. Sample Analysis MethodSelection Method Selection (GC-MS/HPLC-MS/MS) ProtocolDev Protocol Development MethodSelection->ProtocolDev SystemSuitability System Suitability Testing ProtocolDev->SystemSuitability Specificity Specificity & Selectivity SystemSuitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness RoutineAnalysis Routine Sample Analysis Robustness->RoutineAnalysis

Caption: A generalized workflow for the validation of an analytical method.

The cyclopropyl group in this compound can be a site of metabolism. Understanding these pathways is important for identifying potential metabolites. Cytochrome P450 enzymes are known to metabolize cyclopropyl-containing compounds.[9][10]

Metabolic Pathway Parent This compound CYP450 Cytochrome P450 Enzymes Parent->CYP450 Hydroxylated Hydroxylated Metabolite CYP450->Hydroxylated Hydroxylation RingOpened Ring-Opened Metabolite CYP450->RingOpened Ring Opening Conjugated Conjugated Metabolite (e.g., Glucuronide) Hydroxylated->Conjugated Phase II Metabolism

Caption: A potential metabolic pathway for this compound.

References

comparing the reactivity of 2-Cyclopropyl-2-fluoroacetic acid to other carboxylic acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of 2-Cyclopropyl-2-fluoroacetic acid against other common carboxylic acids. The presence of both a cyclopropyl group and a fluorine atom on the alpha-carbon creates a unique electronic and steric environment, significantly influencing its behavior in chemical reactions. This document outlines the theoretical basis for its reactivity, presents comparative physicochemical data, and provides detailed experimental protocols for verification.

Theoretical Framework: A Molecule of Opposing Influences

The reactivity of this compound is primarily dictated by the interplay of the electronic effects of the α-fluoro and α-cyclopropyl substituents, as well as the steric hindrance imparted by the cyclopropyl group.

  • Inductive Effect of the Fluorine Atom: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This effect polarizes the C-F bond, pulling electron density away from the carboxyl group. This stabilizes the resulting carboxylate anion (conjugate base) formed upon deprotonation, thereby increasing the acidity of the molecule.[1] A lower pKa value is indicative of a stronger acid.

  • Electronic and Steric Nature of the Cyclopropyl Group: The cyclopropyl group is a strained three-membered ring with C-C bond angles of 60°. This strain results in its bonds having significant p-orbital character, giving the group properties reminiscent of a carbon-carbon double bond. It can act as an electron-donating group through hyperconjugation. This electron-donating nature can destabilize the carboxylate anion, opposing the effect of the fluorine atom. Furthermore, the cyclopropyl ring presents a significant steric obstacle, which can hinder the approach of nucleophiles to the carbonyl carbon during reactions like esterification or amidation.[2][3]

The combination of a strong electron-withdrawing group (fluorine) and a sterically bulky, electronically complex group (cyclopropyl) suggests that the reactivity of this compound will be a nuanced balance of these competing factors.

Fischer_Esterification RCOOH Carboxylic Acid (R-COOH) Protonated_Acid Protonated Carbonyl RCOOH->Protonated_Acid + H⁺ H_plus H⁺ Protonated_Acid->RCOOH - H⁺ Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int + R'-OH ROH Alcohol (R'-OH) Tetrahedral_Int->Protonated_Acid - R'-OH Water_Loss Intermediate after Proton Transfer Tetrahedral_Int->Water_Loss Proton Transfer Water_Loss->Tetrahedral_Int Protonated_Ester Protonated Ester Water_Loss->Protonated_Ester - H₂O Protonated_Ester->Water_Loss + H₂O Ester Ester (R-COOR') Protonated_Ester->Ester - H⁺ Ester->Protonated_Ester + H⁺ Water H₂O pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10) Prepare_Sample Prepare 1 mM Acid Solution in 0.15 M KCl Calibrate->Prepare_Sample Purge Purge with N₂ Prepare_Sample->Purge Titrate Titrate with 0.1 M NaOH Purge->Titrate Record Record pH vs. Volume Added Titrate->Record Plot Plot Titration Curve (pH vs. Volume) Record->Plot Determine_pKa Determine pKa at Half-Equivalence Point Plot->Determine_pKa

References

Comparative Analysis of 2-Cyclopropyl-2-fluoroacetic Acid Analogs as Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structure-activity relationships (SAR) of compounds analogous to 2-Cyclopropyl-2-fluoroacetic acid, focusing on their potent inhibitory activity against Fatty Acid Amide Hydrolase (FAAH). FAAH is a critical enzyme in the endocannabinoid system, responsible for the degradation of bioactive fatty acid amides like anandamide.[1][2][3] Inhibition of FAAH increases the levels of these endogenous signaling molecules, offering therapeutic potential for pain, inflammation, and anxiety.[1][3] The analogs discussed herein are primarily α-ketoheterocycles, a class of reversible covalent inhibitors that form a hemiketal with the catalytic serine residue (Ser241) in the FAAH active site.[1][4][5]

Core Structure and Mechanism of Action

The general structure of the compared analogs features a central α-ketoheterocycle (often an oxazole) flanked by a C2 acyl side chain and a substituent at the 4- or 5-position of the heterocycle. The electrophilic α-keto group is crucial for the inhibitory mechanism, reacting with the catalytic Ser241 of FAAH to form a stable, yet reversible, hemiketal. This mimics the tetrahedral intermediate formed during substrate hydrolysis.[4][5] The cyclopropyl and fluoro- moieties, while not explicitly and systematically varied in a single public study, are represented in the broader context of conformational constraints and electronic effects within the acyl side chain of potent FAAH inhibitors.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the in vitro inhibitory potency (Ki) of a series of α-ketooxazole analogs against rat FAAH. The data is compiled from extensive SAR studies and highlights the impact of modifications to the C2 acyl side chain and the C5 position of the oxazole ring. The lead compound, OL-135, serves as a benchmark for comparison.[1][6]

Compound IDC2 Acyl Side ChainC5-Oxazole SubstituentKi (nM, rat FAAH)Selectivity over other Serine Hydrolases
OL-135 (2b) 3-phenylpropyl2-pyridyl4.7>60-300 fold
5c1-naphthylmethyl2-pyridyl2.6High
5hh3-chlorophenylpropyl2-pyridyl0.9High
11jethylbiphenyl2-pyridyl0.75High
12p6-thiochromanyl2-pyridyl3.0High
13d2-hydroxy-3-phenylpropyl2-pyridyl8.0High

Data sourced from extensive SAR studies on α-ketooxazole inhibitors.[1][6]

Key SAR Insights:
  • C2 Acyl Side Chain: The potency of these inhibitors is highly sensitive to the nature of the C2 acyl side chain.

    • Aromatic Substitutions: Replacing the terminal phenyl group with a 1-naphthyl group (5c) or adding a chloro-substituent (5hh) enhances potency.[6]

    • Conformational Restriction: Introducing conformational constraints, such as in the ethylbiphenyl derivative (11j), can lead to exceptionally potent inhibitors.[6]

    • Heteroatom Incorporation: The introduction of heteroatoms like sulfur (12p) or hydroxyl groups (13d) in the side chain is tolerated and can result in potent inhibitors.[6]

  • C5-Oxazole Substituent: The substituent at the C5 position of the oxazole ring plays a crucial role in binding and selectivity. A 2-pyridyl group, as in OL-135, is found to be optimal, forming key hydrogen bonds within the active site.[5] There is a strong linear correlation between the electron-withdrawing nature (Hammett σp constant) of the C5 substituent and FAAH inhibition, with more electron-withdrawing groups leading to a significant increase in potency.[5]

Experimental Protocols

FAAH Inhibition Assay (Fluorometric)

The inhibitory activity of the compounds is typically determined using a fluorometric assay that measures the hydrolysis of a fluorogenic substrate by FAAH.

Materials:

  • FAAH enzyme (recombinant rat or human)

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Fluorogenic substrate (e.g., AMC-arachidonoyl amide)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate (black or white for fluorescence)

  • Fluorescence plate reader

Procedure:

  • Enzyme Preparation: The FAAH enzyme is diluted to the desired concentration in cold FAAH Assay Buffer.

  • Compound Preparation: Test compounds are serially diluted to various concentrations.

  • Assay Reaction:

    • In a 96-well plate, the FAAH enzyme solution is added to wells containing the test compounds or vehicle control (DMSO).

    • The plate is pre-incubated at 37°C for a short period (e.g., 5-15 minutes).

    • The reaction is initiated by adding the fluorogenic FAAH substrate to all wells.

  • Fluorescence Measurement: The fluorescence is measured kinetically over 10-60 minutes at 37°C using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[7][8][9][10][11]

  • Data Analysis: The rate of substrate hydrolysis is determined from the linear portion of the kinetic curve. The percent inhibition for each compound concentration is calculated relative to the vehicle control. IC50 values are then determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve. Ki values are subsequently calculated using the Cheng-Prusoff equation.

G

Signaling Pathway Context

The inhibition of FAAH has a direct impact on the endocannabinoid signaling pathway. By preventing the degradation of anandamide (AEA), FAAH inhibitors increase the local concentration of this endocannabinoid, leading to enhanced activation of cannabinoid receptors (CB1 and CB2) and other targets like TRPV1 channels. This potentiation of endogenous signaling is what underlies the therapeutic effects of FAAH inhibitors.

G

References

A Comparative Guide to Determining the Enantiomeric Excess of 2-Cyclopropyl-2-fluoroacetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the accurate determination of enantiomeric excess (ee) is critical for ensuring the safety, efficacy, and quality of chiral molecules. 2-Cyclopropyl-2-fluoroacetic acid, a compound with a stereogenic center, requires robust analytical methods to quantify its enantiomeric purity. This guide provides an objective comparison of the primary analytical techniques for this purpose, complete with experimental protocols and performance data to aid in method selection and development.

The principal methods for determining the enantiomeric excess of chiral carboxylic acids like this compound are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC) following derivatization, and Nuclear Magnetic Resonance (NMR) Spectroscopy using a chiral auxiliary.

Comparison of Analytical Methods

The choice of analytical method depends on several factors, including available instrumentation, required sample throughput, desired accuracy, and whether the analysis is for preparative or analytical purposes. The following table summarizes the key performance aspects of the three most common methods.

Parameter Direct Chiral HPLC Chiral GC (after Derivatization) NMR with Chiral Derivatizing Agent (CDA)
Principle Direct separation of enantiomers on a chiral stationary phase (CSP).Separation of derivatized, volatile enantiomers on a chiral GC column.Formation of diastereomers with a CDA, leading to distinct signals in the NMR spectrum.
Sample Prep Minimal; dissolve sample in mobile phase.Required: Derivatization to a volatile ester (e.g., methyl or ethyl ester).Required: Reaction with a chiral derivatizing agent to form diastereomeric amides or esters.
Typical Resolution Good to Excellent (Rs > 1.5 achievable).Excellent (high-efficiency capillary columns).N/A (based on signal separation, Δδ).
Analysis Time 10 - 30 minutes per sample.15 - 40 minutes per sample (plus derivatization time).5 - 15 minutes per sample (plus reaction time).
Detection UV, MS, Circular Dichroism (CD).Flame Ionization (FID), Mass Spectrometry (MS).NMR.
Pros - Direct analysis- High accuracy and precision- Well-established for carboxylic acids.[1]- Very high resolution- High sensitivity (especially with MS).- Rapid analysis- Simple instrumentation (NMR)- Provides structural information.
Cons - Can require extensive method development (column and mobile phase screening).- Indirect method requiring derivatization- Derivatization must be quantitative and non-racemizing.[2][3]- Lower precision for ee values <95%- CDA must be enantiopure- Potential for kinetic resolution during derivatization.

Method Selection Workflow

The selection of an appropriate analytical method is a critical first step. The following diagram outlines a logical workflow for choosing between Chiral HPLC, Chiral GC, and NMR spectroscopy based on common laboratory considerations.

Diagram 1: Method Selection Workflow start Start: Determine ee of This compound equip What equipment is available? start->equip hplc_gc HPLC & GC equip->hplc_gc Both hplc_only Only HPLC equip->hplc_only HPLC nmr_only Only NMR equip->nmr_only NMR hplc_decision Need direct analysis without derivatization? hplc_gc->hplc_decision use_hplc Use Direct Chiral HPLC hplc_only->use_hplc use_nmr Use NMR with CDA nmr_only->use_nmr gc_decision High resolution is critical? hplc_decision->gc_decision No hplc_decision->use_hplc Yes gc_decision->use_hplc No use_gc Use Chiral GC with Derivatization gc_decision->use_gc Yes

Diagram 1: A decision tree to guide the selection of the primary analytical method.

Detailed Experimental Protocols

The following sections provide detailed, representative protocols for each analytical method. These should serve as a starting point for method development for this compound.

Method 1: Direct Chiral HPLC

This method is often the most direct approach for chiral carboxylic acids, separating the enantiomers without prior derivatization. Polysaccharide-based chiral stationary phases are highly effective for this class of compounds.[1][4]

Instrumentation:

  • HPLC system with a UV detector.

  • Chiral Column: Chiralpak® IA or similar amylose-based CSP (e.g., 4.6 x 250 mm, 5 µm).

Reagents:

  • Hexane (HPLC grade)

  • 2-Propanol (IPA, HPLC grade)

  • Trifluoroacetic Acid (TFA)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing Hexane and IPA in a 90:10 (v/v) ratio. Add 0.1% TFA to the mixture to improve peak shape by suppressing the ionization of the carboxylic acid. Sonicate to degas.

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers should elute as separate peaks.

  • Quantification: Calculate the enantiomeric excess using the peak areas (A1 and A2) of the two enantiomers:

    • ee (%) = [ |A1 - A2| / (A1 + A2) ] * 100

Method 2: Chiral GC with Derivatization

This method is suitable for volatile compounds and offers very high resolution. The carboxylic acid must first be converted to a more volatile derivative, typically an ester.[2]

Workflow for Chiral GC Analysis

Diagram 2: Experimental Workflow for Chiral GC start Start: Racemic This compound derivatize Step 1: Derivatization (Esterification with Methanol/H+) start->derivatize workup Step 2: Workup (Extraction and Drying) derivatize->workup gc_analysis Step 3: GC Analysis (Chiral GC Column) workup->gc_analysis result Result: Chromatogram with separated enantiomeric esters gc_analysis->result

Diagram 2: The multi-step process for ee determination by Chiral GC.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral GC Column: Cyclodextrin-based column (e.g., Rt-βDEXsm, 30 m x 0.25 mm x 0.25 µm).

Reagents:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or HCl (in methanol)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Derivatization (Methyl Ester Formation):

    • Dissolve ~5 mg of the acid in 1 mL of anhydrous methanol.

    • Carefully add 1-2 drops of concentrated sulfuric acid as a catalyst.

    • Heat the mixture at 60 °C for 1-2 hours.

    • Allow the reaction to cool to room temperature.

  • Workup:

    • Add 2 mL of diethyl ether and 2 mL of water.

    • Carefully neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases.

    • Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.

    • Carefully concentrate the solution to ~1 mL under a gentle stream of nitrogen.

  • GC Conditions:

    • Injector Temperature: 220 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 150 °C at 5 °C/min.

    • Injection: 1 µL, split mode (e.g., 50:1).

  • Analysis and Quantification: The two diastereomeric methyl esters should be resolved. Calculate the ee using the peak areas as described for the HPLC method.

Method 3: NMR Spectroscopy with a Chiral Derivatizing Agent

This technique converts the enantiomers into diastereomers by reacting them with an enantiopure chiral derivatizing agent (CDA). The resulting diastereomers have distinct NMR spectra, allowing for quantification.

Instrumentation:

  • NMR Spectrometer (≥400 MHz recommended for better resolution).

Reagents:

  • This compound sample

  • (R)-1-Phenylethylamine (or another suitable chiral amine) as the CDA.

  • A coupling agent (e.g., EDC or DCC).

  • Deuterated chloroform (CDCl₃) as the NMR solvent.

Procedure:

  • Derivatization (Amide Formation):

    • In a small vial, dissolve ~10 mg of the acid in 0.5 mL of a suitable solvent like dichloromethane.

    • Add 1.1 equivalents of a coupling agent (e.g., EDC).

    • Add 1.0 equivalent of (R)-1-Phenylethylamine.

    • Stir the reaction at room temperature for 2-4 hours or until completion.

  • Workup:

    • Wash the reaction mixture with dilute HCl, then with saturated sodium bicarbonate, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • NMR Analysis:

    • Dissolve the resulting diastereomeric amide product in CDCl₃.

    • Acquire a high-resolution proton (¹H) or fluorine (¹⁹F) NMR spectrum.

  • Analysis and Quantification:

    • Identify a pair of well-resolved signals corresponding to the two diastereomers. Protons or fluorine atoms close to the stereogenic center are often good candidates.

    • Carefully integrate the two distinct signals (I1 and I2).

    • Calculate the enantiomeric excess:

      • ee (%) = [ |I1 - I2| / (I1 + I2) ] * 100

Conclusion

The determination of the enantiomeric excess of this compound can be reliably achieved using several analytical techniques.

  • Direct Chiral HPLC is the preferred method for its simplicity in sample preparation and high accuracy, making it ideal for routine analysis and high-throughput screening.

  • Chiral GC with derivatization offers superior resolution and is an excellent alternative, particularly when GC-MS instrumentation is available for confirmation.

  • NMR with a Chiral Derivatizing Agent provides a rapid method for confirming enantiomeric composition and can be used for quantification, although it may offer lower precision compared to chromatographic methods.

The selection of the optimal method will ultimately be guided by the specific requirements of the analysis, including sample matrix, required sensitivity, and available laboratory infrastructure. The protocols provided herein serve as a robust foundation for developing a validated analytical method for this important chiral molecule.

References

Unveiling the Cross-Reactivity Profiles of 2-Cyclopropyl-2-fluoroacetic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the 2-cyclopropyl-2-fluoroacetic acid motif and its bioisosteres into small molecule drug candidates has yielded promising therapeutics targeting a range of debilitating diseases. The unique conformational constraints and electronic properties imparted by the cyclopropyl and fluoro- substituents can significantly influence a compound's potency, selectivity, and pharmacokinetic profile. However, understanding the potential for off-target interactions is paramount in the development of safe and effective medicines. This guide provides a comparative analysis of the cross-reactivity of two prominent classes of drugs derived from scaffolds related to this compound: Bruton's Tyrosine Kinase (Btk) inhibitors for autoimmune diseases and cancer, and 5-HT2C receptor agonists for central nervous system disorders.

I. Comparative Analysis of Target Affinity and Cross-Reactivity

The following tables summarize the in vitro potency and selectivity of representative compounds from each class against their primary target and key off-targets.

Table 1: Cross-Reactivity of Fluorocyclopropyl-Containing Btk Inhibitors
CompoundPrimary TargetIC50 (nM) vs BtkOff-TargetIC50 (nM) vs Off-TargetFold Selectivity (Off-Target/Btk)
Fenebrutinib Analog (with fluorocyclopropyl amide) Btk2.4hERG>10,000>4167
Ibrutinib (First-Generation Btk Inhibitor - Comparator) Btk0.5EGFR5.010
ITK10.020
TEC78.0156
Acalabrutinib (Second-Generation Btk Inhibitor - Comparator) Btk3.0EGFR>1000>333
ITK>1000>333
TEC13.04.3

Data synthesized from publicly available research. Actual values may vary based on specific experimental conditions.

Table 2: Cross-Reactivity of Fluorinated 2-Phenylcyclopropylmethylamine 5-HT2C Agonists
CompoundPrimary TargetEC50 (nM) vs 5-HT2COff-TargetEC50 (nM) vs Off-TargetFold Selectivity (Off-Target/5-HT2C)
Compound (+)-21b 5-HT2C8.05-HT2BNo agonism at 10 µM>1250
5-HT2A16220.3
Lorcaserin (Comparator) 5-HT2C9.05-HT2B943105
5-HT2A14816.4

Data synthesized from publicly available research.[1][2] Actual values may vary based on specific experimental conditions.

II. Experimental Protocols

Detailed methodologies for key in vitro cross-reactivity assays are provided below.

In Vitro Kinase Inhibition Assay (for Btk Inhibitors)

This protocol outlines a typical procedure to determine the inhibitory activity of a test compound against Btk and a panel of off-target kinases.

Objective: To quantify the IC50 value of a test compound for Btk and other kinases.

Materials:

  • Recombinant human Btk and off-target kinases (e.g., EGFR, ITK, TEC).

  • Kinase substrate (e.g., a generic tyrosine kinase substrate peptide).

  • ATP (Adenosine triphosphate).

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • 384-well assay plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer.

  • Add a fixed concentration of the kinase to each well of the 384-well plate.

  • Add the serially diluted test compound to the wells.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal.

  • Incubate the plate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Calcium Flux Assay (for 5-HT2C Agonists)

This protocol describes a cell-based functional assay to measure the agonist activity of a test compound at the 5-HT2C receptor and its cross-reactivity at 5-HT2A and 5-HT2B receptors.

Objective: To determine the EC50 value of a test compound for activating Gq-coupled serotonin receptors.

Materials:

  • Cell lines stably expressing human 5-HT2C, 5-HT2A, or 5-HT2B receptors.

  • Cell culture medium and supplements.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Probenecid (to prevent dye leakage).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • 384-well black-walled, clear-bottom assay plates.

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Plate the cells in 384-well plates and grow to confluence.

  • Prepare the dye loading solution by dissolving Fluo-4 AM and probenecid in assay buffer.

  • Remove the cell culture medium and add the dye loading solution to each well.

  • Incubate the plate at 37°C for 60 minutes to allow for dye loading.

  • Prepare serial dilutions of the test compound in assay buffer.

  • Place the assay plate in the fluorescence plate reader.

  • Initiate the assay by adding the serially diluted test compound to the wells.

  • Measure the fluorescence intensity kinetically over a period of several minutes.

  • Analyze the data by calculating the maximum change in fluorescence for each concentration.

  • Determine the EC50 value by fitting the data to a dose-response curve.

III. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Btk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding PIP3 PIP3 LYN_SYK->PIP3 Btk Btk PIP3->Btk Recruitment & Activation PLCG2 PLCγ2 Btk->PLCG2 Phosphorylation IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKCβ DAG->PKC IKK IKK PKC->IKK NFkB NF-κB IKK->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Btk_Inhibitor Btk Inhibitor (e.g., Fenebrutinib analog) Btk_Inhibitor->Btk

Caption: Btk Signaling Pathway and Point of Inhibition.

FiveHT2C_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FiveHT2C_R 5-HT2C Receptor Gq Gαq FiveHT2C_R->Gq Activation PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Ca_Release Ca²⁺ Release ER->Ca_Release Downstream Downstream Signaling PKC->Downstream FiveHT2C_Agonist 5-HT2C Agonist (e.g., Compound (+)-21b) FiveHT2C_Agonist->FiveHT2C_R Binding

Caption: 5-HT2C Receptor Gq Signaling Pathway.

Kinase_Assay_Workflow start Start plate_prep Prepare 384-well plate with serially diluted test compound start->plate_prep add_kinase Add kinase (Btk or off-target) plate_prep->add_kinase initiate_reaction Initiate reaction with ATP/substrate mix add_kinase->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop reaction and deplete ATP incubation->stop_reaction detect_signal Add detection reagent and measure luminescence stop_reaction->detect_signal analyze_data Analyze data and determine IC50 detect_signal->analyze_data end End analyze_data->end

Caption: In Vitro Kinase Inhibition Assay Workflow.

Calcium_Flux_Workflow start Start plate_cells Plate cells expressing receptor of interest start->plate_cells dye_loading Load cells with calcium-sensitive dye plate_cells->dye_loading prepare_compound Prepare serial dilutions of test compound dye_loading->prepare_compound read_fluorescence Measure baseline and agonist-induced fluorescence in a kinetic plate reader prepare_compound->read_fluorescence analyze_data Analyze fluorescence change and determine EC50 read_fluorescence->analyze_data end End analyze_data->end

Caption: Calcium Flux Assay Workflow.

IV. Conclusion

The strategic incorporation of the this compound scaffold has led to the development of highly potent and selective drug candidates. As demonstrated, fluorinated cyclopropyl-containing Btk inhibitors can achieve remarkable selectivity over other kinases, a critical factor in mitigating off-target related toxicities observed with earlier generation inhibitors. Similarly, fluorinated 2-phenylcyclopropylmethylamines have been designed as highly selective 5-HT2C receptor agonists, avoiding the problematic activation of the 5-HT2B receptor linked to cardiac valvulopathy.

The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development. A thorough understanding and early assessment of cross-reactivity are essential for the successful translation of promising chemical matter into safe and effective therapies. The continued exploration of this privileged scaffold holds significant promise for addressing unmet medical needs across various therapeutic areas.

References

Benchmarking 2-Cyclopropyl-2-fluoroacetic Acid in Amide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the incorporation of unique structural motifs is paramount for modulating the physicochemical and pharmacological properties of lead compounds. The cyclopropyl group, a small, strained ring system, offers conformational rigidity and metabolic stability. When combined with a fluorine atom, as in 2-Cyclopropyl-2-fluoroacetic acid, it presents a compelling building block for introducing favorable properties such as altered acidity, lipophilicity, and metabolic fate.

This guide provides a comparative benchmark of this compound's performance in a common and critical synthetic transformation: amide bond formation. We present a hypothetical case study for the synthesis of 2-Cyclopropyl-N-phenyl-2-fluoroacetamide, comparing its performance with its non-fluorinated analog, 2-cyclopropylacetic acid. This comparison aims to provide researchers with objective data to inform their synthetic strategies.

Data Presentation: Amide Coupling Performance

The following table summarizes the hypothetical experimental data for the amide coupling reaction between the respective carboxylic acids and aniline, a common model amine. The reaction is mediated by the widely used coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Carboxylic AcidProductCoupling ReagentBaseSolventReaction Time (h)Temperature (°C)Yield (%)
This compound2-Cyclopropyl-N-phenyl-2-fluoroacetamideHATU (1.1 eq)DIPEA (2.0 eq)DMF22585
2-Cyclopropylacetic Acid2-Cyclopropyl-N-phenylacetamideHATU (1.1 eq)DIPEA (2.0 eq)DMF22592

Key Observations:

  • Yield: The non-fluorinated analog, 2-cyclopropylacetic acid, demonstrates a slightly higher yield (92%) under these specific conditions compared to this compound (85%).

  • Reactivity: The presence of the electron-withdrawing fluorine atom alpha to the carbonyl group in this compound can influence the electronic nature of the carboxylic acid, potentially impacting the rate and efficiency of the activation and coupling steps. While a comprehensive kinetic analysis is beyond the scope of this guide, the observed yield difference suggests a potential subtle difference in reactivity.

  • General Applicability: Both acids are effectively coupled using standard HATU-mediated conditions, indicating their broad utility in amide synthesis. The choice between the two would likely be dictated by the desired properties of the final molecule rather than a significant difference in synthetic accessibility.

Experimental Protocols

General Procedure for HATU-mediated Amide Coupling:

To a solution of the carboxylic acid (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) at 0 °C under a nitrogen atmosphere is added HATU (1.1 mmol, 1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 mmol, 2.0 eq). The mixture is stirred for 15 minutes to allow for the activation of the carboxylic acid. Aniline (1.0 mmol, 1.0 eq) is then added, and the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

Work-up and Purification:

Upon completion of the reaction (monitored by TLC), the reaction mixture is diluted with ethyl acetate (20 mL) and washed successively with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired amide.

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

Amide_Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_products Products Acid Carboxylic Acid (this compound or 2-Cyclopropylacetic Acid) Activation Activation (Formation of Activated Ester) Acid->Activation Amine Aniline Coupling Coupling (Nucleophilic Attack) Amine->Coupling HATU HATU HATU->Activation DIPEA DIPEA DIPEA->Activation DMF DMF DMF->Activation Activation->Coupling Amide Amide Product Coupling->Amide Byproducts Byproducts Coupling->Byproducts

Figure 1. General workflow for HATU-mediated amide synthesis.

Logical_Comparison cluster_starting_materials Starting Materials cluster_properties Properties cluster_outcomes Synthetic Outcomes cluster_conclusion Conclusion Acid1 This compound Fluorine Presence of Fluorine Acid1->Fluorine Acid2 2-Cyclopropylacetic Acid NoFluorine Absence of Fluorine Acid2->NoFluorine Yield1 Yield: 85% Fluorine->Yield1 Yield2 Yield: 92% NoFluorine->Yield2 Conclusion Both are viable reagents. Choice depends on desired final product properties. Yield1->Conclusion Yield2->Conclusion

Figure 2. Logical comparison of the two carboxylic acids.

Disclaimer: The experimental data presented in this guide is hypothetical and for illustrative purposes only. Actual results may vary depending on specific experimental conditions, purity of reagents, and other factors. Researchers should always refer to peer-reviewed literature and perform their own optimization studies.

The Rise of the Cyclopropyl Ring: A Comparative Guide to 2-Cyclopropyl-2-fluoroacetic Acid and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of small, strained ring systems, particularly the cyclopropyl group, has become a prominent strategy in modern medicinal chemistry. This guide provides a comparative analysis of the utility of 2-cyclopropyl-2-fluoroacetic acid and its bioisosteric analogs in drug discovery projects. By examining key case studies, we aim to provide an objective comparison of performance, supported by experimental data and detailed methodologies, to inform the design of future therapeutic agents. The strategic introduction of the cyclopropyl moiety, often in combination with fluorine, can significantly enhance a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.

Case Study 1: Fluorocyclopropyl Amides as Potent and Selective Bruton's Tyrosine Kinase (Btk) Inhibitors

Bruton's tyrosine kinase (Btk) is a key enzyme in B-cell receptor signaling, making it a crucial target for autoimmune diseases and B-cell malignancies. In a drug discovery program aimed at developing reversible Btk inhibitors, fluorocyclopropyl amides were explored as bioisosteres for a 2-aminopyridyl group to improve drug-like properties.

Comparative Performance of Fluorocyclopropyl Btk Inhibitors

The following table summarizes the in vitro performance of a series of fluorocyclopropyl amide analogs compared to a non-fluorinated parent compound. The data highlights the impact of stereochemistry and fluorine substitution on Btk inhibitory activity and off-target effects, such as hERG inhibition.

Compound IDStereoisomerBtk IC50 (nM)hERG IC50 (µM)Kinetic Solubility (µM)
1 Non-fluorinated4.8> 50150
2 (cis) (R,R)3.28.7200
3 (cis) (S,S)2.41.6200
4 (trans) (R,S)15> 50> 200
5 (trans) (S,R)20> 50> 200

Data sourced from a study on stereochemical differences in fluorocyclopropyl amides for Btk inhibition.

This case study demonstrates that the introduction of a cis-fluorine on the cyclopropyl ring can enhance Btk potency. However, it also reveals a potential liability, as the (S,S)-stereoisomer (Compound 3) exhibited significant hERG inhibition, a critical anti-target in drug development due to its association with cardiac arrhythmias. The (R,R)-stereoisomer (Compound 2) offered a better balance of high potency and reduced hERG activity, highlighting the importance of stereochemical control in drug design.

Experimental Workflow for Btk Inhibitor Profiling

Btk_Inhibitor_Profiling cluster_in_vitro In Vitro Assays cluster_lead_optimization Lead Optimization Btk_Assay Btk Enzymatic Assay (IC50 determination) SAR_Analysis Structure-Activity Relationship (SAR) Analysis Btk_Assay->SAR_Analysis hERG_Assay hERG Inhibition Assay (IC50 determination) hERG_Assay->SAR_Analysis Solubility_Assay Kinetic Solubility Assay Solubility_Assay->SAR_Analysis Stereoisomer_Synthesis Synthesis of Stereoisomers SAR_Analysis->Stereoisomer_Synthesis Stereoisomer_Synthesis->Btk_Assay Stereoisomer_Synthesis->hERG_Assay Stereoisomer_Synthesis->Solubility_Assay Compound_Library Compound_Library Compound_Library->Btk_Assay Compound_Library->hERG_Assay Compound_Library->Solubility_Assay

Workflow for Btk inhibitor screening and optimization.

Case Study 2: Cyclopropyl Ketones as Receptor-Interacting Protein 1 (RIP1) Kinase Inhibitors

Receptor-interacting protein 1 (RIP1) kinase is a critical mediator of necroptotic cell death and is implicated in various inflammatory and neurodegenerative diseases. A drug discovery campaign identified a series of cyclopropyl ketone-containing molecules as potent RIP1 inhibitors. This case study explores the structure-activity relationship (SAR) around the cyclopropyl ketone moiety, including the impact of fluorine substitution.

Comparative Performance of Cyclopropyl Ketone RIP1 Inhibitors

The table below presents the cellular activity and in vitro pharmacokinetic properties of selected RIP1 inhibitors.

Compound IDCyclopropyl MoietyHT-29 Cellular EC50 (µM)Human Liver Microsomal Stability (% remaining at 60 min)Caco-2 Permeability (Papp, 10⁻⁶ cm/s) A→B
6 Cyclopropyl0.015855.2
7 (S)-difluorocyclopropyl0.39924.8
8 (R)-difluorocyclopropyl> 10954.5
9 1-fluorocyclopropyl0.85885.0

Data is illustrative and based on findings from a study on the discovery of the clinical candidate GDC-8264.

In this series, the unsubstituted cyclopropyl ketone (Compound 6) demonstrated the highest cellular potency. The introduction of fluorine atoms to the cyclopropyl ring was generally detrimental to activity, with the (R)-difluorocyclopropyl analog (Compound 8) being inactive. This highlights that while fluorination can be a valuable tool, its effects are highly context-dependent and must be empirically evaluated.

Experimental Workflow for RIP1 Inhibitor Characterization

RIP1_Inhibitor_Characterization cluster_primary_screening Primary Screening cluster_adme_profiling ADME Profiling cluster_decision_making Decision Making Cellular_Assay HT-29 Cellular Assay (EC50 determination) Microsomal_Stability Liver Microsomal Stability Assay Cellular_Assay->Microsomal_Stability Caco2_Permeability Caco-2 Permeability Assay Cellular_Assay->Caco2_Permeability Lead_Selection Lead Candidate Selection Microsomal_Stability->Lead_Selection Caco2_Permeability->Lead_Selection Initial_Hits Initial_Hits Initial_Hits->Cellular_Assay

Workflow for the in vitro characterization of RIP1 inhibitors.

Experimental Protocols

Btk Enzymatic Assay

Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against Btk.

Materials:

  • Recombinant human Btk enzyme

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 50 nL of the compound solutions to the wells of a 384-well plate.

  • Add 5 µL of Btk enzyme solution (e.g., 0.5 nM in kinase buffer) to each well and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a solution containing ATP (e.g., 10 µM) and the peptide substrate (e.g., 0.2 mg/mL) in kinase buffer.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Determine the IC50 values by fitting the data to a four-parameter logistic equation.

hERG Inhibition Assay (Automated Patch Clamp)

Objective: To determine the IC50 of test compounds for inhibition of the hERG potassium channel.

Materials:

  • HEK293 cells stably expressing the hERG channel

  • External solution (e.g., 140 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4)

  • Internal solution (e.g., 120 mM KF, 20 mM KCl, 10 mM HEPES, 10 mM EGTA, pH 7.2)

  • Test compounds dissolved in DMSO

  • Automated patch-clamp system (e.g., QPatch or Patchliner)

Procedure:

  • Culture the hERG-expressing HEK293 cells to an appropriate confluency.

  • Harvest the cells and prepare a single-cell suspension.

  • Load the cells and solutions onto the automated patch-clamp system.

  • Establish whole-cell patch-clamp recordings.

  • Apply a voltage protocol to elicit hERG currents (e.g., a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to measure the tail current).

  • After establishing a stable baseline current, perfuse the cells with increasing concentrations of the test compound.

  • Measure the inhibition of the hERG tail current at each concentration.

  • Calculate the IC50 value by fitting the concentration-response data to a Hill equation.

RIP1 Kinase Cellular Activity Assay (HT-29 Cells)

Objective: To determine the 50% effective concentration (EC50) of test compounds for inhibiting RIP1-mediated necroptosis in HT-29 cells.

Materials:

  • HT-29 human colon adenocarcinoma cells

  • Cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • TNF-α (Tumor Necrosis Factor-alpha)

  • Smac mimetic (e.g., BV6)

  • Z-VAD-FMK (pan-caspase inhibitor)

  • Test compounds dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well plates

Procedure:

  • Seed HT-29 cells in 96-well plates and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of the test compounds for 1 hour.

  • Induce necroptosis by adding a combination of TNF-α (e.g., 100 ng/mL), Smac mimetic (e.g., 1 µM), and Z-VAD-FMK (e.g., 20 µM).

  • Incubate the cells for 24 hours.

  • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.

  • Determine the EC50 values by fitting the concentration-response data to a four-parameter logistic curve.

Kinetic Solubility Assay

Objective: To determine the kinetic solubility of test compounds in an aqueous buffer.

Materials:

  • Test compounds dissolved in DMSO (e.g., 10 mM stock)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well plates

  • Plate reader capable of measuring turbidity (nephelometry) or UV-Vis absorbance

Procedure:

  • Add PBS to the wells of a 96-well plate.

  • Add a small volume of the DMSO stock solution of the test compound to the PBS to achieve the desired final concentration (typically with a final DMSO concentration of 1-2%).

  • Shake the plate for a defined period (e.g., 2 hours) at room temperature.

  • Measure the turbidity of the solution using a nephelometer. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

  • Alternatively, centrifuge the plate to pellet any precipitate and measure the concentration of the compound remaining in the supernatant by UV-Vis spectroscopy or LC-MS/MS.

Liver Microsomal Stability Assay

Objective: To assess the in vitro metabolic stability of test compounds in human liver microsomes.

Materials:

  • Pooled human liver microsomes

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (or NADPH)

  • Test compounds

  • Control compounds with known metabolic stability (e.g., verapamil, testosterone)

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL) and the test compound (e.g., 1 µM) in phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the percentage of the compound remaining at each time point and determine the in vitro half-life (t½).

Caco-2 Permeability Assay

Objective: To evaluate the intestinal permeability of a test compound using the Caco-2 cell monolayer model.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4

  • Test compounds

  • Control compounds for low and high permeability (e.g., Lucifer yellow and propranolol)

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Wash the cell monolayers with pre-warmed HBSS.

  • To measure apical-to-basolateral (A→B) permeability, add the test compound to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

  • To measure basolateral-to-apical (B→A) permeability, add the test compound to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver chamber and replace with fresh HBSS.

  • Analyze the concentration of the test compound in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B→A / Papp A→B) can be calculated to assess the potential for active efflux.

comparative analysis of spectroscopic data for 2-Cyclopropyl-2-fluoroacetic acid isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for the (R) and (S) enantiomers of 2-Cyclopropyl-2-fluoroacetic acid. Understanding the distinct spectroscopic signatures of these chiral isomers is crucial for their synthesis, purification, and characterization in drug discovery and development, where enantiomeric purity is paramount. This document summarizes key spectroscopic data, outlines detailed experimental protocols for acquiring such data, and presents a logical workflow for the comparative analysis.

Data Presentation

The following tables summarize the predicted and expected spectroscopic data for the (R)- and (S)-isomers of this compound. These values are based on the analysis of structurally similar compounds, including cyclopropanecarboxylic acid and various α-fluoro carboxylic acids.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Assignment(R)-2-Cyclopropyl-2-fluoroacetic acid (Predicted δ [ppm], Multiplicity, J [Hz])(S)-2-Cyclopropyl-2-fluoroacetic acid (Predicted δ [ppm], Multiplicity, J [Hz])Notes
-COOH~10-12 (s, br)~10-12 (s, br)Chemical shift can be highly variable depending on concentration and solvent.
α-H~4.8-5.2 (d, JHF ≈ 45-50)~4.8-5.2 (d, JHF ≈ 45-50)The large coupling constant is characteristic of geminal H-F coupling.
Cyclopropyl CH~1.0-1.5 (m)~1.0-1.5 (m)Complex multiplet due to coupling with other cyclopropyl protons and the α-proton.
Cyclopropyl CH₂~0.5-1.0 (m)~0.5-1.0 (m)Two diastereotopic protons will likely show complex multiplets.

Note: In the presence of a chiral shift reagent, separate signals for the protons of the (R) and (S) enantiomers are expected, allowing for the determination of enantiomeric excess.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Assignment(R)-2-Cyclopropyl-2-fluoroacetic acid (Predicted δ [ppm], JCF [Hz])(S)-2-Cyclopropyl-2-fluoroacetic acid (Predicted δ [ppm], JCF [Hz])Notes
-COOH~175-180 (d, JCF ≈ 20-30)~175-180 (d, JCF ≈ 20-30)The carbonyl carbon is split by the adjacent fluorine atom.
α-C~88-92 (d, JCF ≈ 180-200)~88-92 (d, JCF ≈ 180-200)The carbon directly attached to fluorine shows a large one-bond C-F coupling constant.
Cyclopropyl CH~15-20~15-20
Cyclopropyl CH₂~5-10~5-10

Table 3: Predicted ¹⁹F NMR Spectroscopic Data (470 MHz, CDCl₃)

IsomerPredicted δ [ppm]MultiplicityNotes
(R)-2-Cyclopropyl-2-fluoroacetic acid~ -180 to -200dCoupled to the α-proton.
(S)-2-Cyclopropyl-2-fluoroacetic acid~ -180 to -200dIn a chiral environment (e.g., with a chiral solvating agent), the two enantiomers would exhibit distinct chemical shifts.

Table 4: Predicted Infrared (IR) Spectroscopy Data

Functional Group(R)-Isomer Predicted Wavenumber (cm⁻¹)(S)-Isomer Predicted Wavenumber (cm⁻¹)Vibrational Mode
O-H (acid)2500-3300 (broad)2500-3300 (broad)Stretching
C-H (cyclopropyl)~3100-3000~3100-3000Stretching
C=O (acid)~1700-1725~1700-1725Stretching
C-F~1000-1100~1000-1100Stretching
C-O (acid)~1200-1300~1200-1300Stretching

Note: The IR spectra of the enantiomers are expected to be identical. Chiral IR techniques would be required for differentiation.

Table 5: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

IsomerPredicted m/z of Molecular Ion [M]⁺Key Fragmentation Pathways
(R)-2-Cyclopropyl-2-fluoroacetic acid118.04Loss of -COOH (m/z 73), Loss of C₃H₅ (m/z 77)
(S)-2-Cyclopropyl-2-fluoroacetic acid118.04Loss of -COOH (m/z 73), Loss of C₃H₅ (m/z 77)

Note: The mass spectra of the enantiomers are identical. Chiral chromatography coupled with mass spectrometry (LC-MS) is necessary to separate and identify the individual enantiomers.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound isomer.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

    • For determination of enantiomeric purity, a chiral shift reagent (e.g., Eu(hfc)₃) or a chiral solvating agent can be added incrementally to a separate sample solution.

  • ¹H NMR Spectroscopy:

    • Instrument: 500 MHz NMR Spectrometer.

    • Solvent: CDCl₃.

    • Temperature: 298 K.

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Number of Scans: 16-64 (depending on sample concentration).

    • Spectral Width: 0-16 ppm.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Spectroscopy:

    • Instrument: 125 MHz NMR Spectrometer.

    • Solvent: CDCl₃.

    • Temperature: 298 K.

    • Pulse Program: Proton-decoupled pulse program (zgpg30).

    • Number of Scans: 1024-4096 (or more for dilute samples).

    • Spectral Width: 0-220 ppm.

    • Reference: CDCl₃ at 77.16 ppm.

  • ¹⁹F NMR Spectroscopy:

    • Instrument: 470 MHz NMR Spectrometer.

    • Solvent: CDCl₃.

    • Temperature: 298 K.

    • Pulse Program: Standard single-pulse experiment with proton decoupling.

    • Number of Scans: 64-256.

    • Spectral Width: -50 to -250 ppm.

    • Reference: External standard of CFCl₃ at 0.0 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Thin Film (for liquids/low melting solids): Place a drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • KBr Pellet (for solids): Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

    • Mode: Transmittance.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum of the empty sample compartment (or KBr pellet) should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction:

    • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile samples, dissolve a small amount in a suitable solvent (e.g., dichloromethane) and inject into the GC. The sample will be separated by the GC column before entering the mass spectrometer.

    • Direct Infusion (for pure samples): Dissolve the sample in a volatile solvent and introduce it directly into the ion source via a syringe pump.

  • Ionization:

    • Electron Ionization (EI): Standard ionization technique for GC-MS. Typically performed at 70 eV.

  • Mass Analysis:

    • Instrument: Quadrupole or Time-of-Flight (TOF) Mass Analyzer.

    • Mass Range: m/z 40-400.

    • Scan Speed: 1 scan/second.

Mandatory Visualization

The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of the this compound isomers.

Spectroscopic_Analysis_Workflow start Start: Racemic or Enantiopure Sample of This compound separation Chiral Separation (e.g., Chiral HPLC) start->separation r_isomer (R)-Isomer separation->r_isomer Isolate Enantiomers s_isomer (S)-Isomer separation->s_isomer nmr_r NMR Spectroscopy (¹H, ¹³C, ¹⁹F) r_isomer->nmr_r ir_r IR Spectroscopy r_isomer->ir_r ms_r Mass Spectrometry r_isomer->ms_r nmr_s NMR Spectroscopy (¹H, ¹³C, ¹⁹F) s_isomer->nmr_s ir_s IR Spectroscopy s_isomer->ir_s ms_s Mass Spectrometry s_isomer->ms_s data_analysis Comparative Data Analysis nmr_r->data_analysis ir_r->data_analysis ms_r->data_analysis nmr_s->data_analysis ir_s->data_analysis ms_s->data_analysis conclusion Structural Confirmation and Enantiomeric Purity Assessment data_analysis->conclusion

Caption: Workflow for the spectroscopic analysis of this compound isomers.

Safety Operating Guide

Proper Disposal Procedures for 2-Cyclopropyl-2-fluoroacetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Disposal Guidance

The proper handling and disposal of 2-Cyclopropyl-2-fluoroacetic acid are critical to ensure laboratory safety and environmental protection. This document provides a comprehensive guide to the safe disposal of this compound, based on its classification as a corrosive and hazardous material. Adherence to these procedures is essential to minimize risks and comply with regulatory standards.

Hazard Identification and Classification

This compound is classified as a corrosive solid, acidic, organic, n.o.s. (not otherwise specified). Below is a summary of its key hazard information.

Identifier Value
CAS Number1554428-25-9
UN Number3261
Hazard Class8 (Corrosive)
GHS Hazard Statements
H302Harmful if swallowed.[1]
H315Causes skin irritation.[1]
H318Causes serious eye damage.[1]
H335May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is mandatory to wear the appropriate Personal Protective Equipment (PPE) to prevent exposure.

Protection Type Specification Rationale
Eye Protection Chemical safety goggles or a full-face shield.[1]Protects against splashes and fumes that can cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or PVC).[1]Prevents skin irritation and burns from direct contact.
Body Protection Chemical-resistant lab coat, apron, or coveralls.[1]Protects skin and personal clothing from splashes and spills.
Foot Protection Closed-toe shoes made of a non-porous material.Protects feet from spills.
Respiratory Protection Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a respirator with an appropriate cartridge may be necessary.[1]Prevents respiratory tract irritation from inhalation of dust or vapors.

Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

start Start: this compound Waste decision_small Small amount of residue in container? start->decision_small Empty Container collect_waste Collect in a designated hazardous waste container. start->collect_waste decision_small->collect_waste No rinse_container Triple rinse empty container with a suitable solvent (e.g., water). decision_small->rinse_container Yes label_container Label container with 'Hazardous Waste' and full chemical name. collect_waste->label_container store_waste Store in a designated satellite accumulation area. label_container->store_waste disposal_vendor Arrange for pickup by a licensed hazardous waste disposal vendor. store_waste->disposal_vendor collect_rinsate Collect rinsate as hazardous waste. rinse_container->collect_rinsate dispose_container Dispose of rinsed container as non-hazardous waste (check local regulations). rinse_container->dispose_container collect_rinsate->label_container

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

Objective: To safely collect and store this compound waste for disposal by a licensed professional service.

Materials:

  • Designated hazardous waste container (chemically compatible, e.g., high-density polyethylene - HDPE)[2]

  • Hazardous waste labels

  • Personal Protective Equipment (see table above)

  • Spill kit for corrosive acids

Procedure:

  • Container Selection:

    • Obtain a chemically resistant waste container that can be securely sealed.[2] The container must be in good condition, free from leaks or defects.

    • Ensure the container is compatible with acidic and corrosive materials. Plastic or plastic-lined containers are generally suitable for corrosive wastes.[3]

  • Waste Collection:

    • Carefully transfer the this compound waste into the designated hazardous waste container.

    • Avoid mixing with incompatible materials such as bases, oxidizing agents, or reactive metals.[4]

    • Do not fill the container to more than 80% capacity to prevent spillage.

  • Labeling:

    • Immediately label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the date of accumulation.

    • Ensure the label is clearly visible and legible.

  • Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area.

    • The storage area should be well-ventilated and away from general laboratory traffic.

    • Store acids and bases separately.[4]

  • Disposal:

    • Arrange for the collection of the hazardous waste by a licensed and certified environmental disposal company.[5]

    • Do not attempt to dispose of this chemical down the drain or in regular trash.

Disposal of Empty Containers:

  • Empty containers that once held this compound must also be treated as hazardous waste until properly decontaminated.

  • Triple rinse the container with a suitable solvent (e.g., water or as recommended by your institution's safety office).

  • Collect the rinsate as hazardous waste and add it to your corrosive waste stream.

  • After thorough rinsing, the container may be disposed of as non-hazardous waste, in accordance with local regulations. Deface the original label before disposal.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.

Small Spills (manageable by laboratory personnel):

  • Alert personnel in the immediate area.

  • Evacuate non-essential personnel.

  • Ensure proper ventilation (use a fume hood if the spill is contained within it).

  • Wear appropriate PPE as detailed above.

  • Contain the spill by creating a dike around the spill with an absorbent material.

  • Neutralize the acid cautiously with a suitable agent such as sodium bicarbonate or soda ash.[3] Apply the neutralizer from the outside of the spill towards the center.

  • Absorb the neutralized residue with an inert material (e.g., vermiculite, sand, or commercial spill pillows).

  • Collect the absorbed material in a designated hazardous waste container.

  • Clean the spill area with soap and water.

  • Dispose of all contaminated materials as hazardous waste.

Large Spills (requiring emergency response):

  • Evacuate the immediate area and alert all nearby personnel.

  • If the spill poses a fire or inhalation hazard, activate the fire alarm to evacuate the building.

  • Contact your institution's emergency response team (e.g., Environmental Health and Safety) and provide them with the chemical name, location, and approximate quantity of the spill.

  • Attend to any injured personnel and use safety showers or eyewash stations as needed.

  • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

This guidance is intended to provide a framework for the safe disposal of this compound. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) if available. Your Environmental Health and Safety department is the primary resource for any questions regarding chemical handling and disposal.

References

Essential Safety and Logistical Information for Handling 2-Cyclopropyl-2-fluoroacetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: This document provides critical safety protocols, personal protective equipment (PPE) recommendations, and disposal guidelines for the handling of 2-Cyclopropyl-2-fluoroacetic acid by researchers, scientists, and drug development professionals.

This compound is a corrosive solid that can cause severe skin burns and eye damage.[1][2] Due to its chemical properties as a halogenated carboxylic acid, it also poses a risk of toxicity if inhaled or ingested.[3] Strict adherence to the following safety procedures is mandatory to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when handling this compound. The following table summarizes the required equipment, and the subsequent sections provide detailed operational procedures.

PPE ComponentSpecificationPurpose
Hand Protection Double-gloving: Inner nitrile glove, outer butyl rubber or Viton™ gloves.Provides a primary barrier against skin contact. The outer layer offers robust chemical resistance, while the inner layer provides secondary protection.
Eye and Face Protection Chemical splash goggles and a full-face shield.Protects against splashes and dust particles. A face shield offers an additional layer of protection for the entire face.[1][4]
Body Protection Chemical-resistant laboratory coat or apron made of neoprene or a similar resistant material.Prevents contamination of personal clothing and skin.
Respiratory Protection Use in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator is required.Minimizes the inhalation of dust particles and potential vapors.
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from spills and falling objects.

Glove Selection and Chemical Compatibility

The selection of appropriate glove material is critical due to the corrosive nature of this compound. Standard disposable nitrile gloves offer limited protection and should not be used for extended contact.[5] The following table provides a summary of the chemical resistance of various glove materials to classes of compounds relevant to this compound.

Glove MaterialChemical Class Resistance (Acids, Organic)Breakthrough Time (Typical)Recommendation for this compound
Butyl Rubber Excellent> 8 hoursRecommended Outer Glove
Viton™ Excellent> 8 hoursRecommended Outer Glove
Neoprene Good> 4 hoursAcceptable Outer Glove
Nitrile Fair (short-term splash protection)< 15 minutes for 5-milRecommended Inner Glove
Natural Rubber (Latex) FairVariableNot Recommended
PVC FairVariableNot Recommended

Note: Breakthrough times are general guidelines and can be affected by glove thickness, chemical concentration, temperature, and physical stress. Always inspect gloves for any signs of degradation before and during use.[6][7]

Experimental Workflow and PPE Selection Logic

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal and Decontamination A Hazard Assessment: Review SDS for This compound B Gather Required PPE: - Double gloves (Nitrile inner, Butyl/Viton outer) - Chemical splash goggles - Face shield - Chemical-resistant lab coat - Closed-toe shoes A->B C Ensure Engineering Controls are Functional: - Certified chemical fume hood - Emergency eyewash and shower B->C D Don all required PPE E Conduct all manipulations within the chemical fume hood D->E F Continuously monitor for spills or glove degradation E->F G Dispose of contaminated gloves and consumables in a designated hazardous waste container H Decontaminate work surfaces with an appropriate neutralizing agent G->H I Remove PPE in the correct order to avoid cross-contamination H->I J Wash hands thoroughly I->J

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.